molecular formula C8H14O3 B1584950 Ethyl 4-methyl-2-oxopentanoate CAS No. 26073-09-6

Ethyl 4-methyl-2-oxopentanoate

Cat. No.: B1584950
CAS No.: 26073-09-6
M. Wt: 158.19 g/mol
InChI Key: MGSWAHQQBHNCEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methyl-2-oxopentanoate is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-methyl-2-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-4-11-8(10)7(9)5-6(2)3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSWAHQQBHNCEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180710
Record name Ethyl 4-methyl-2-oxovalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26073-09-6
Record name Ethyl 4-methyl-2-oxopentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26073-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-methyl-2-oxopentanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026073096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-methyl-2-oxovalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-methyl-2-oxovalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.111
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 4-METHYL-2-OXOPENTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S475RX6T2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 4-methyl-2-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-methyl-2-oxopentanoate, a keto-ester with the chemical formula C₈H₁₄O₃, is a compound of interest in organic synthesis and medicinal chemistry.[1][2] Its structure, featuring both a ketone and an ester functional group, makes it a versatile building block for the synthesis of more complex molecules. Understanding its physical properties is paramount for its effective use in research and development, influencing reaction conditions, purification methods, and formulation strategies. This guide provides a comprehensive overview of the known physical characteristics of this compound, details experimental protocols for their determination, and discusses the interplay between its structure and properties.

Physicochemical Properties

The physical properties of a compound are dictated by its molecular structure. This compound is a chiral molecule, though it is often handled as a racemic mixture. Its branched alkyl chain and the presence of two polar oxygen atoms influence its volatility, solubility, and other physical characteristics.

Summary of Physical Data
PropertyValue for this compoundValue for Ethyl 4-methyl-3-oxopentanoate (Isomer)Source
Molecular Formula C₈H₁₄O₃C₈H₁₄O₃[1][3]
Molecular Weight 158.19 g/mol 158.19 g/mol [1][4]
Appearance Colorless oilNot specified[3]
Boiling Point Not available173 °C[5]
Melting Point Not available-9 °C[5]
Density Not available0.981 g/mL[5]
Refractive Index 1.4201.4265[4][5]
Solubility Esters of this size are generally slightly soluble in water and soluble in common organic solvents.[6][7]Not specified
Flash Point Not availableNot available
XLogP3 (Computed)1.6Not available[1][4]
Topological Polar Surface Area 43.4 Ų43.4 Ų[1][4]

Interplay of Physical Properties

The physical properties of this compound are interconnected, arising from its molecular structure. The following diagram illustrates these relationships.

G Structure Molecular Structure (C8H14O3) MW Molecular Weight (158.19 g/mol) Structure->MW Polarity Polarity (Keto & Ester groups) Structure->Polarity Density Density Structure->Density RI Refractive Index Structure->RI Volatility Volatility MW->Volatility Solubility Solubility Polarity->Solubility Polarity->RI BP Boiling Point Volatility->BP Safety Safety (Flash Point) Volatility->Safety

Caption: Relationship between molecular structure and physical properties.

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for chemical characterization. The following are standard, reliable methods for measuring key physical constants of liquid compounds like this compound.

Determination of Boiling Point (Micro-Scale Method)

The boiling point is a fundamental property that indicates purity and is essential for distillation-based purification.

Methodology:

  • Sample Preparation: Place a small volume (approximately 0.5 mL) of this compound into a small test tube.

  • Capillary Inversion: Insert a sealed-end capillary tube, open end down, into the test tube containing the liquid.

  • Heating: Immerse the test tube assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a melting point apparatus with a boiling point attachment).

  • Observation: Heat the bath gradually. A slow stream of bubbles will emerge from the capillary tube as the air inside expands. As the temperature approaches the boiling point, this stream will become rapid and continuous.

  • Boiling Point Identification: The boiling point is the temperature at which the rapid stream of bubbles just ceases, and the liquid begins to be drawn back into the capillary tube upon slight cooling.[8][9]

Causality: At the boiling point, the vapor pressure of the liquid equals the external pressure. The continuous stream of bubbles indicates that the vapor pressure inside the capillary has overcome the external pressure. As the system cools slightly, the point at which the liquid is drawn back into the capillary signifies the precise temperature where the vapor pressure equals the atmospheric pressure.

Determination of Density

Density is a measure of mass per unit volume and is useful for confirming substance identity and for various calculations in process chemistry.

Methodology:

  • Mass of Empty Pycnometer: Accurately weigh a clean, dry pycnometer (a small glass flask of known volume).

  • Filling the Pycnometer: Fill the pycnometer with this compound, ensuring there are no air bubbles. The volume is precisely defined by the capillary stopper.

  • Mass of Filled Pycnometer: Weigh the filled pycnometer.

  • Temperature Control: The measurement should be performed at a constant, recorded temperature, as density is temperature-dependent.

  • Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[3][10]

Trustworthiness: The use of a pycnometer provides a highly accurate volume measurement, leading to a reliable density determination. Repeating the measurement multiple times and averaging the results ensures precision.

Determination of Refractive Index

The refractive index is the ratio of the speed of light in a vacuum to its speed in the substance. It is a highly characteristic property for a pure compound.

Methodology:

  • Instrument Calibration: Calibrate a refractometer (e.g., an Abbe refractometer) using a standard of known refractive index, such as distilled water.

  • Sample Application: Place a few drops of this compound onto the prism of the refractometer.

  • Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

  • Reading: Read the refractive index from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.[1][4][11]

Expertise: The choice of an Abbe refractometer is standard for its high precision and the small sample volume required. Ensuring proper calibration and temperature control is critical for obtaining an accurate and reproducible value.

Safety and Handling

While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling organic esters and ketones should be observed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This technical guide has synthesized the available physical property data for this compound. While some key experimental values are not present in the current literature, this document provides a solid foundation of its known characteristics and the established methodologies for their determination. The presented protocols are designed to be self-validating, ensuring that researchers can confidently measure these properties in their own laboratories. As a compound with potential in various synthetic applications, a thorough understanding of its physical properties is the first step towards its successful and safe utilization.

References

Introduction: Situating a Key α-Keto Ester in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 4-methyl-2-oxopentanoate (CAS 26073-09-6) for Advanced Research and Development

This compound, also known as Ethyl α-ketoisocaproate, is an α-keto ester derivative of the branched-chain amino acid L-leucine.[1] While it serves as a versatile building block in organic synthesis, its true significance for drug development professionals and researchers lies in its relationship to its corresponding carboxylic acid, 4-methyl-2-oxopentanoic acid (α-Ketoisocaproic acid).[2][3] This endogenous metabolite is a critical player in energy metabolism and a potent signaling molecule, notably impacting the mTOR and autophagy pathways, which are central to cellular growth, proliferation, and homeostasis.[2][3] Dysregulation of these pathways is a hallmark of numerous diseases, including cancer and metabolic disorders.[4]

This guide provides a comprehensive technical overview of this compound, moving from its fundamental physicochemical properties and synthesis to its purification, analytical characterization, and potential applications as a research tool or therapeutic precursor. The ester form often provides enhanced lipophilicity compared to the parent acid, potentially improving cell permeability and bioavailability in experimental models, making it an invaluable tool for studying the intricate metabolic and signaling roles of its parent keto acid.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is the foundation for its successful application in any research setting. These parameters dictate appropriate solvents for reactions and analysis, storage conditions, and potential purification strategies. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 26073-09-6[5][6]
Molecular Formula C₈H₁₄O₃[5][6][7]
Molecular Weight 158.19 g/mol [1][5][6]
IUPAC Name This compound[5]
Synonyms Ethyl 4-methyl-2-oxovalerate, Ethyl α-ketoisocaproate[1][5][8]
Density 0.9715 g/cm³ @ 20 °C[1]
Boiling Point 123 °C @ 6 Torr[1]
Flash Point 77.1 ± 15.9 °C[1]
Refractive Index 1.420[1]
Purity (Typical) ≥98%[6]
Topological Polar Surface Area 43.4 Ų[1][5]
XLogP3 1.6[1][5]

Synthesis: A Protocol for Grignard-based Acylation

The synthesis of α-keto esters like this compound is efficiently achieved through the acylation of a suitable nucleophile with an appropriate electrophile. A well-established and reliable method involves the reaction of an organometallic (Grignard) reagent with an oxalate diester, such as diethyl oxalate.[9][10] This approach is favored for its high efficiency in forming the crucial carbon-carbon bond adjacent to the ester carbonyl group.

The causality behind this choice lies in the reactivity of the Grignard reagent, which acts as a potent nucleophile, and the electrophilic nature of the carbonyl carbons in diethyl oxalate. The reaction is typically performed at low temperatures (-78 °C) to control the reactivity and prevent undesired side reactions, such as double addition of the Grignard reagent.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the synthesis of Ethyl 4-methyl-2-oxovalerate.[10]

Materials:

  • Isobutylmagnesium bromide (Grignard reagent, solution in diethyl ether)

  • Diethyl oxalate

  • Anhydrous diethyl ether

  • 1M Ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: Equip a flame-dried, round-bottom flask with a magnetic stir bar, a dropping funnel, and a gas inlet for an inert atmosphere (Argon).

  • Initial Charge: Introduce diethyl oxalate (1.0 equivalent) and anhydrous diethyl ether into the flask.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Add the isobutylmagnesium bromide solution (1.5 equivalents) dropwise from the dropping funnel to the cooled solution, maintaining vigorous stirring. The slow addition is critical to dissipate heat and prevent side-product formation.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

  • Quenching: Carefully quench the reaction by slowly adding 1M aqueous NH₄Cl solution. This step protonates the intermediate alkoxide and neutralizes any remaining Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Drying and Concentration: Combine the organic phases and dry over anhydrous Na₂SO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[10]

Visualization: Synthesis Workflow```dot

Synthesis_Workflow Reactants Reactants: - Diethyl Oxalate - Isobutylmagnesium Bromide - Anhydrous Diethyl Ether ReactionVessel Reaction Vessel (-78 °C to RT) Inert Atmosphere Reactants->ReactionVessel Add Grignard dropwise Quenching Quenching (1M NH4Cl) ReactionVessel->Quenching Stir 2h Extraction Liquid-Liquid Extraction (Diethyl Ether) Quenching->Extraction Drying Drying & Concentration (Na2SO4, Rotary Evaporation) Extraction->Drying CrudeProduct Crude Ethyl 4-methyl-2-oxopentanoate Drying->CrudeProduct

Caption: General workflow for purification via flash column chromatography.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods provides a complete picture of the molecule's structure. [11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

    • ¹H NMR: For this compound, one would expect to see a quartet and a triplet for the ethyl ester group, a doublet for the methylene group adjacent to the chiral center, a multiplet (septet) for the single proton on the isobutyl group, and a doublet for the two equivalent methyl groups of the isobutyl moiety. [10] * ¹³C NMR: The spectrum would show distinct signals for the two carbonyl carbons (ketone ~194 ppm, ester ~161 ppm), the carbons of the ethyl group, and the carbons of the isobutyl group. [10]* Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The key signals for this molecule are two strong carbonyl (C=O) stretching bands: one for the ketone (~1720-1740 cm⁻¹) and one for the ester (~1735-1750 cm⁻¹). [12]* Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. [10]The molecular ion peak (M⁺) should correspond to the exact mass of C₈H₁₄O₃.

Potential Applications in Drug Discovery and Cell Biology

The primary value of this compound in a research context stems from its role as a precursor to 4-methyl-2-oxopentanoic acid (α-KIC). α-KIC is a key metabolite in leucine metabolism and has been shown to be a bioactive signaling molecule. [2][3] Research Focus Areas:

  • Metabolic Studies: As a more cell-permeable precursor, the ethyl ester can be used to deliver α-KIC into cells to study its downstream metabolic fate, including its catabolism for energy (ketone body formation) or its amination back to leucine. [13]2. Signaling Pathway Modulation: α-KIC has been shown to stimulate skeletal muscle protein synthesis and impact the mTOR and autophagy signaling pathways, which are critical in cancer and metabolic diseases. [2][3]Using the ethyl ester allows researchers to probe these pathways' responses to elevated intracellular α-KIC levels.

  • Disease Modeling: The parent acid, α-KIC, accumulates in Maple Syrup Urine Disease (MSUD), a metabolic disorder where its buildup leads to neurological damage. [14]The ethyl ester can serve as a tool in cellular models to study the mechanisms of this neurotoxicity.

Visualization: Potential Biological Signaling Pathway

Signaling_Pathway EM2O Ethyl 4-methyl- 2-oxopentanoate (Prodrug) KIC α-Ketoisocaproic Acid (Active Metabolite) EM2O->KIC Intracellular Esterases mTORC1 mTORC1 Complex KIC->mTORC1 Activates Autophagy Autophagy (Suppression) mTORC1->Autophagy - ProteinSynth Protein Synthesis (Activation) mTORC1->ProteinSynth + CellGrowth Cell Growth & Proliferation ProteinSynth->CellGrowth

Caption: Potential modulation of mTOR signaling by the active metabolite.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Engineering Controls: Use only in a chemical fume hood to avoid inhalation. [15]* Personal Protective Equipment (PPE): Wear standard laboratory clothing, chemical-resistant gloves, and safety goggles. [15]* Handling: Wash hands thoroughly after handling. Avoid contact with skin and eyes. [15]* Storage: Store in a tightly closed vessel in a cool, dry place. [15]* Incompatibilities: Avoid strong oxidizing agents. [15]

References

Molecular structure and formula of Ethyl 4-methyl-2-oxopentanoate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 4-methyl-2-oxopentanoate: Structure, Synthesis, and Applications in Modern Drug Discovery

This guide provides an in-depth analysis of this compound, a versatile α-keto ester of significant interest to researchers in organic synthesis and medicinal chemistry. We will move beyond simple data recitation to explore the compound's molecular characteristics, robust synthetic protocols, chemical reactivity, and its emerging role as a key building block in the field of targeted protein degradation.

Core Molecular and Physical Properties

This compound (also known as Ethyl 4-methyl-2-oxovalerate) is an organic compound featuring a central α-keto ester moiety. This functional group arrangement—a ketone adjacent to an ester—is the primary driver of its chemical reactivity and utility in synthesis.

Molecular Structure & Formula

The fundamental identity of the compound is established by its molecular formula and structure.

  • Molecular Formula: C₈H₁₄O₃[1][2]

  • Molecular Weight: 158.19 g/mol [1]

  • CAS Number: 26073-09-6[1][2]

  • IUPAC Name: this compound[1]

The structure is characterized by an ethyl ester group, a ketone at the C2 position, and an isobutyl group at the C4 position.

Figure 1: Molecular Structure of this compound C1 CH3 C2 CH2 C1->C2 O1 O C2->O1 C3 C O1->C3 O2 O C3->O2 = C4 C C3->C4 O3 O C4->O3 = C5 CH2 C4->C5 C6 CH C5->C6 C7 CH3 C6->C7 C8 CH3 C6->C8

Figure 1: Molecular Structure of this compound.
Physicochemical Data

For any laboratory application, understanding the physical properties is critical for handling, reaction setup, and purification. The data below has been compiled from experimental sources.

PropertyValueSource
Appearance Colorless oil[3]
Density 0.9715 g/cm³ (at 20 °C)[4]
Boiling Point 123 °C (at 6 Torr)[4]
Refractive Index 1.420[4]
Topological Polar Surface Area 43.4 Ų[1]
XLogP3 1.6[1]

Spectroscopic Characterization

Structural elucidation and purity assessment rely on spectroscopic analysis. The following data provides a reference for the identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the carbon-hydrogen framework of the molecule. The data presented here is based on a 300 MHz spectrum in CDCl₃.[3]

¹H NMR (300 MHz, CDCl₃):

  • δ 4.28 (q, J=7.2 Hz, 2H): The quartet corresponds to the -OCH₂ CH₃ protons of the ethyl ester, split by the adjacent methyl group.

  • δ 2.68 (d, J=6.6 Hz, 2H): This doublet represents the methylene protons (-CH₂ -) at the C3 position, adjacent to the chiral center.

  • δ 2.16 (sept, J=6.9 Hz, 1H): The septet is characteristic of the methine proton (-CH -) of the isobutyl group, split by the six protons of the two methyl groups.

  • δ 1.33 (t, J=7.2 Hz, 3H): This triplet corresponds to the terminal methyl protons (-OCH₂CH₃ ) of the ethyl ester.

  • δ 0.93 (d, J=6.9 Hz, 6H): The doublet represents the six equivalent protons of the two methyl groups (-CH(CH₃ )₂) of the isobutyl group.

¹³C NMR (75 MHz, CDCl₃):

Chemical Shift (ppm)Carbon AssignmentRationale
194.5 C2 (Ketone C=O)The downfield shift is characteristic of a ketone carbonyl carbon.
161.5 C1 (Ester C=O)Typical chemical shift for an ester carbonyl carbon.
62.4 -C H₂- (Ethyl)The carbon of the ethyl group directly attached to the ester oxygen.
48.0 C3 (-C H₂-)The methylene carbon adjacent to the carbonyl and the isobutyl group.
24.3 C4 (-C H-)The methine carbon of the isobutyl group.
22.5 -C H₃ (Isobutyl)The two equivalent methyl carbons of the isobutyl group.
14.1 -C H₃ (Ethyl)The terminal methyl carbon of the ethyl ester.

Synthesis and Reactivity

The synthesis of α-keto esters is a well-established field in organic chemistry.[5] Their unique reactivity makes them valuable intermediates.

Recommended Synthetic Protocol

A reliable and high-yield synthesis involves the acylation of a Grignard reagent with diethyl oxalate.[3] This method is effective because it constructs the core α-keto ester framework in a single, controlled step.

Figure 2: Synthesis of this compound cluster_0 Isobutylmagnesium bromide (Grignard Reagent) cluster_1 Diethyl Oxalate cluster_2 This compound Grignard i-BuMgBr Reaction + Grignard->Reaction AcylatingAgent EtOOC-COOEt AcylatingAgent->Reaction Product i-Bu-CO-COOEt Reaction->Product 1) Diethyl Ether, -78 °C to RT 2) NH4Cl quench

Figure 2: Key reaction for the synthesis of this compound.

Step-by-Step Methodology: [3]

  • Inert Atmosphere: To a 100 mL round-bottom flask under an argon atmosphere, add diethyl oxalate (730 mg, 5 mmol) and 12 mL of anhydrous diethyl ether. The use of an inert atmosphere and anhydrous solvent is critical to prevent quenching of the highly reactive Grignard reagent.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. This low temperature is essential to control the reactivity of the Grignard reagent and prevent side reactions, such as double addition.

  • Grignard Addition: Slowly add a solution of isobutylmagnesium bromide (1.5 equivalents) to the cooled diethyl oxalate solution.

  • Warming and Reaction: Allow the reaction mixture to stir and warm to room temperature over 2 hours.

  • Quenching: Quench the reaction by adding 1M aqueous ammonium chloride (NH₄Cl). This step protonates the intermediate alkoxide and neutralizes any remaining Grignard reagent.

  • Extraction: Extract the aqueous layer three times with diethyl ether. The organic product will partition into the ether phase.

  • Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield the final product as a colorless oil (typical yield: ~76%).

Chemical Reactivity Profile

The reactivity of this compound is dominated by the two adjacent carbonyl groups.

  • Ketone Reactivity: The ketone at C2 is susceptible to nucleophilic attack, allowing for reductions to the corresponding alcohol (Ethyl 2-hydroxy-4-methylpentanoate)[6][7][8] or additions of organometallic reagents.

  • Ester Reactivity: The ester group can undergo hydrolysis, transesterification, or amidation under appropriate conditions.

  • Enolization: The methylene protons at C3 are acidic (pKa ~20-22) due to their position between two carbonyl groups. This allows for the formation of an enolate under basic conditions, which can then act as a nucleophile in reactions like alkylations or aldol-type condensations.[9]

Applications in Drug Discovery and Development

While a versatile synthetic intermediate, this compound has gained significant traction as a building block for Targeted Protein Degradation (TPD) .

Role as a Protein Degrader Building Block

TPD is a revolutionary strategy in drug discovery that utilizes the cell's own protein disposal machinery (the ubiquitin-proteasome system) to eliminate disease-causing proteins.[10] Small molecules that achieve this are often called PROTACs (Proteolysis-Targeting Chimeras).

A PROTAC is a heterobifunctional molecule with three key components:[11]

  • A "warhead" ligand that binds to the target protein of interest (POI).

  • An E3 ligase ligand that recruits a component of the cell's degradation machinery.

  • A chemical linker that connects the two ligands.

Figure 3: General Structure of a PROTAC Degrader cluster_0 Building Block Origin POI_Ligand Warhead Ligand (Binds Target Protein) Linker Linker POI_Ligand->Linker E3_Ligand E3 Ligase Ligand (e.g., for VHL, CRBN) Linker->E3_Ligand BuildingBlock This compound can be a precursor to the warhead or part of the linker. BuildingBlock->POI_Ligand modification

Figure 3: General structure of a PROTAC and the potential role of a building block.

This compound is marketed as a "Protein Degrader Building Block" because its structure can be readily modified to be incorporated into any of these three components, most commonly the warhead or linker.[12] The isobutyl group mimics the side chain of the amino acid Leucine, whose α-keto acid is a natural metabolite.[13] This bio-relevant motif can be a starting point for designing ligands that bind to protein active sites. The α-keto ester functionality provides a reactive handle for elaboration into more complex structures or for attachment to linkers.

Analytical and Safety Protocols

Analytical Method: Quality Control by GC-MS

For researchers synthesizing or using this compound, confirming its purity is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for this purpose.

Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injection: Inject 1 µL of the sample with a split ratio of 50:1. The high split ratio prevents overloading the column.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase temperature at 15 °C/min to 240 °C.

    • Hold: Hold at 240 °C for 5 minutes.

  • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode (70 eV). Scan from m/z 40 to 200.

  • Expected Outcome: The compound should elute as a sharp, single peak. The corresponding mass spectrum can be used for confirmation by identifying the molecular ion (M⁺, m/z 158) and characteristic fragment ions.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential.

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[14]

  • Storage: Store in a tightly closed container in a cool, dry place away from heat and sources of ignition.[14]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[14]

Conclusion

This compound is more than a simple organic molecule; it is a highly versatile and enabling tool for chemical innovation. Its well-defined structure, predictable reactivity, and straightforward synthesis make it a reliable component in multi-step synthetic campaigns. Its emergence as a building block in the rapidly advancing field of targeted protein degradation underscores its importance and potential for helping researchers develop the next generation of therapeutics. This guide has provided the foundational knowledge necessary for scientists to confidently incorporate this valuable reagent into their research and development programs.

References

An In-Depth Technical Guide to the IUPAC Nomenclature of Ethyl 4-methyl-2-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Language of Molecular Precision

In the realms of chemical research and pharmaceutical development, precision in communication is paramount. The unambiguous identification of a chemical entity through its systematic name is the foundation upon which reproducible science is built. The International Union of Pure and Applied Chemistry (IUPAC) provides a framework for this, ensuring that a chemical name corresponds to a single, unique molecular structure. This guide delves into the systematic naming of a specific α-keto ester, Ethyl 4-methyl-2-oxopentanoate, a molecule with relevance in synthetic chemistry and as a building block for more complex structures. Understanding its nomenclature provides a model for deciphering the names of other multifunctional compounds, a critical skill for any professional in the chemical sciences.

Deconstructing the Name: A Hierarchical Approach

The IUPAC name "this compound" can be systematically dissected to reveal the exact arrangement of atoms in the molecule. This process relies on identifying the principal functional group, the parent carbon chain, and all substituents.

The name ends with the suffix "-oate," which immediately signals the presence of an ester functional group (R-COOR').[1] Esters are derivatives of carboxylic acids and are named as such.[2][3] The IUPAC system prioritizes functional groups, and esters hold a high rank, superseding ketones, alcohols, and amines, among others.[4][5][6][7] This high priority dictates that the ester functionality will define the base name of the molecule.

The name is bipartite:

  • Ethyl : This first part of the name identifies the alkyl group (R') attached to the oxygen atom of the ester. It originates from the alcohol used in the ester's conceptual synthesis (in this case, ethanol).[1][3][8]

  • 4-methyl-2-oxopentanoate : This second part describes the acyl group, which comes from the parent carboxylic acid. The "-oate" suffix replaces the "-oic acid" of the corresponding carboxylic acid.[1][2] The parent chain is a "pentanoate," indicating a five-carbon chain derived from pentanoic acid.

Experimental Workflow: Systematic Nomenclature Protocol for Keto-Esters

A self-validating protocol for naming compounds with both ketone and ester functionalities involves a hierarchical decision-making process.

G A 1. Identify All Functional Groups B 2. Determine Principal Functional Group (Highest Priority) A->B C Ester (-COOR') > Ketone (C=O) B->C Consult Priority Table D 3. Name the Alkyl Part (R') of the Ester C->D E 4. Identify and Name the Parent Acyl Chain D->E F Find longest carbon chain containing the ester's carbonyl carbon E->F G Change '-ane' to '-anoate' F->G H 5. Number the Parent Acyl Chain G->H I Ester carbonyl carbon is C1 H->I J 6. Identify and Name Substituents on the Acyl Chain I->J K Ketone (C=O) becomes 'oxo' prefix J->K L Alkyl groups (e.g., -CH3) become 'methyl' J->L M 7. Assemble the Final Name K->M L->M N [Alkyl Part] [Numbered Substituents in alphabetical order]-[Parent Acyl Name] M->N

Caption: A logical workflow for applying IUPAC rules to name a keto-ester.

For esters, the carbon atom of the carbonyl group (C=O) is designated as carbon number 1 (C1) of the parent acyl chain.[9] This rule is fundamental and sets the frame of reference for locating all other substituents.

  • Parent Chain: "pentanoate" signifies a 5-carbon chain.

    • C1: The carbonyl carbon of the ester.

    • C2: The second carbon in the chain.

    • C3: The third carbon in the chain.

    • C4: The fourth carbon in the chain.

    • C5: The fifth and terminal carbon of the chain.

  • Substituents: The prefixes "4-methyl" and "2-oxo" describe the groups attached to this 5-carbon chain.

    • 2-oxo : Because the ester is the higher-priority functional group, the ketone is treated as a substituent.[4][10] The prefix "oxo-" is used to denote a carbonyl group (C=O) within the parent chain.[10][11] The number "2" indicates that this ketone group is located at the C2 position. This specific arrangement, with a ketone at the α-carbon (the carbon adjacent to the ester carbonyl), classifies the molecule as an α-keto ester .[12][13][14]

    • 4-methyl : This indicates a methyl group (-CH3) is attached to the C4 position of the pentanoate chain.

Visualizing the Structure

A visual representation solidifies the connection between the name and the molecular structure. The following diagram illustrates the components of this compound, with the numbering of the parent acyl chain clearly marked.

Caption: Structure of this compound with IUPAC numbering.

Chemical Properties and Significance in Drug Development
PropertyValueSource
Molecular Formula C₈H₁₄O₃[15][16]
Molecular Weight 158.19 g/mol [16]
Boiling Point 123 °C (at 6 Torr)[15]
Density 0.9715 g/cm³[15]
Synonyms Ethyl 4-methyl-2-oxovalerate[16]

Alpha-keto esters are a significant class of compounds in medicinal chemistry and organic synthesis.[12][14] They serve as versatile intermediates for synthesizing a wide range of biologically active molecules, including α-amino acids and α-hydroxy acids.[14] The presence of two adjacent electrophilic carbonyl carbons provides unique reactivity, making them valuable precursors in C-C and C-N bond-forming reactions.[13][17]

In drug development, the ester group can be employed as a prodrug strategy to enhance the membrane permeability of a parent drug. However, the α-keto ester moiety itself is susceptible to rapid hydrolysis in aqueous environments, which can lead to the release of the corresponding α-keto acid and acidification of the medium.[18] This property must be carefully considered during drug design, as it can influence both the stability and the pharmacokinetic profile of a potential therapeutic agent.

Conclusion

The IUPAC name this compound is a precise descriptor of a specific α-keto ester. By systematically applying the rules of nomenclature—prioritizing the ester functional group, correctly identifying and numbering the parent pentanoate chain, and locating the oxo and methyl substituents—we arrive at an unambiguous structural definition. For scientists in research and drug development, a thorough understanding of this systematic approach is not merely an academic exercise; it is a fundamental tool that ensures clarity, facilitates collaboration, and underpins the integrity of scientific discovery.

References

The Versatile Building Block: An In-Depth Technical Guide to Ethyl 4-methyl-2-oxopentanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular scaffolds and building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of reactive intermediates, α-keto esters stand out for their inherent reactivity and synthetic versatility. This guide provides a comprehensive technical overview of Ethyl 4-methyl-2-oxopentanoate, a prominent member of this class, tailored for researchers, scientists, and professionals engaged in the intricate process of drug discovery and development.

Nomenclature and Chemical Identity: Establishing a Common Language

Precise communication in scientific discourse begins with unambiguous nomenclature. This compound is known by several synonyms across various databases and commercial suppliers. A clear understanding of these alternative names is crucial for efficient literature searches and procurement.

Identifier TypeValue
IUPAC Name This compound
Synonyms Ethyl 4-methyl-2-oxovalerate, Pentanoic acid, 4-methyl-2-oxo-, ethyl ester, Ethyl α-ketoisocaproate, Ethyl 2-oxo-4-methylpentanoate
CAS Number 26073-09-6[1]
Molecular Formula C8H14O3[2]
Molecular Weight 158.19 g/mol [2]
InChI Key MGSWAHQQBHNCEI-UHFFFAOYSA-N[1]

Physicochemical Properties: A Foundation for Application

The physical and chemical properties of a compound dictate its behavior in both synthetic and biological systems. The following table summarizes the key physicochemical parameters of this compound.

PropertyValueSource
Appearance Colorless oil[3]
Boiling Point 123 °C at 6 TorrChemicalBook
Density 0.9715 g/cm³ChemicalBook
Solubility Information not readily available

Synthesis of this compound: A Practical and Reproducible Protocol

The reliable synthesis of this compound is fundamental to its application in research and development. The following protocol, adapted from established methodologies, provides a robust procedure for its preparation.[3]

Experimental Protocol: Synthesis via Grignard Reaction

This synthesis involves the reaction of a Grignard reagent, prepared from isobutylmagnesium bromide, with diethyl oxalate.

Materials:

  • Diethyl oxalate

  • Isobutylmagnesium bromide (prepared in situ or purchased)

  • Anhydrous diethyl ether

  • 1M Ammonium chloride (NH4Cl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: Into a 100 mL round-bottom flask under an argon atmosphere, introduce 730 mg (5 mmol) of diethyl oxalate and 12 mL of anhydrous diethyl ether.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: To the cooled solution, add a solution of isobutylmagnesium bromide (1.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 2 hours.

  • Quenching: Quench the reaction by the slow addition of 1M aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield this compound as a colorless oil (typical yield: 76%).[3]

Characterization Data:

  • ¹H NMR (300 MHz, CDCl₃) δ (ppm): 4.28 (q, J=7.2 Hz, 2H), 2.68 (d, J=6.6 Hz, 2H), 2.16 (sept, J=6.9 Hz, 1H), 1.33 (t, J=7.2 Hz, 3H), 0.93 (d, J=6.9 Hz, 6H).[3]

  • ¹³C NMR (75 MHz, CDCl₃) δ (ppm): 194.5, 161.5, 62.4, 48.0, 24.3, 22.5, 14.1.[3]

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification DiethylOxalate Diethyl Oxalate Reaction Grignard Reaction DiethylOxalate->Reaction Grignard Isobutylmagnesium Bromide Grignard->Reaction Solvent Anhydrous Diethyl Ether Solvent->Reaction Temp -78 °C to Room Temp. Temp->Reaction Atmosphere Argon Atmosphere Atmosphere->Reaction Quenching Quenching (1M NH4Cl) Extraction Extraction (Diethyl Ether) Quenching->Extraction Drying Drying (Na2SO4) Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product Reaction->Quenching

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development: A Versatile Synthetic Intermediate

The α-keto ester functionality is a privileged motif in medicinal chemistry, serving as a versatile precursor to a wide array of pharmacologically relevant structures. While direct incorporation of this compound into an approved drug is not prominently documented, its structural features and reactivity profile make it a valuable building block for the synthesis of more complex molecules.

The presence of two electrophilic centers, the α-keto and ester carbonyls, allows for a diverse range of chemical transformations. Furthermore, the isobutyl group provides a lipophilic moiety that can be crucial for modulating the pharmacokinetic properties of a drug candidate.

A notable example of a structurally related compound in drug development is the synthesis of a key intermediate for Febuxostat , a medication used to treat hyperuricemia and gout. A patent (WO2012032528A2) describes the preparation of Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate, a crucial precursor to Febuxostat.[4] While this specific synthesis does not directly utilize this compound, the structural analogy highlights the potential of such α-keto esters in the construction of complex heterocyclic systems with therapeutic applications.

The general synthetic utility of α-keto esters like this compound lies in their ability to participate in reactions such as:

  • Heterocycle formation: Condensation reactions with various nucleophiles to form pyridines, pyrazoles, and other heterocyclic systems.

  • Reductive amination: To produce α-amino esters, which are precursors to peptides and peptidomimetics.

  • Wittig-type reactions: To introduce carbon-carbon double bonds.

  • Aldol and related reactions: To form more complex carbon skeletons.

MedicinalChemistry cluster_transformations Synthetic Transformations cluster_products Potential Bioactive Scaffolds BuildingBlock This compound Heterocycle Heterocycle Formation BuildingBlock->Heterocycle ReductiveAmination Reductive Amination BuildingBlock->ReductiveAmination Wittig Wittig-type Reactions BuildingBlock->Wittig Aldol Aldol Reactions BuildingBlock->Aldol Pyridines Pyridines Heterocycle->Pyridines Pyrazoles Pyrazoles Heterocycle->Pyrazoles AminoEsters α-Amino Esters ReductiveAmination->AminoEsters ComplexMolecules Complex Molecules Wittig->ComplexMolecules Aldol->ComplexMolecules

References

Unambiguous Structural Elucidation of Ethyl 4-methyl-2-oxopentanoate: A Comprehensive NMR Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of NMR in Modern Structural Chemistry

In the fields of chemical research and pharmaceutical development, the precise and unambiguous determination of a molecule's structure is a foundational requirement. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent method for the structural elucidation of organic compounds in solution.[1] Its power lies in its ability to provide a detailed atomic-level map of the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).[2]

The Molecular Puzzle: Structure and Atom Labeling

The first step in any spectral analysis is to have a clear hypothesis of the molecular structure. The structure of Ethyl 4-methyl-2-oxopentanoate, with the chemical formula C₈H₁₄O₃, is presented below.[3] To facilitate a clear and unambiguous assignment of NMR signals, each unique carbon and proton environment has been systematically labeled.

Caption: Labeled structure of this compound.

Deciphering the Proton Signals (¹H NMR): A Predicted Spectrum

The ¹H NMR spectrum provides information on the number of unique proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). For this compound, five distinct signals are predicted.

  • Signal (f) & (g) - The Ethyl Ester Group (-OCH₂CH₃):

    • Protons Hf (O-CH₂): These two protons are directly attached to an oxygen atom, a highly electronegative element. This deshields the protons, shifting their signal significantly downfield. A quartet (q) is predicted due to coupling with the three adjacent Hg protons (n+1 = 3+1 = 4).

    • Protons Hg (CH₃): These three protons are adjacent to the Hf methylene group. Their signal will appear as a triplet (t) (n+1 = 2+1 = 3) in a more upfield, aliphatic region.

  • Signal (b) - The Methylene Group Alpha to the Ketone (C(O)-CH₂):

    • Protons Hb: These two protons are adjacent to a carbonyl group, which is strongly electron-withdrawing. This deshielding effect, while less pronounced than a direct oxygen attachment, will shift the signal downfield from typical alkane protons.[5] This signal is predicted to be a doublet (d) , as it is coupled to the single Hd proton (n+1 = 1+1 = 2).

  • Signal (d) & (e) - The Isobutyl Group (-CH(CH₃)₂):

    • Proton Hd (CH): This single proton is coupled to the two Hb protons and the six He protons. This complex coupling (n=8) will result in a complex multiplet (m) , likely a nonet, which may be difficult to resolve perfectly.

    • Protons He (two CH₃): The two methyl groups are chemically equivalent due to free rotation around the C-C bond. The six protons will therefore produce a single signal. This signal will be a doublet (d) due to coupling with the single adjacent Hd proton (n+1 = 1+1 = 2). This signal is expected at the most upfield (shielded) position, characteristic of a standard alkyl environment.

Mapping the Carbon Skeleton (¹³C NMR): A Predicted Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. As there are no elements of symmetry in this compound, eight distinct signals are predicted. The chemical shift of each carbon is primarily determined by its hybridization and the electronegativity of its attached atoms.

  • Carbonyl Carbons (C1 & C2):

    • C2 (Ketone C=O): Ketone carbonyls are among the most deshielded carbons, typically appearing far downfield. A signal in the range of 195 - 205 ppm is predicted.[2][6]

    • C1 (Ester C=O): Ester carbonyls are also significantly deshielded but appear slightly upfield relative to ketones. A signal in the range of 160 - 170 ppm is expected.[2]

  • Oxygen-Attached Carbon (C7):

    • C7 (O-CH₂): This sp³-hybridized carbon is directly bonded to an oxygen atom, causing a significant downfield shift into the 60 - 65 ppm region.[7]

  • Aliphatic Carbons (C4, C5, C6, C8):

    • C4 (C(O)-CH₂): The proximity to the C2 ketone group deshields this methylene carbon relative to other aliphatic carbons. It is predicted to be the most downfield of the sp³ signals.

    • C5 (CH): This methine carbon will appear in the typical aliphatic region.

    • C6 & C8 (CH₃): These methyl carbons will be the most shielded (upfield) signals in the spectrum, with C8 of the ethyl group and C6 of the isobutyl group appearing as distinct peaks.

Data Synthesis & Verification: Predicted Spectral Data Summary

The predicted ¹H and ¹³C NMR data are summarized below for easy reference. These tables represent the expected "fingerprint" of this compound.

Table 1: Predicted ¹H NMR Data for this compound

Label Predicted Shift (δ, ppm) Integration Multiplicity Assignment
Hf ~ 4.2 2H Quartet (q) -O-CH₂ -CH₃
Hb ~ 2.9 2H Doublet (d) C(O)-CH₂ -CH(CH₃)₂
Hd ~ 2.2 1H Multiplet (m) -CH₂-CH (CH₃)₂
Hg ~ 1.3 3H Triplet (t) -O-CH₂-CH₃

| He | ~ 0.9 | 6H | Doublet (d) | -CH(CH₃ )₂ |

Table 2: Predicted ¹³C NMR Data for this compound

Label Predicted Shift (δ, ppm) Assignment
C2 198 - 202 Ketone C =O
C1 162 - 165 Ester C =O
C7 61 - 63 -O-CH₂ -CH₃
C4 48 - 52 C(O)-CH₂ -CH
C5 38 - 42 -CH (CH₃)₂
C6 22 - 24 -CH(CH₃ )₂

| C8 | 13 - 15 | -O-CH₂-CH₃ |

A Self-Validating Protocol for Data Acquisition

The integrity of NMR data is critically dependent on a rigorous and well-executed experimental protocol. The following procedure is designed to be a self-validating system, ensuring high-quality, reproducible data.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Weigh 5-10 mg of sample p2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) p1->p2 p3 Add internal standard (e.g., TMS) p2->p3 p4 Transfer to clean, dry 5mm NMR tube p3->p4 a1 Insert sample into spectrometer p4->a1 a2 Lock on solvent deuterium signal a1->a2 a3 Shim magnetic field for homogeneity a2->a3 a4 Acquire spectra (¹H, ¹³C, etc.) a3->a4 d1 Fourier Transform (FID -> Spectrum) a4->d1 d2 Phase Correction d1->d2 d3 Baseline Correction d2->d3 d4 Calibrate spectrum to reference (TMS at 0 ppm) d3->d4 out_h ¹H Spectrum Analysis (Shift, Integration, Multiplicity) d4->out_h out_c ¹³C Spectrum Analysis (Shift, Number of Signals) d4->out_c

Caption: Standard workflow for NMR sample preparation and data acquisition.

Detailed Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: Proper sample preparation is paramount to avoid spectral artifacts.

    • Protocol:

      • Weigh approximately 5-10 mg of this compound into a clean, dry vial. This mass provides an optimal concentration for a strong signal-to-noise ratio in a standard NMR experiment without introducing viscosity issues that can degrade spectral resolution.

      • Add approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), to the vial and gently swirl to dissolve the sample completely. CDCl₃ is a common choice due to its excellent solubilizing properties for many organic compounds and a single, well-defined residual solvent peak for reference.

      • Ensure the chosen solvent contains an internal standard, typically tetramethylsilane (TMS). TMS is chemically inert and provides a single, sharp signal defined as 0.00 ppm, serving as the universal calibration point for ¹H and ¹³C spectra.

      • Using a Pasteur pipette, transfer the homogenous solution into a high-quality, clean, and dry 5 mm NMR tube. Avoid any solid particulates, as they disrupt the magnetic field homogeneity, leading to poor spectral quality.

  • Spectrometer Setup and Data Acquisition:

    • Rationale: Precise instrument calibration ensures accurate and reliable data.

    • Protocol:

      • Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.

      • Locking: The spectrometer "locks" onto the deuterium signal of the solvent (e.g., the 'D' in CDCl₃). This procedure compensates for any minor drifts in the magnetic field over time, ensuring the stability of the experiment.

      • Shimming: The magnetic field across the sample volume is homogenized through a process called shimming. This is a critical step; a well-shimmed sample results in sharp, symmetrical peaks (narrow linewidths), whereas poor shimming leads to broad, distorted signals, obscuring fine details like coupling constants.

      • Acquire the ¹H spectrum. A standard experiment involves a short radiofrequency pulse followed by the acquisition of the Free Induction Decay (FID) signal.

      • Acquire the proton-decoupled ¹³C spectrum. This requires a longer acquisition time due to the low natural abundance of the ¹³C isotope (1.1%).

  • Data Processing:

    • Rationale: Raw data (FID) must be mathematically processed to yield an interpretable spectrum.

    • Protocol:

      • Apply a Fourier Transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

      • Perform phase and baseline corrections to ensure all peaks are upright (in-phase) and the baseline is flat.

      • Calibrate the chemical shift axis by setting the TMS signal to exactly 0.00 ppm.

      • Integrate the signals in the ¹H spectrum to determine the relative ratios of protons in each unique environment.

Conclusion

Nuclear Magnetic Resonance spectroscopy provides an unparalleled depth of structural information. Through a systematic analysis of predicted ¹H and ¹³C NMR spectra, a distinct and unambiguous spectral fingerprint for this compound has been established. The predicted ¹H NMR spectrum clearly resolves the five unique proton environments through their characteristic chemical shifts, integrations, and spin-spin coupling patterns. Concurrently, the predicted ¹³C NMR spectrum confirms the presence of all eight unique carbon atoms, including the highly deshielded ketone and ester carbonyls. When combined, this dataset provides a cohesive and self-consistent confirmation of the molecule's constitution. The rigorous experimental protocol outlined ensures that the acquisition of such data would be robust, reproducible, and of the highest scientific integrity, solidifying the role of NMR as the cornerstone of molecular structure elucidation.

References

Mass spectrometry analysis of Ethyl 4-methyl-2-oxopentanoate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 4-methyl-2-oxopentanoate

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound (CAS 26073-09-6), an α-keto ester of interest in various chemical and biological fields. As a molecule possessing both a ketone and an ester functional group, its analysis requires a nuanced approach to instrument selection and parameter optimization. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the rationale behind specific analytical choices, explore predictable fragmentation pathways under different ionization techniques, and provide step-by-step protocols to ensure reliable and reproducible results.

Analyte Profile: this compound

Understanding the physicochemical properties of the target analyte is the foundation of any successful analytical method. This compound is a derivative of α-ketoisocaproic acid, a metabolite involved in amino acid metabolism[1]. Its structure features an ethyl ester group adjacent to a carbonyl group, making it an α-keto ester.

PropertyValueSource
IUPAC Name This compound[2]
Synonyms Ethyl 4-methyl-2-oxovalerate[2][3]
CAS Number 26073-09-6[4]
Molecular Formula C8H14O3[2][4]
Molecular Weight 158.19 g/mol [2]
Monoisotopic Mass 158.0943 Da[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Expertise & Rationale: GC-MS is the premier technique for analyzing volatile and semi-volatile compounds that are thermally stable. Given the molecular weight and structure of this compound, it is sufficiently volatile for gas chromatography, making GC-MS a direct and robust analytical approach without the need for derivatization. Electron Ionization (EI) is the most common ionization source for GC-MS, providing reproducible fragmentation patterns that are ideal for structural elucidation and library matching.

GC-MS Experimental Workflow

The following diagram outlines the typical workflow for the GC-MS analysis of a neat or purified sample.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Neat Sample or Extract Dilution Dilute in Volatile Solvent (e.g., Dichloromethane, Ethyl Acetate) Sample->Dilution Vial Transfer to 2 mL GC Vial Dilution->Vial Autosampler Autosampler Injection Vial->Autosampler GC GC Separation (e.g., DB-5ms column) Autosampler->GC EI Electron Ionization (70 eV) GC->EI MS Mass Analyzer (Quadrupole) EI->MS Detector Detector MS->Detector TIC Total Ion Chromatogram Detector->TIC Spectrum Mass Spectrum Extraction TIC->Spectrum Library Library Search & Interpretation Spectrum->Library

Caption: GC-MS workflow for this compound analysis.

Detailed GC-MS Protocol

Trustworthiness: This protocol is designed to be self-validating by including quality control checks and referencing established practices for the analysis of ethyl esters.[5][6]

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in high-purity ethyl acetate.

    • Create a working solution by diluting the stock solution 1:100 (to 10 µg/mL) with ethyl acetate.

    • Transfer the working solution to a 2 mL autosampler vial with a glass insert.

    • Rationale: Dilution prevents column overloading and detector saturation, ensuring sharp chromatographic peaks and accurate mass spectra. Ethyl acetate is a suitable solvent due to its volatility and compatibility with common GC phases.

  • Instrumentation & Parameters:

    • GC System: Agilent 8890 GC or equivalent.

    • MS System: Agilent 5977 MSD or equivalent.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • Injection Mode: Split (50:1 ratio).

      • Rationale: A split injection is used for concentrated samples to prevent overloading the column, ensuring optimal peak shape and separation efficiency.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

      • Rationale: 70 eV is the standard energy for EI, as it provides sufficient energy for reproducible fragmentation and generates spectra that are comparable to established libraries like NIST.

    • Ion Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 35-300.

Predicted EI Fragmentation Pathway

Authoritative Grounding: The fragmentation of α-keto esters under EI is predictable. Cleavage adjacent to the carbonyl groups (alpha-cleavage) is a dominant process, leading to the formation of stable acylium ions.[7] The fragmentation pattern of the methyl ester analogue, mthis compound, provides a strong basis for predicting the behavior of the ethyl ester.[8]

The molecular ion (M•+) is expected at m/z 158. Key fragmentation pathways include:

  • Loss of the ethoxy radical (•OCH2CH3): Alpha-cleavage at the ester carbonyl results in the loss of a 45 Da radical to form an acylium ion at m/z 113.

  • Loss of the ethyl group (•CH2CH3): Cleavage of the ethyl group from the ester results in an ion at m/z 129.

  • Cleavage at the keto group: Alpha-cleavage between C2 and C3 results in the loss of the isobutylcarbonyl radical to form the [COOEt]+ ion at m/z 73. A more dominant cleavage is the loss of the ethoxycarbonyl group to form the isobutyryl cation at m/z 71.

  • Loss of isobutene (C4H8): A McLafferty-type rearrangement can lead to the loss of isobutene (56 Da) from the molecular ion, resulting in a fragment at m/z 102.

Fragmentation_EI cluster_frags M [C8H14O3]•+ m/z = 158 (Molecular Ion) F113 [M - •OCH2CH3]+ m/z = 113 M->F113 - •OC2H5 F71 [M - •COOEt]+ [CH3CH(CH3)CH2CO]+ m/z = 71 (Base Peak) M->F71 - •COOC2H5 F129 [M - •CH2CH3]+ m/z = 129 M->F129 - •C2H5 F102 [M - C4H8]•+ m/z = 102 (McLafferty) M->F102 - C4H8 F43 [CH3CH(CH3)CH2]+ m/z = 57 -> [C3H7]+ m/z = 43 F71->F43 - CO

Caption: Predicted EI fragmentation of this compound.

m/zProposed Fragment StructureFragmentation Pathway
158[CH3CH(CH3)CH2COCOOCH2CH3]•+Molecular Ion
129[CH3CH(CH3)CH2COCOO]+Loss of •CH2CH3
113[CH3CH(CH3)CH2COCO]+Loss of •OCH2CH3
102[CH2=C(OH)COOCH2CH3]•+McLafferty Rearrangement (Loss of C4H8)
71[CH3CH(CH3)CH2CO]+α-cleavage, loss of •COOCH2CH3
57[CH3CH(CH3)CH2]+Loss of CO from m/z 71
43[CH(CH3)2]+Loss of CH2 from m/z 57

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Expertise & Rationale: While GC-MS is ideal for pure standards, LC-MS is indispensable when analyzing analytes in complex biological or aqueous matrices where direct injection into a GC is not feasible.[9] Electrospray ionization (ESI) is a soft ionization technique that typically yields the protonated molecule [M+H]+ or other adducts ([M+Na]+), minimizing in-source fragmentation and maximizing sensitivity for the intact molecule.[10][11]

However, small, relatively non-polar molecules like this compound can suffer from poor retention on reversed-phase columns and may exhibit low ionization efficiency. To overcome this, chemical derivatization is a powerful strategy to enhance both chromatographic retention and ESI response.[12][13] Derivatizing the ketone functional group is a common and effective approach.

LC-MS Experimental Workflow (with Derivatization)

LCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis LC-MS/MS Analysis Sample Aqueous/Biological Sample Extract Liquid-Liquid or Solid-Phase Extraction Sample->Extract Drydown Evaporate to Dryness (Nitrogen Blowdown) Extract->Drydown Deriv Derivatize with PFBHA (Ketone-specific reagent) Drydown->Deriv Recon Reconstitute in Mobile Phase Deriv->Recon Injection LC Injection Recon->Injection LC Reversed-Phase Separation (C18 Column) Injection->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 Q1: Precursor Ion Selection ESI->MS1 CID q2: Collision-Induced Dissociation MS1->CID MS2 Q3: Product Ion Scan (MRM) CID->MS2

Caption: LC-MS/MS workflow including ketone derivatization.

Detailed LC-MS Protocol with PFBHA Derivatization

Trustworthiness: This protocol employs O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) as a derivatizing agent, a well-established reagent for enhancing the sensitivity of keto-containing compounds in ESI-MS.[12] The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity.

  • Sample Preparation & Derivatization:

    • If starting with a biological matrix (e.g., plasma), perform a protein precipitation by adding 3 volumes of cold acetonitrile. Centrifuge and collect the supernatant.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.[14]

    • Reconstitute the residue in 100 µL of a 10 mg/mL PFBHA solution in a suitable buffer (e.g., pH 5 acetate buffer).

    • Incubate the reaction at 60°C for 60 minutes.

    • After cooling, dilute the sample with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) before injection.

    • Rationale: PFBHA reacts with the ketone to form an oxime derivative. The pentafluorobenzyl group provides a site that is readily ionized in negative-mode ESI and improves reversed-phase chromatographic retention.

  • Instrumentation & Parameters:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • MS System: Sciex Triple Quad 6500+ or equivalent.

    • LC Column: C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient:

      • Start at 5% B.

      • Ramp to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Ion Source: Electrospray Ionization (ESI), Negative Mode.

      • Rationale: The PFBHA derivative is designed for high sensitivity in negative ion mode. For the underivatized compound, positive mode ESI would be used to detect [M+H]+ or [M+Na]+.[15]

    • Key MS Parameters:

      • IonSpray Voltage: -4500 V.

      • Source Temperature: 550°C.

      • Curtain Gas: 35 psi.

      • MRM Transitions: To be determined by infusing the derivatized standard. The precursor ion will be the [M-H]- of the derivative. Product ions will be generated via collision-induced dissociation (CID).

ESI Behavior and In-Source Fragmentation

For the underivatized molecule, analysis would proceed in positive ion mode. ESI is a soft technique, so the primary ion observed would be the protonated molecule, [M+H]+, at m/z 159.1. Sodium adducts, [M+Na]+, at m/z 181.1 are also commonly observed, especially if the mobile phase or sample contains trace sodium salts.[16]

Structural information can be obtained by increasing the declustering potential or cone voltage in the ion source, which induces collision-induced dissociation (CID). This "in-source" fragmentation is less controlled than tandem MS (MS/MS) but can reveal key fragments. For α-keto esters, a common fragmentation pathway in positive-mode ESI-CID is the neutral loss of ethanol (46 Da) from the [M+H]+ ion, leading to a fragment at m/z 113.1.

Conclusion

The mass spectrometric analysis of this compound can be effectively accomplished using two complementary techniques. GC-MS with Electron Ionization provides a robust method for pure samples, yielding rich, reproducible fragmentation spectra ideal for structural confirmation. For complex matrices or applications requiring higher sensitivity, LC-MS with Electrospray Ionization, enhanced by chemical derivatization of the keto group, offers superior performance. The choice of methodology should be guided by the sample matrix, required sensitivity, and the specific analytical question being addressed. The protocols and fragmentation insights provided in this guide serve as a validated starting point for developing and optimizing methods for this and structurally related α-keto esters.

References

An In-Depth Technical Guide to the Safe Handling of Ethyl 4-methyl-2-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

Ethyl 4-methyl-2-oxopentanoate, an α-keto ester, is a valuable intermediate in organic synthesis, finding applications in the creation of more complex molecules, including those with potential biological activity. Its utility in the synthesis of flavor and fragrance compounds is also noteworthy. As with any reactive chemical intermediate, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of experimental work. This guide provides a comprehensive overview of the safety and handling considerations for this compound, drawing upon available data for the compound and its structural analogs. It is designed to empower researchers to work confidently and safely with this versatile reagent.

Chemical and Physical Properties

A foundational aspect of safe chemical handling is a clear understanding of the substance's physical and chemical properties. These characteristics influence its behavior under various laboratory conditions and are critical for risk assessment.

PropertyValueSource(s)
Molecular Formula C8H14O3[1]
Molecular Weight 158.20 g/mol [2]
CAS Number 26073-09-6[1][2]
Appearance Colorless oilInferred from synthesis protocol
Storage Temperature Room temperature, in a dry, sealed container[2]

Hazard Identification and Classification

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the hazard classification is inferred from data on structurally similar compounds, such as other α-keto esters and 4-methyl-2-oxopentanoic acid. Researchers should handle this compound with the assumption that it may possess similar hazards.

Potential Hazards:

  • Skin Corrosion/Irritation: Based on data for 4-Methyl-2-oxopentanoic acid, this compound may cause skin irritation.[3]

  • Serious Eye Damage/Eye Irritation: May cause eye irritation.[3]

  • Respiratory Tract Irritation: Inhalation of vapors may cause respiratory tract irritation.[3]

  • Flammability: As a combustible liquid, it should be kept away from heat, sparks, and open flames.[4]

Safe Handling and Storage

Adherence to rigorous safe handling and storage protocols is the cornerstone of laboratory safety. The following guidelines are based on best practices for handling flammable and potentially irritating organic compounds.

Engineering Controls

Proper ventilation is the primary engineering control to minimize exposure to vapors.

  • Fume Hood: All manipulations of this compound, including transfers, reactions, and purifications, should be conducted in a well-ventilated chemical fume hood.

  • Safety Shower and Eyewash Station: A readily accessible and operational safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[3]

Personal Protective Equipment (PPE)

The appropriate selection and consistent use of PPE are crucial to prevent personal exposure.

PPE_Recommendations

Storage Requirements

Proper storage is essential to maintain the stability of the compound and prevent hazardous situations.

  • Container: Store in a tightly closed, properly labeled container.[3]

  • Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[5]

  • Segregation: Store separately from strong oxidizing agents, strong acids, and strong bases to prevent incompatible reactions.

Emergency Procedures

Preparedness for emergencies is a critical component of a safe laboratory environment.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[3]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.

  • Specific Hazards: As a combustible liquid, vapors may form explosive mixtures with air.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

A prompt and effective response to a spill is necessary to mitigate hazards.

Spill_Response_Workflow

Experimental Protocol: Synthesis of this compound

The following protocol for the synthesis of this compound via a Grignard reaction with diethyl oxalate highlights the practical handling of this compound and its precursors. This synthesis should be performed by personnel experienced with organometallic reagents and under strict anhydrous conditions.

Materials and Equipment
  • Diethyl oxalate

  • Isobutylmagnesium chloride (Grignard reagent)

  • Anhydrous diethyl ether

  • 1M Ammonium chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, condenser (all flame-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Ice bath and Dry ice/acetone bath

Step-by-Step Methodology
  • Reaction Setup: Assemble the flame-dried glassware under an inert atmosphere. To a round-bottom flask, add diethyl oxalate and anhydrous diethyl ether.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the isobutylmagnesium chloride solution dropwise from the addition funnel, maintaining the internal temperature below -60 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature over a period of 2 hours.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound as a colorless oil.

Disposal Considerations

All waste materials containing this compound or its reagents should be treated as hazardous waste.

  • Waste Collection: Collect all liquid waste in a designated, properly labeled, and sealed container. Solid waste, such as contaminated absorbent materials, should also be collected in a labeled, sealed container.

  • Disposal: Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain.

Toxicological and Ecotoxicological Information

Conclusion

This compound is a valuable synthetic intermediate that can be handled safely with the appropriate precautions. By understanding its potential hazards, implementing robust engineering controls, consistently using personal protective equipment, and adhering to safe work practices, researchers can minimize risks and harness the full potential of this versatile compound in their scientific endeavors. This guide serves as a foundational resource, and it is imperative that all users consult their institution's specific safety protocols and the most current safety information available.

References

An In-depth Technical Guide to the Relationship, Synthesis, and Analysis of α-Ketoisocaproic Acid and its Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of α-ketoisocaproic acid (α-KIC) and its derivative, Ethyl 4-methyl-2-oxopentanoate. α-KIC, a branched-chain keto acid (BCKA), is a pivotal intermediate in the metabolism of the essential amino acid leucine.[1][2] Its accumulation is a key biomarker for certain metabolic disorders, most notably Maple Syrup Urine Disease (MSUD).[1][3] This guide elucidates the direct chemical relationship between α-KIC and this compound, the latter being the ethyl ester of the former. We present detailed, field-proven methodologies for the synthesis of this compound from α-KIC via Fischer esterification and a robust analytical protocol for the quantification of both compounds using High-Performance Liquid Chromatography (HPLC). This document is intended to serve as a vital resource for researchers in metabolic diseases, drug discovery, and nutritional science, providing the foundational knowledge and practical protocols necessary for the synthesis, analysis, and further investigation of these compounds.

Introduction: Defining the Core Compounds

α-Ketoisocaproic acid, also known as 4-methyl-2-oxopentanoic acid, is a critical metabolite in the catabolic pathway of leucine, a branched-chain amino acid (BCAA).[1] The initial step of BCAA metabolism, occurring predominantly in skeletal muscle, involves the transfer of an amino group from the BCAA to an α-keto acid, a reaction catalyzed by branched-chain aminotransferase (BCAT).[2] This process yields the corresponding branched-chain α-keto acids, with leucine being converted to α-KIC.[1]

This compound is the ethyl ester derivative of α-KIC. While α-KIC has been extensively studied for its biological roles and as a disease biomarker, its ethyl ester is primarily of interest as a synthetic derivative, potentially offering altered physicochemical properties such as increased lipophilicity, which could be advantageous in certain experimental and developmental contexts.

Physicochemical Properties

A comparative summary of the key physicochemical properties of both compounds is presented in Table 1.

Propertyα-Ketoisocaproic AcidThis compound
IUPAC Name 4-methyl-2-oxopentanoic acidThis compound
Synonyms α-KIC, 2-Oxoisocaproic acidEthyl 4-methyl-2-oxovalerate
Molecular Formula C₆H₁₀O₃C₈H₁₄O₃
Molar Mass 130.14 g/mol [1]158.19 g/mol [4]
CAS Number 816-66-026073-09-6
Appearance Pale yellow liquid[1]Colorless oil[5]
Boiling Point 85 °C at 13 mmHg[1]Not specified
Solubility Soluble in water, ethanol, DMSO, DMF[1]Not specified
Chemical Structures

The fundamental relationship between the two compounds is the presence of a carboxylic acid functional group in α-KIC and an ethyl ester group in this compound, as illustrated in the following diagram.

G cluster_0 α-Ketoisocaproic Acid cluster_1 This compound a_struct α-Ketoisocaproic Acid Structure a_img b_struct This compound Structure b_img

Figure 1: Chemical structures of α-Ketoisocaproic Acid and this compound.

Biological Significance of α-Ketoisocaproic Acid

The biological relevance of α-KIC is intrinsically linked to leucine metabolism. Following its formation from leucine in the muscle, α-KIC can be released into circulation and taken up by other tissues, primarily the liver, for further metabolism.[6] In the liver, α-KIC is converted to isovaleryl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be used for the synthesis of cholesterol and other molecules.[1]

Leucine Metabolism Pathway

The conversion of leucine to α-KIC is a crucial transamination step in the catabolism of this essential amino acid.

Leucine_Metabolism Leucine to α-KIC Metabolic Pathway Leucine L-Leucine aKIC α-Ketoisocaproic Acid (α-KIC) Leucine->aKIC Transamination BCAT Branched-Chain Aminotransferase (BCAT) aKG α-Ketoglutarate Glu Glutamate aKG->Glu Amino Group Acceptor

Figure 2: The metabolic conversion of L-Leucine to α-Ketoisocaproic Acid.

Role in Metabolic Disorders

Elevated levels of α-KIC are a primary diagnostic marker for Maple Syrup Urine Disease (MSUD), a rare genetic disorder caused by a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[1][3] This enzymatic deficiency leads to the accumulation of BCAAs and their corresponding ketoacids, including α-KIC, in the blood and urine, resulting in a characteristic maple syrup odor and severe neurological damage if untreated.[3][7] More recently, elevated circulating levels of BCAAs and their metabolites, including α-KIC, have been linked to insulin resistance and an increased risk of developing type 2 diabetes.[6][7] The proposed mechanism involves the activation of the mTOR signaling pathway by α-KIC, which can lead to the inhibitory phosphorylation of Insulin Receptor Substrate 1 (IRS-1), thereby impairing downstream insulin signaling.[7][8]

Synthesis of this compound from α-Ketoisocaproic Acid

The conversion of a carboxylic acid to an ester is a fundamental transformation in organic chemistry, commonly achieved through Fischer esterification.[9] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process.[10][11] To drive the equilibrium towards the formation of the ester, a large excess of the alcohol is typically used, and the water produced is removed.[12][13]

Fischer Esterification Reaction

The synthesis of this compound from α-KIC and ethanol is catalyzed by a strong acid, such as sulfuric acid.

Fischer_Esterification Fischer Esterification of α-KIC cluster_reactants Reactants cluster_products Products aKIC α-Ketoisocaproic Acid Ester This compound aKIC->Ester Catalyst H₂SO₄ (catalyst) Ethanol Ethanol Ethanol->Ester Water Water Ester->Water +

Figure 3: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • α-Ketoisocaproic acid (≥98% purity)

  • Anhydrous ethanol (200 proof)

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve α-ketoisocaproic acid (1.0 eq) in a 20-fold molar excess of anhydrous ethanol.

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.1 eq) to the solution. The addition should be done cautiously as the reaction is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Analytical Methodology for Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for the quantification of α-keto acids and their esters.[7][14] For α-keto acids, derivatization is often employed to enhance their detection by UV or fluorescence detectors.[15][16]

HPLC Analysis Workflow

A typical workflow for the HPLC analysis of α-KIC and its ethyl ester involves sample preparation, chromatographic separation, and detection.

HPLC_Workflow HPLC Analysis Workflow Sample Sample (e.g., plasma, reaction mixture) Preparation Sample Preparation (Deproteinization, Derivatization for α-KIC) Sample->Preparation Injection HPLC Injection Preparation->Injection Separation Chromatographic Separation (C18 Reverse-Phase Column) Injection->Separation Detection Detection (UV or Fluorescence) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

References

The Metabolic Crossroads: A Technical Guide to 4-Methyl-2-Oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract

4-methyl-2-oxopentanoic acid, also known as α-ketoisocaproate (KIC), stands as a pivotal intermediate in the intricate web of branched-chain amino acid metabolism.[1] As the α-keto acid analogue of the essential amino acid leucine, KIC is not merely a transient metabolite but a dynamic signaling molecule and a key player in energy homeostasis.[2][3] Its metabolic fate is intricately linked to cellular energy status, nutrient availability, and overall physiological condition. Dysregulation of KIC metabolism is the hallmark of the devastating inherited disorder, Maple Syrup Urine Disease (MSUD), underscoring its critical importance in human health.[4][5] This technical guide provides a comprehensive exploration of the multifaceted metabolic role of KIC, from its fundamental biochemistry to its involvement in complex signaling networks and disease pathophysiology. We will delve into the enzymatic machinery governing its synthesis and degradation, its tissue-specific functions, and its emerging therapeutic potential. This document is designed to serve as a valuable resource for researchers and professionals seeking a deeper understanding of this crucial metabolite and its implications for drug discovery and development.

The Biochemical Core: Synthesis and Catabolism of 4-Methyl-2-Oxopentanoic Acid

The metabolic journey of 4-methyl-2-oxopentanoic acid is a tightly regulated process, primarily dictated by the catabolic pathway of leucine. This pathway can be broadly divided into two key stages: reversible transamination and irreversible oxidative decarboxylation.

Anabolism: The Reversible Transamination of Leucine

The synthesis of KIC from L-leucine is a reversible reaction catalyzed by the branched-chain amino acid aminotransferases (BCATs) .[2][6] These enzymes are found in various tissues, with notable activity in skeletal muscle.[7] The reaction involves the transfer of the amino group from leucine to α-ketoglutarate, yielding KIC and glutamate.

  • Enzyme: Branched-chain amino acid aminotransferase (BCAT)

  • Reaction: L-leucine + α-ketoglutarate ⇌ 4-methyl-2-oxopentanoic acid + L-glutamate

The reversible nature of this step is crucial, as it allows for the interconversion of leucine and KIC, playing a role in nitrogen transport and homeostasis.[8][9]

Catabolism: The Irreversible Commitment to Oxidation

Once formed, KIC is committed to catabolism through an irreversible oxidative decarboxylation reaction. This critical step is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex .[10][11] This multi-enzyme complex is structurally and mechanistically similar to the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes.[12] The BCKDH complex catalyzes the conversion of KIC to isovaleryl-CoA, releasing the first carbon as CO2.[13]

  • Enzyme Complex: Branched-chain α-keto acid dehydrogenase (BCKDH)

  • Reaction: 4-methyl-2-oxopentanoic acid + CoA + NAD+ → Isovaleryl-CoA + CO2 + NADH + H+

The activity of the BCKDH complex is a key regulatory point in leucine catabolism. Its deficiency is the underlying cause of Maple Syrup Urine Disease (MSUD).[4]

The resulting isovaleryl-CoA is further metabolized through a series of reactions to ultimately yield acetyl-CoA and acetoacetate, which can then enter the citric acid cycle for energy production or be utilized for the synthesis of other molecules like fatty acids.[12]

Diagram: Catabolic Pathway of 4-Methyl-2-Oxopentanoic Acid

Catabolic_Pathway Leucine L-Leucine KIC 4-Methyl-2-oxopentanoic acid (α-Ketoisocaproate) Leucine->KIC BCAT (reversible) IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH Complex (irreversible) AcetylCoA Acetyl-CoA IsovalerylCoA->AcetylCoA Acetoacetate Acetoacetate IsovalerylCoA->Acetoacetate TCA Citric Acid Cycle (Energy Production) AcetylCoA->TCA Acetoacetate->TCA

Caption: The catabolic pathway of 4-methyl-2-oxopentanoic acid.

Tissue-Specific Metabolic Roles of 4-Methyl-2-Oxopentanoic Acid

The metabolism and function of KIC exhibit significant tissue-specific variations, reflecting the diverse metabolic demands of different organs.

Skeletal Muscle: A Hub of Leucine and KIC Metabolism

Skeletal muscle is a primary site for the transamination of leucine to KIC due to high BCAT activity.[7] This allows muscle to utilize leucine as a nitrogen donor for the synthesis of other amino acids, such as alanine and glutamine, which are then released into the circulation. KIC produced in the muscle can be further oxidized locally for energy or released into the bloodstream for uptake by other tissues, particularly the liver.[7] During periods of exercise, the oxidation of KIC in muscle is enhanced to meet increased energy demands.[14]

Pancreatic Islets: A Role in Insulin Secretion

In pancreatic islets, KIC has been shown to stimulate insulin secretion.[2][6] Its metabolism in islet cells leads to an increase in the ATP/ADP ratio, which is a key signal for insulin release.[15] KIC is taken up by islet cells and metabolized to generate ATP, leading to the closure of ATP-sensitive potassium channels, membrane depolarization, and subsequent influx of calcium, which triggers insulin exocytosis.[2][6]

Liver: The Primary Site of KIC Oxidation

While the initial transamination of leucine is more prominent in skeletal muscle, the liver is the primary site for the irreversible oxidation of KIC by the BCKDH complex.[14] The isovaleryl-CoA produced is then channeled into pathways for ketogenesis and gluconeogenesis, contributing to systemic energy balance.

Brain: A Delicate Balance

Under normal physiological conditions, the brain can utilize KIC as an energy source. However, in pathological states such as MSUD, the accumulation of KIC becomes neurotoxic.[4][16]

4-Methyl-2-Oxopentanoic Acid as a Signaling Molecule: The mTOR Pathway

Beyond its role in energy metabolism, KIC acts as a nutrient signal, most notably through the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[3][15][17] mTORC1 is a central regulator of cell growth, proliferation, and protein synthesis.[18][19][20]

Activation of mTORC1 by KIC, similar to leucine, promotes protein synthesis by phosphorylating key downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[19] This stimulation of protein synthesis is particularly relevant in skeletal muscle, where it contributes to muscle growth and repair.[15][17]

Diagram: 4-Methyl-2-Oxopentanoic Acid and mTORC1 Signaling

mTOR_Signaling KIC 4-Methyl-2-oxopentanoic acid mTORC1 mTORC1 KIC->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis promotes fourEBP1->ProteinSynthesis promotes (by releasing eIF4E)

Caption: KIC activates mTORC1, leading to protein synthesis.

Pathophysiology: The Role of 4-Methyl-2-Oxopentanoic Acid in Maple Syrup Urine Disease (MSUD)

Maple Syrup Urine Disease is an autosomal recessive disorder caused by a deficiency in the BCKDH complex.[4][5] This enzymatic block leads to the accumulation of branched-chain amino acids (leucine, isoleucine, and valine) and their corresponding α-keto acids, including KIC, in blood, urine, and tissues.[4][16]

The neurotoxicity observed in MSUD is largely attributed to the high levels of leucine and KIC.[5][21] The proposed mechanisms of neurotoxicity are multifaceted and include:

  • Competitive Inhibition of Amino Acid Transport: High concentrations of leucine competitively inhibit the transport of other large neutral amino acids (e.g., tryptophan, tyrosine) across the blood-brain barrier, leading to a deficiency of these essential precursors for neurotransmitter synthesis (e.g., serotonin, dopamine).[21]

  • Disruption of Brain Energy Metabolism: KIC has been shown to inhibit key enzymes in brain energy metabolism, including pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, and to uncouple oxidative phosphorylation.[15][17] This impairment of mitochondrial function can lead to a cerebral energy deficit.

  • Oxidative Stress: The accumulation of KIC can induce oxidative stress, leading to cellular damage.[15][17]

  • Altered Myelination: The deficiency of essential amino acids and disruption of energy metabolism can impair myelin synthesis, contributing to the neurological deficits observed in MSUD patients.[21]

The clinical manifestations of classic MSUD appear in the neonatal period and include poor feeding, lethargy, a characteristic maple syrup odor in the urine, and progressive neurological deterioration, which can lead to seizures, coma, and death if left untreated.[5]

Analytical Methodologies for 4-Methyl-2-Oxopentanoic Acid Quantification

Accurate quantification of KIC in biological samples is crucial for the diagnosis and monitoring of MSUD and for research purposes. The primary analytical techniques employed are chromatography-based methods coupled with mass spectrometry.

Analytical TechniqueSample TypeKey Features
Gas Chromatography-Mass Spectrometry (GC-MS) Urine, PlasmaRequires derivatization to increase volatility. Provides high sensitivity and specificity.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Plasma, Dried Blood SpotsDoes not typically require derivatization. Offers high throughput, sensitivity, and specificity, making it the gold standard for newborn screening.[1][22]
Experimental Protocol: Quantification of KIC in Plasma by LC-MS/MS

This protocol provides a general workflow for the analysis of KIC in plasma.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an internal standard (e.g., 13C-labeled KIC).

    • Precipitate proteins by adding 400 µL of cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Separate KIC from other metabolites using a suitable liquid chromatography column (e.g., a C18 reversed-phase column).

    • Detect and quantify KIC using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Diagram: Experimental Workflow for KIC Analysis

KIC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS Precipitate Protein Precipitation IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography Reconstitute->LC MS Tandem Mass Spectrometry LC->MS Data Data Analysis MS->Data

Caption: A typical workflow for quantifying KIC in plasma.

Therapeutic Potential and Future Directions

The understanding of KIC's metabolic role has opened avenues for potential therapeutic interventions.

  • Maple Syrup Urine Disease: The primary treatment for MSUD is a strict dietary restriction of branched-chain amino acids. In some cases, KIC and other keto acids are supplemented in carefully controlled amounts to provide the carbon skeleton for the synthesis of essential amino acids without providing excess nitrogen.

  • Nitrogen Scavenging: As a keto acid, KIC can accept an amino group, thereby acting as a nitrogen scavenger. This property is being explored in conditions associated with hyperammonemia.

  • Muscle Wasting Conditions: Due to its ability to stimulate muscle protein synthesis via the mTOR pathway, KIC and its derivatives are being investigated for their potential to counteract muscle wasting in various catabolic states.[15][17]

Future research will likely focus on elucidating the finer details of KIC's signaling roles, exploring its therapeutic potential in a wider range of conditions, and developing novel strategies to modulate its metabolism for therapeutic benefit. A deeper understanding of the tissue-specific regulation of KIC metabolism will be crucial for designing targeted therapies with minimal off-target effects.

Conclusion

4-methyl-2-oxopentanoic acid is a metabolite of profound significance, occupying a central position in leucine metabolism and cellular signaling. Its roles extend from being a crucial energy substrate to a potent activator of protein synthesis. The devastating consequences of its accumulation in Maple Syrup Urine Disease highlight the critical importance of its tightly regulated metabolism. As our understanding of the intricate metabolic and signaling networks in which KIC participates continues to grow, so too will the opportunities to harness this knowledge for the development of novel diagnostic and therapeutic strategies for a range of human diseases.

References

Methodological & Application

Application Note & Protocol: Synthesis of Ethyl 4-methyl-2-oxopentanoate from Diethyl Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of ethyl 4-methyl-2-oxopentanoate via a crossed Claisen condensation reaction between diethyl oxalate and an appropriate isobutyrate ester. This compound is a valuable α-keto ester intermediate in the synthesis of pharmaceuticals and other fine chemicals. This protocol details the underlying reaction mechanism, provides a robust, step-by-step experimental procedure, and outlines methods for the purification and characterization of the final product, tailored for researchers in organic synthesis and drug development.

Introduction

The Claisen condensation is a cornerstone of carbon-carbon bond formation in organic chemistry, enabling the synthesis of β-keto esters and related dicarbonyl compounds.[1][2] A particularly useful variant is the "crossed" or "mixed" Claisen condensation, where two different esters react. Diethyl oxalate is an ideal substrate for this reaction as it lacks α-hydrogens, preventing it from undergoing self-condensation and forcing it to act solely as the electrophilic acceptor.[3] This characteristic ensures the formation of a single primary product when reacted with an enolizable ester, such as methyl isobutyrate, in the presence of a strong base.[3][4] The resulting product, this compound, is a versatile building block for more complex molecular architectures.

Reaction Mechanism and Rationale

The synthesis proceeds through a well-established multi-step mechanism, driven by the formation of a highly stabilized enolate intermediate.[2][3][5]

  • Step 1: Enolate Formation: A strong alkoxide base, sodium ethoxide, abstracts an acidic α-proton from methyl isobutyrate. This is the critical initiation step, forming a resonance-stabilized enolate nucleophile. The choice of sodium ethoxide is deliberate; using an alkoxide that matches the ester group of the electrophile (diethyl oxalate) prevents transesterification, a potential side reaction.[6]

  • Step 2: Nucleophilic Attack: The newly formed enolate attacks one of the electrophilic carbonyl carbons of diethyl oxalate.[3][7] This step forms a tetrahedral intermediate.

  • Step 3: Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating an ethoxide ion as a leaving group. This yields the β-keto ester product.[3]

  • Step 4: Deprotonation (Driving Force): The resulting β-keto ester has a highly acidic proton between the two carbonyl groups. The ethoxide base present in the reaction mixture irreversibly deprotonates this position to form a highly resonance-stabilized enolate. This final deprotonation is the thermodynamic driving force of the reaction, pulling the equilibrium towards the product.[3][5][6]

  • Step 5: Protonation: A final acidic workup neutralizes the enolate, yielding the final this compound product.[2]

Claisen_Workflow cluster_0 Enolate Formation cluster_1 Condensation cluster_2 Workup & Purification Methyl_isobutyrate Methyl isobutyrate Enolate Isobutyrate Enolate Methyl_isobutyrate->Enolate + NaOEt NaOEt Sodium Ethoxide Intermediate Tetrahedral Intermediate Enolate->Intermediate + Diethyl Oxalate Diethyl_oxalate Diethyl Oxalate Product_Enolate Product Enolate (Stabilized) Intermediate->Product_Enolate - EtOH Final_Product This compound Product_Enolate->Final_Product + H₃O⁺ Acid_Workup Acidic Workup (H₃O⁺)

Figure 1: Experimental workflow for the synthesis of this compound.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeRecommended SupplierCAS No.
Diethyl oxalate≥99%Sigma-Aldrich95-92-1
Methyl isobutyrate≥99%Sigma-Aldrich547-63-7
Sodium MetalReagent grade, in mineral oilSigma-Aldrich7440-23-5
EthanolAnhydrous, 200 proofDecon Labs64-17-5
Diethyl EtherAnhydrousFisher Scientific60-29-7
Hydrochloric AcidConcentrated (37%)Fisher Scientific7647-01-0
Sodium BicarbonateSaturated aq. solution-144-55-8
Sodium SulfateAnhydrousFisher Scientific7757-82-6
Equipment
  • Three-necked round-bottom flask (500 mL) with magnetic stir bar

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Pressure-equalizing addition funnel (250 mL)

  • Heating mantle and magnetic stirrer

  • Ice-water bath

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure

Part A: Preparation of Sodium Ethoxide Solution

  • Set up a 500 mL three-necked flask fitted with a reflux condenser and an inlet for inert gas (e.g., Nitrogen). Ensure all glassware is oven-dried to remove moisture.

  • Add 150 mL of anhydrous ethanol to the flask.

  • Carefully cut 5.75 g (0.25 mol) of sodium metal into small pieces, removing any mineral oil with hexane, and add them portion-wise to the ethanol.

    • Rationale: The reaction is highly exothermic and produces flammable hydrogen gas. Adding the sodium in small portions allows for better control of the reaction rate and temperature. An inert atmosphere prevents the reactive sodium from reacting with atmospheric oxygen and moisture.

  • Stir the mixture until all the sodium has dissolved completely. This may require gentle heating. The resulting clear solution is sodium ethoxide in ethanol.

Part B: Claisen Condensation

  • Cool the freshly prepared sodium ethoxide solution to 0-5 °C using an ice-water bath.

  • Prepare a mixture of 36.5 g (0.25 mol) of diethyl oxalate and 25.5 g (0.25 mol) of methyl isobutyrate in the addition funnel.

  • Add the ester mixture dropwise to the cold, stirred sodium ethoxide solution over approximately 1 hour. Maintain the internal temperature below 10 °C.

    • Rationale: Slow, cold addition is crucial to manage the exothermicity of the condensation and to minimize potential side reactions.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours (overnight). A thick, yellowish precipitate of the product enolate should form.

Part C: Work-up and Purification

  • Cool the reaction mixture in an ice bath. Slowly and carefully add 150 mL of cold 3 M hydrochloric acid to neutralize the mixture and protonate the enolate.

  • Transfer the mixture to a 1 L separatory funnel. Add 100 mL of diethyl ether, shake, and separate the layers. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.

  • Combine the organic extracts and wash sequentially with 50 mL of water and 50 mL of saturated sodium bicarbonate solution to remove any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purify the resulting crude oil by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 85-87 °C at 15 mmHg.

Characterization of this compound

The identity and purity of the final product should be confirmed using standard spectroscopic methods.

TechniqueExpected Results[8]
¹H NMR (300 MHz, CDCl₃)δ (ppm): 4.28 (q, J=7.2 Hz, 2H), 2.68 (d, J=6.6 Hz, 2H), 2.16 (sept, J=6.9 Hz, 1H), 1.33 (t, J=7.2 Hz, 3H), 0.93 (d, J=6.9 Hz, 6H)
¹³C NMR (75 MHz, CDCl₃)δ (ppm): 194.5, 161.5, 62.4, 48.0, 24.3, 22.5, 14.1
IR (Neat, cm⁻¹)~2965 (C-H), ~1740 (Ester C=O), ~1720 (Ketone C=O)
HRMS (ESI)Calculated for C₈H₁₄O₃ [M+H]⁺: 159.1016; Found: 159.1011

Safety Precautions

  • Sodium Metal: Extremely reactive and corrosive. Reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and with appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.

  • Solvents: Ethanol and diethyl ether are highly flammable. Ensure all operations are conducted in a well-ventilated fume hood, away from any potential sources of ignition.

  • Acids/Bases: Concentrated acids and sodium ethoxide are corrosive. Avoid contact with skin and eyes.

References

Synthesis of Ethyl 4-methyl-2-oxopentanoate via Grignard Reaction: A Detailed Protocol and Application Note

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-keto esters are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of biologically active molecules, including essential α-amino acids and various heterocyclic structures. Their unique difunctional nature, possessing both a ketone and an ester group, allows for a diverse range of chemical transformations. Among the various synthetic routes to α-keto esters, the Grignard reaction stands out as a direct and highly adaptable method for forming the crucial carbon-carbon bond.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of a specific α-keto ester, ethyl 4-methyl-2-oxopentanoate, through the reaction of isobutylmagnesium bromide with diethyl oxalate.

The Grignard reaction, a cornerstone of organic chemistry, involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl carbon.[2][3][4] In this specific application, the isobutyl Grignard reagent selectively attacks one of the ester carbonyls of diethyl oxalate. Careful control of the reaction conditions, particularly temperature, is paramount to prevent a common side reaction: the addition of a second Grignard molecule to the newly formed ketone, which would result in a tertiary alcohol.[1][3][5] This protocol is designed to maximize the yield of the desired α-keto ester while minimizing this double addition product.

Reaction Scheme and Mechanism

The synthesis of this compound from isobutyl bromide and diethyl oxalate proceeds in two main stages: the formation of the Grignard reagent and the subsequent nucleophilic acyl substitution.

1. Formation of Isobutylmagnesium Bromide:

Isobutyl bromide reacts with magnesium metal in an anhydrous ether solvent to form the Grignard reagent, isobutylmagnesium bromide. This reaction involves the oxidative insertion of magnesium into the carbon-bromine bond.[6]

Reaction:

(CH₃)₂CHCH₂Br + Mg → (CH₃)₂CHCH₂MgBr

2. Synthesis of this compound:

The highly nucleophilic isobutylmagnesium bromide then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The resulting tetrahedral intermediate subsequently collapses, eliminating ethoxide to form the target α-keto ester.

Reaction:

(CH₃)₂CHCH₂MgBr + C₂H₅OOCCOOC₂H₅ → (CH₃)₂CHCH₂COCOOC₂H₅ + C₂H₅OMgBr

Mechanism of Grignard Addition to Diethyl Oxalate:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carbon atom of the isobutyl group in the Grignard reagent is highly nucleophilic and attacks one of the carbonyl carbons of diethyl oxalate. This leads to the formation of a tetrahedral intermediate. This intermediate is unstable and collapses, with the ethoxide group acting as a leaving group, to yield the final α-keto ester product.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
Magnesium turnings99.8%Sigma-Aldrich7439-95-4
Isobutyl bromide98%Sigma-Aldrich78-77-3
Diethyl oxalate≥99%Sigma-Aldrich95-92-1
Diethyl ether (anhydrous)≥99.7%Sigma-Aldrich60-29-7Must be dry.
Iodine99.8%Sigma-Aldrich7553-56-2For initiation.
Saturated aq. NH₄ClFor quenching.
Anhydrous Na₂SO₄For drying.
Hydrochloric acid (conc.)For workup.
Crushed iceFor workup.
Equipment
  • Three-neck round-bottom flask (250 mL and 500 mL)

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Preparation of Isobutylmagnesium Bromide (Grignard Reagent)

Safety First: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere.[7][8]

  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an addition funnel. Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).[1]

  • Magnesium Activation: Place magnesium turnings (12 mmol, 292 mg) and a small crystal of iodine into the flask. The iodine helps to activate the magnesium surface.[9]

  • Initial Reagent Addition: Add 6 mL of anhydrous diethyl ether to the flask. In the addition funnel, prepare a solution of isobutyl bromide (8 mmol, 0.87 mL) in 6 mL of anhydrous diethyl ether.[9]

  • Initiation of Reaction: Add a small portion of the isobutyl bromide solution from the addition funnel to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming with a heating mantle may be necessary to start the reaction.[6]

  • Grignard Formation: Once the reaction has initiated, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.[10] After the addition is complete, continue to stir the mixture at room temperature for 30 minutes, followed by gentle reflux for an additional 15 minutes to ensure complete reaction.[9] The resulting greyish solution is the isobutylmagnesium bromide reagent.

Synthesis of this compound
  • Reaction Setup: In a separate 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an inert gas inlet, place a solution of diethyl oxalate (5 mmol, 730 mg) in 12 mL of anhydrous diethyl ether.[11]

  • Cooling: Cool the diethyl oxalate solution to -78 °C using a dry ice/acetone bath.[1][11]

  • Grignard Addition: Slowly add the prepared isobutylmagnesium bromide solution (1.5 equivalents) from the addition funnel to the cooled diethyl oxalate solution over a period of about 1 hour, maintaining the internal temperature below -60 °C.[1] Vigorous stirring is essential during the addition.

  • Reaction Completion: After the addition is complete, stir the reaction mixture for an additional 30 minutes at -78 °C.[1] Then, allow the mixture to warm to room temperature and stir for 2 hours.[11]

Work-up and Purification
  • Quenching: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1][11] An alternative workup involves pouring the cold reaction mixture into a rapidly stirred slurry of crushed ice, concentrated hydrochloric acid, and diethyl ether.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.[11]

  • Washing: Combine the organic extracts and wash sequentially with water and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[11]

  • Purification: Purify the crude product by vacuum distillation or column chromatography to yield this compound as a colorless oil.[1][11] A reported yield for this reaction is approximately 76%.[11]

Data Summary

ReactantMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
Magnesium24.31122.4292 mg
Isobutyl bromide137.0281.60.87 mL
Diethyl oxalate146.1451.0730 mg
Product
This compound158.19~3.8 (theor.)~601 mg (76% yield)[11]

Safety Precautions

  • Grignard Reagents: Isobutylmagnesium bromide is highly flammable, corrosive, and reacts violently with water.[7][12] Handle in a well-ventilated fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves.[8]

  • Diethyl Ether: Diethyl ether is extremely flammable and volatile. Ensure there are no open flames or spark sources in the vicinity. Work in a well-ventilated area.

  • General Handling: Avoid inhalation, ingestion, and skin contact with all chemicals. In case of a fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use water on a fire involving Grignard reagents.[12]

Troubleshooting

IssuePossible CauseSolution
Grignard reaction does not initiate.Wet glassware or reagents; inactive magnesium surface.Ensure all glassware is oven-dried. Use fresh, anhydrous ether. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.
Low yield of Grignard reagent.Incomplete reaction; reaction with atmospheric moisture.Ensure a slight excess of magnesium is used and the reaction is allowed to proceed to completion. Maintain a positive pressure of inert gas.
Low yield of the α-keto ester.Double addition of the Grignard reagent.Maintain a low reaction temperature (-78 °C) during the addition of the Grignard reagent. Use a slight excess of diethyl oxalate.[1]
Product is contaminated with a tertiary alcohol.Reaction temperature was too high.Optimize the reaction temperature and the rate of addition of the Grignard reagent. The tertiary alcohol can be removed by careful vacuum distillation or column chromatography.

Experimental Workflow Diagram

Grignard_Synthesis_Workflow cluster_grignard Part 1: Grignard Reagent Preparation cluster_synthesis Part 2: α-Keto Ester Synthesis cluster_workup Part 3: Work-up and Purification reagent_prep 1. Assemble Dry Apparatus under Inert Gas mg_activation 2. Activate Mg with Iodine reagent_prep->mg_activation grignard_formation 3. Add Isobutyl Bromide Solution Dropwise mg_activation->grignard_formation reflux 4. Reflux to Complete Reaction grignard_formation->reflux grignard_addition 7. Add Grignard Reagent Dropwise reflux->grignard_addition setup_synthesis 5. Prepare Diethyl Oxalate Solution cooling 6. Cool to -78 °C setup_synthesis->cooling cooling->grignard_addition reaction_completion 8. Stir at Room Temp. grignard_addition->reaction_completion quench 9. Quench with aq. NH4Cl reaction_completion->quench extract 10. Extract with Diethyl Ether quench->extract wash_dry 11. Wash and Dry Organic Layer extract->wash_dry concentrate 12. Concentrate in vacuo wash_dry->concentrate purify 13. Purify by Vacuum Distillation concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes & Protocols: Ethyl 4-methyl-2-oxopentanoate as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key α-Ketoester

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Ethyl 4-methyl-2-oxopentanoate, also known as ethyl α-ketoisocaproate, emerges as a highly valuable and versatile C8 building block.[1] Its structure uniquely combines an α-keto group with an ester functionality, flanked by an isobutyl moiety. This arrangement of functional groups provides multiple reactive sites, enabling a diverse array of chemical transformations crucial for the synthesis of pharmaceuticals, agrochemicals, and natural products.

This document serves as a technical guide for researchers, chemists, and drug development professionals. It provides in-depth insights into the reactivity of this compound, details its application in key synthetic strategies, and offers robust, field-proven protocols to facilitate its use in the laboratory.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 26073-09-6 [1][2]
Molecular Formula C₈H₁₄O₃ [1][3]
Molecular Weight 158.19 g/mol [1]
IUPAC Name This compound [1][2]
Density 0.9715 g/cm³ @ 20 °C [4]
SMILES CCOC(=O)C(=O)CC(C)C [1]

| InChIKey | MGSWAHQQBHNCEI-UHFFFAOYSA-N |[1][2] |

The presence of the 1,2-dicarbonyl system makes this molecule an excellent electrophile, while the enolizable α-protons and the ester group offer additional handles for synthetic manipulation. Its isobutyl group is a key structural motif found in the amino acid Leucine, making this ketoester a direct precursor for the synthesis of Leucine derivatives and other chiral molecules.[5]

Core Synthetic Applications & Mechanistic Insights

The utility of this compound stems from its ability to participate in a wide range of chemical reactions. Below, we explore its most significant applications, explaining the causality behind its reactivity.

Synthesis of Chiral Amines via Reductive Amination

The ketone functionality is a prime site for reductive amination, a powerful method for C-N bond formation that converts a carbonyl group into an amine through an intermediate imine.[6] This transformation is particularly valuable for synthesizing α-amino esters, which are precursors to amino acids and peptidomimetics.

Causality: The reaction is typically performed in one pot. The amine first condenses with the ketone to form an imine (or iminium ion under acidic conditions). This intermediate is then reduced in situ by a hydride reagent. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they are selective for the protonated imine over the starting ketone, preventing competitive reduction of the carbonyl group.[7] This selectivity is crucial for achieving high yields.

Reductive_Amination_Mechanism Ketoester This compound Imine Imine Intermediate Ketoester->Imine + R-NH₂ - H₂O Amine R-NH₂ Amine->Imine Reducer [H] Product α-Amino Ester Product Reducer->Product Imine->Product + [H] (Reduction)

Caption: Reductive amination workflow.

Heterocycle Synthesis: Building Molecular Scaffolds

The α-ketoester moiety is a classic synthon for constructing a variety of heterocyclic systems, which form the core of many pharmaceutical agents. Condensation reactions with binucleophilic reagents are a common strategy.

  • Pyridone Synthesis: Reaction with cyanoacetamide in the presence of a base catalyst can yield highly substituted pyridone derivatives.

  • Pyrazolone Synthesis: Condensation with hydrazine or substituted hydrazines leads to the formation of pyrazolones, a privileged scaffold in medicinal chemistry known for analgesic and anti-inflammatory properties.[8]

  • Knorr Pyrrole Synthesis: While not a direct application for this specific ketoester, related β-ketoesters are fundamental to the Knorr synthesis, highlighting the potential for this class of compounds in forming five-membered heterocycles.

Causality: These reactions proceed via an initial nucleophilic attack on one of the carbonyl carbons, followed by an intramolecular condensation and dehydration sequence. The specific regioselectivity (i.e., which carbonyl is attacked first) can often be controlled by the reaction conditions and the nature of the nucleophile.

Asymmetric Synthesis & Natural Products

This compound serves as a precursor in the asymmetric synthesis of natural products, such as aggregation pheromones of rhinoceros beetles (e.g., (S)-ethyl 4-methyloctanoate).[9] Although the starting material itself is achiral, its structure can be strategically modified to introduce chirality.

Causality: Asymmetric reduction of the ketone can establish a chiral hydroxyl group. Alternatively, reactions at the α-carbon can be guided by chiral auxiliaries or catalysts to create a quaternary stereocenter. Subsequent chemical steps can then elaborate the molecule into the final chiral target.[9][10]

Multicomponent Reactions (MCRs)

MCRs are powerful tools that combine three or more reagents in a one-pot reaction to generate complex products with high atom and step economy.[11][12] α-Ketoesters are excellent substrates for MCRs, such as the Biginelli or Hantzsch reactions, although specific literature for this compound in these named reactions is sparse. Its reactivity profile strongly suggests high potential for use in novel MCRs to rapidly generate libraries of structurally diverse molecules for drug discovery.[11]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for key experimental choices.

Protocol 1: Synthesis of N-Benzyl Leucine Ethyl Ester via Reductive Amination

This protocol details the synthesis of an N-protected amino acid ester, a common intermediate in peptide synthesis.

Workflow Diagram

Protocol_1_Workflow Start 1. Combine Reactants This compound Benzylamine Methanol Acidify 2. Add Acetic Acid (to catalyze imine formation) Start->Acidify Reduce 3. Add NaBH₃CN (selective reduction of imine) Acidify->Reduce Stir 4. Stir at RT (monitor by TLC) Reduce->Stir Workup 5. Aqueous Work-up Quench, Extract with EtOAc Stir->Workup Purify 6. Purify Column Chromatography Workup->Purify End Final Product: N-Benzyl Leucine Ethyl Ester Purify->End

Caption: Step-by-step workflow for reductive amination.

Materials & Reagents

ReagentMW ( g/mol )AmountMoles (mmol)
This compound158.191.58 g10.0
Benzylamine107.151.07 g10.0
Sodium Cyanoborohydride (NaBH₃CN)62.840.75 g12.0
Glacial Acetic Acid60.050.60 mL10.5
Methanol (Anhydrous)-40 mL-
Ethyl Acetate (EtOAc)-150 mL-
Saturated NaHCO₃ (aq)-50 mL-
Brine-50 mL-
Anhydrous Na₂SO₄-As needed-

Step-by-Step Methodology

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.58 g, 10.0 mmol) and benzylamine (1.07 g, 10.0 mmol). Dissolve the mixture in 40 mL of anhydrous methanol.

    • Expert Insight: Using anhydrous methanol is critical to favor the formation of the imine intermediate by limiting the presence of water, which could reverse the condensation step.

  • Imine Formation: Add glacial acetic acid (0.60 mL) to the solution. Stir the mixture at room temperature for 30 minutes.

    • Expert Insight: Acetic acid acts as a catalyst to protonate the carbonyl oxygen, making it more electrophilic, and to protonate the resulting hemiaminal, facilitating the elimination of water to form the iminium ion.

  • Reduction: In a single portion, add sodium cyanoborohydride (0.75 g, 12.0 mmol) to the stirring solution.

    • CAUTION: NaBH₃CN is toxic. Handle in a fume hood with appropriate personal protective equipment. Reaction with acid can release toxic HCN gas, but the mild acidity here minimizes this risk.

    • Expert Insight: NaBH₃CN is added after the initial stirring period to allow for sufficient formation of the imine/iminium ion, which it reduces much faster than the starting ketone.[7]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketoester is consumed.

  • Work-up: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO₃ solution to neutralize the acetic acid. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure N-benzyl leucine ethyl ester.

Protocol 2: Synthesis of this compound

For laboratories where this starting material is not commercially available, the following protocol, adapted from the literature, describes its synthesis from diethyl oxalate and a Grignard reagent.[3]

Materials & Reagents

ReagentMW ( g/mol )AmountMoles (mmol)
Diethyl Oxalate146.14730 mg5.0
Isobutylmagnesium Bromide (in Et₂O)~1 M7.5 mL7.5
Diethyl Ether (Anhydrous)-20 mL-
Saturated NH₄Cl (aq)-50 mL-
Anhydrous Na₂SO₄-As needed-

Step-by-Step Methodology

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add diethyl oxalate (730 mg, 5.0 mmol) and 12 mL of anhydrous diethyl ether.[3]

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Expert Insight: Low temperature is crucial to control the reactivity of the Grignard reagent and prevent side reactions, such as a second addition to the newly formed ketone.

  • Grignard Addition: Slowly add a 1 M solution of isobutylmagnesium bromide in diethyl ether (7.5 mL, 7.5 mmol, 1.5 eq.) to the cooled solution via syringe.[3]

  • Warming and Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.[3]

  • Quenching: Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.[3]

    • Expert Insight: NH₄Cl is a mild acid source used to protonate the intermediate alkoxide and neutralize any remaining Grignard reagent without causing harsh side reactions.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).[3]

  • Drying and Concentration: Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.[3]

  • Purification: Purify the crude product by column chromatography to yield this compound as a colorless oil (Typical yield: ~76%).[3]

Conclusion and Future Outlook

This compound is a powerful and versatile building block whose synthetic potential is rooted in the dual reactivity of its α-ketoester functionality. As demonstrated, it provides efficient access to valuable intermediates like amino acid derivatives and serves as a promising substrate for the construction of complex heterocyclic systems and chiral molecules. The protocols provided herein offer a reliable foundation for its application in research and development. As the demand for molecular diversity and synthetic efficiency grows, particularly in drug discovery, the strategic use of multifunctional building blocks like this compound will undoubtedly continue to expand, paving the way for novel synthetic methodologies and the discovery of new chemical entities.

References

The Synthetic Versatility of Ethyl 4-Methyl-2-oxopentanoate: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Versatile Ketoester

Ethyl 4-methyl-2-oxopentanoate, a readily accessible α-ketoester, serves as a valuable and versatile building block in modern organic synthesis. Its structure, featuring adjacent ketone and ester functionalities, provides a unique platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of its applications, providing not just procedural steps but also the underlying scientific rationale for its use in asymmetric synthesis, multicomponent reactions, and the construction of complex heterocyclic scaffolds. The protocols detailed herein are designed to be robust and adaptable, empowering researchers to leverage the full synthetic potential of this remarkable molecule.

Core Applications of this compound

The strategic placement of two distinct carbonyl groups in this compound dictates its reactivity and synthetic utility. The ketone at the 2-position is a prime target for nucleophilic attack and reduction, while the ester at the 1-position can undergo hydrolysis, amidation, or serve as an activating group. This dual functionality allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Application Note I: Asymmetric Synthesis of Chiral α-Hydroxy Esters

The asymmetric reduction of the prochiral ketone in this compound to generate chiral α-hydroxy esters is a cornerstone application. These chiral products are invaluable intermediates in the synthesis of pharmaceuticals and natural products. Two powerful methodologies, catalytic asymmetric reduction and biocatalytic reduction, are highlighted below.

Catalytic Asymmetric Reduction: The Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for the reduction of ketones to alcohols.[1][2] It employs a chiral oxazaborolidine catalyst which, in the presence of a borane source, facilitates the stereoselective delivery of a hydride to one face of the ketone.

Causality of Experimental Choices:

  • Catalyst: The chiral oxazaborolidine catalyst forms a complex with borane, creating a sterically defined environment that directs the hydride transfer to a specific face of the ketone, thus ensuring high enantioselectivity.[3]

  • Borane Source: Borane-dimethyl sulfide complex (BMS) or borane-THF complex are common and effective stoichiometric reducing agents.

  • Solvent: Anhydrous and non-coordinating solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are crucial to prevent the quenching of the borane reagent and to ensure the proper coordination environment for the catalyst.

  • Temperature: Low temperatures (-78 °C to 0 °C) are essential to maximize enantioselectivity by minimizing the energy of the transition state of the undesired enantiomer.

Experimental Protocol 1: CBS Reduction of this compound

Materials:

  • This compound (1.0 equiv)

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 equiv)

  • Borane-dimethyl sulfide complex (BMS, 1.0 M solution in THF, 1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 equiv) and anhydrous THF.

  • Cool the solution to 0 °C and add the borane-dimethyl sulfide complex (1.0 equiv) dropwise. Stir for 15 minutes.

  • Cool the reaction mixture to -78 °C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise over 30 minutes.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the corresponding chiral ethyl 2-hydroxy-4-methylpentanoate.

Data Presentation: CBS Reduction Parameters

ParameterConditionRationale
Catalyst Loading 5-10 mol%Balances reaction rate and cost-effectiveness.
Temperature -78 °C to -40 °CMaximizes enantioselectivity.
Solvent Anhydrous THFEnsures reagent stability and optimal catalyst performance.
Typical ee >95%Demonstrates the high stereocontrol of the CBS catalyst.

Visualization: CBS Reduction Workflow

CBS_Reduction_Workflow Start Start: this compound Setup Reaction Setup: - Anhydrous THF - Argon Atmosphere Start->Setup Catalyst Add (R)- or (S)-CBS Catalyst (0.1 equiv) Setup->Catalyst Borane Add Borane Source (BMS) (1.0 equiv) at 0°C Catalyst->Borane Substrate Add Substrate in THF dropwise at -78°C Borane->Substrate Reaction Stir at -78°C (2-4 hours) Substrate->Reaction Quench Quench with Methanol at -78°C Reaction->Quench Workup Aqueous Workup: - 1M HCl - Extraction with EtOAc Quench->Workup Purification Column Chromatography Workup->Purification Product Product: Chiral Ethyl 2-hydroxy-4-methylpentanoate Purification->Product KRED_Cycle cluster_0 Ketoreductase Catalytic Cycle cluster_1 Cofactor Regeneration Cycle Ketoester This compound KRED_NADH KRED-NAD(P)H Ketoester->KRED_NADH Substrate Binding Hydroxyester Chiral α-Hydroxy Ester KRED_NADH->Hydroxyester Hydride Transfer KRED_NAD KRED-NAD(P)⁺ Hydroxyester->KRED_NAD Product Release NAD NAD(P)⁺ KRED_NAD->NAD Cofactor Dissociation GDH GDH NAD->GDH NADH NAD(P)H NADH->KRED_NADH Cofactor Binding Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone GDH->NADH GDH->Gluconolactone Passerini_Workflow Start Start: this compound Mixing Mix with Carboxylic Acid and Isocyanide in DCM Start->Mixing Reaction Stir at Room Temperature (24-48 hours) Mixing->Reaction Workup Aqueous Workup: - NaHCO₃ wash - Brine wash Reaction->Workup Purification Column Chromatography Workup->Purification Product Product: α-Acyloxy Amide Purification->Product Ugi_Mechanism Ketoester This compound Imine Imine Intermediate Ketoester->Imine Amine Primary Amine Amine->Imine NitriliumIon Nitrilium Ion Imine->NitriliumIon CarboxylicAcid Carboxylic Acid AlphaAdduct α-Adduct CarboxylicAcid->AlphaAdduct Isocyanide Isocyanide Isocyanide->NitriliumIon NitriliumIon->AlphaAdduct Product Bis-Amide Product AlphaAdduct->Product Mumm Rearrangement Pyrazole_Synthesis Start Start: this compound Reactants Add Hydrazine Derivative in Ethanol with Acetic Acid Start->Reactants Reflux Reflux for 4-6 hours Reactants->Reflux Workup Solvent Removal and Aqueous Workup Reflux->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product Product: Substituted Pyrazole Purification->Product Paal_Knorr_Mechanism Dicarbonyl 1,4-Dicarbonyl Hemiaminal Hemiaminal Dicarbonyl->Hemiaminal Amine Primary Amine Amine->Hemiaminal CyclicIntermediate Cyclic Intermediate Hemiaminal->CyclicIntermediate Intramolecular Cyclization Pyrrole Pyrrole Product CyclicIntermediate->Pyrrole Dehydration

References

Application Note: High-Fidelity Reduction of Ethyl 4-methyl-2-oxopentanoate for Pharmaceutical and Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ethyl 2-hydroxy-4-methylpentanoate

The reduction of α-ketoesters is a fundamental transformation in organic synthesis, yielding α-hydroxy esters that are valuable building blocks for a myriad of applications. Ethyl 4-methyl-2-oxopentanoate serves as a classic prochiral substrate, and its reduction product, Ethyl 2-hydroxy-4-methylpentanoate, is of significant interest. This product is not only used as a flavoring agent in the food and beverage industry due to its fruity aroma but also stands as a crucial chiral intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of a stereocenter at the C2 position means that controlling the stereochemical outcome of the reduction is paramount, particularly in drug development where enantiomeric purity can dictate biological activity and safety.

This application note provides comprehensive, field-proven protocols for both the straightforward achiral reduction to produce a racemic mixture of the target alcohol and a highly selective asymmetric reduction to yield a specific enantiomer in high purity. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for researchers, scientists, and drug development professionals.

General Reaction Scheme

The core transformation involves the reduction of a ketone functional group to a secondary alcohol. The choice of reducing agent and catalyst dictates the stereochemical outcome of the product.

G cluster_0 Reduction of this compound start This compound (α-Ketoester) reagents [Reducing Agent] Solvent, Temp. start->reagents 1. product Ethyl 2-hydroxy-4-methylpentanoate (α-Hydroxy Ester) reagents->product 2. Work-up

Caption: General workflow for the reduction of the α-ketoester to the corresponding α-hydroxy ester.

Methodology 1: Achiral Reduction via Sodium Borohydride

For applications where a racemic mixture of the alcohol is sufficient, sodium borohydride (NaBH₄) offers a convenient, cost-effective, and highly efficient solution. NaBH₄ is a selective reducing agent that reduces aldehydes and ketones but is unreactive towards esters, making it ideal for this substrate.[3][4]

Mechanistic Rationale

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.[5][6] This is the rate-determining step. The resulting alkoxide intermediate is then protonated by the protic solvent (typically methanol or ethanol) during the reaction or upon acidic workup to yield the final alcohol product.[6][7] Since the ketone is prochiral and the hydride can attack from either face of the planar carbonyl with equal probability, the result is a 1:1 mixture of the (R) and (S) enantiomers, a racemic mixture.

G start Ketone C=O intermediate Alkoxide Intermediate start->intermediate hydride H⁻ (from NaBH₄) hydride->start:f1 Nucleophilic Attack product Secondary Alcohol intermediate->product borate Borate Species intermediate->borate solvent R-OH (Solvent) solvent->intermediate Protonation

Caption: Simplified mechanism of ketone reduction by sodium borohydride in a protic solvent.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)[8]

  • Sodium borohydride (NaBH₄) (0.5 - 1.0 eq)

  • Methanol (MeOH), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Diethyl ether or Ethyl acetate for extraction

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) and cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride (0.5 eq) to the cooled solution in small portions over 15-20 minutes. Causality Note: The portion-wise addition and low temperature are crucial to control the exothermic reaction and prevent the rapid evolution of hydrogen gas from the reaction of NaBH₄ with methanol.[3]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding 1 M HCl solution dropwise until the effervescence ceases and the solution is slightly acidic (pH ~5-6).

  • Work-up: a. Remove the methanol under reduced pressure using a rotary evaporator. b. Add deionized water to the residue and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer). c. Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude Ethyl 2-hydroxy-4-methylpentanoate can be purified by flash column chromatography on silica gel if necessary.

Methodology 2: Asymmetric Reduction via Corey-Itsuno (CBS) Catalyst

To obtain a single enantiomer of the desired alcohol, an asymmetric synthesis is required. The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a robust and highly reliable method for the enantioselective reduction of prochiral ketones.[9][10] This reaction employs a chiral oxazaborolidine catalyst in the presence of a borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), to achieve high levels of enantiomeric excess (ee).[11][12]

Mechanistic Rationale

The power of the CBS reduction lies in the formation of a catalyst-borane complex that coordinates to the ketone in a highly organized, sterically defined manner.[11]

  • Activation: The borane (BH₃) coordinates to the Lewis basic nitrogen atom of the chiral oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom.[13]

  • Substrate Coordination: The ketone's oxygen atom then coordinates to this now highly Lewis-acidic endocyclic boron. The ketone orients itself to minimize steric clash between its larger substituent and the catalyst's chiral framework.[9]

  • Hydride Transfer: This rigid, chair-like six-membered transition state facilitates a face-selective, intramolecular transfer of a hydride from the coordinated borane to the carbonyl carbon.[11]

  • Product Release & Catalyst Turnover: The resulting alkoxyborane is released, and the catalyst is regenerated to continue the cycle. An acidic workup hydrolyzes the alkoxyborane to yield the chiral alcohol.[13] The chirality of the catalyst directly determines which enantiomer of the alcohol is formed.

G catalyst CBS Catalyst complex Catalyst-BH₃ Complex catalyst->complex borane BH₃ Source borane->complex Coordination transition Coordinated Transition State complex->transition ketone Ketone Substrate ketone->transition Coordination alkoxyborane Alkoxyborane Intermediate transition->alkoxyborane Intramolecular Hydride Transfer alkoxyborane->catalyst Catalyst Regeneration workup Acidic Workup alkoxyborane->workup product Chiral Alcohol workup->product Hydrolysis

Caption: Catalytic cycle of the Corey-Itsuno-Shibata (CBS) asymmetric reduction.

Detailed Experimental Protocol

Materials:

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 5-10 mol%)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~1.0 M in THF, 0.6-1.0 eq)

  • This compound (1.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol, anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Oven-dried, three-neck round-bottom flask with stir bar

  • Syringes and needles for anhydrous transfers

  • Argon or Nitrogen inert atmosphere setup

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup: Assemble an oven-dried, three-neck flask under an inert atmosphere of argon or nitrogen. Add the CBS catalyst solution (e.g., (S)-CBS for the (R)-alcohol, 0.1 eq) via syringe.

  • Borane Addition: Cool the flask to 0 °C and add the borane-dimethyl sulfide solution (0.6 eq) dropwise via syringe. Stir for 10 minutes at this temperature. Causality Note: Pre-complexing the catalyst and borane is essential for activating the system before the substrate is introduced.

  • Substrate Addition: In a separate flask, prepare a solution of this compound (1.0 eq) in anhydrous THF. Add this solution dropwise to the cold catalyst-borane mixture over 30 minutes. Trustworthiness Note: Maintaining anhydrous conditions is critical, as water can react with the borane and catalyst, significantly reducing enantioselectivity.[11][13]

  • Reaction Progress: Stir the reaction at 0 °C or room temperature, monitoring by TLC. The reaction is typically complete within 1-4 hours.

  • Quenching: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of anhydrous methanol. This will safely react with any excess borane.

  • Work-up: a. Remove the solvents under reduced pressure. b. Add 1 M HCl and stir for 30 minutes to hydrolyze the borate esters. c. Extract the aqueous layer with ethyl acetate (3x). d. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. e. Filter and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. The enantiomeric excess (ee) of the product should be determined by chiral GC or HPLC analysis.

Data Summary and Method Comparison

ParameterMethodology 1: NaBH₄ ReductionMethodology 2: CBS Asymmetric Reduction
Primary Reagent Sodium Borohydride (NaBH₄)Chiral Oxazaborolidine Catalyst + Borane (BH₃)
Stereochemical Outcome Racemic (0% ee)Enantiomerically Enriched (>95% ee is common)[12]
Typical Yield >90%85-95%
Solvent Protic (Methanol, Ethanol)Aprotic, Anhydrous (THF)
Temperature 0 °C to Room Temperature-20 °C to Room Temperature
Key Considerations Cost-effective, simple setup.Requires inert atmosphere, anhydrous conditions, more expensive reagents.
Ideal Application Bulk synthesis where chirality is not a concern.Synthesis of chiral intermediates for pharmaceuticals, fine chemicals.

References

Introduction: The Strategic Role of α-Keto Esters in Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Ethyl 4-methyl-2-oxopentanoate in Michael Addition Reactions

The Michael addition, a cornerstone of organic synthesis, facilitates the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2] This reaction is indispensable in the synthesis of complex molecules, from pharmaceuticals to advanced materials. Within the vast arsenal of Michael donors, α-keto esters such as this compound (PubChem CID: 117716) represent a class of highly valuable pronucleophiles.[3] Their unique structural features—an acidic α-proton flanked by both a ketone and an ester group—allow for the generation of a stabilized enolate under relatively mild conditions.[4] This guide provides a comprehensive overview of the mechanistic principles, practical protocols, and advanced asymmetric applications of this compound in Michael addition reactions, tailored for researchers and professionals in chemical and pharmaceutical development.

Part 1: The Core Mechanism of Action

The efficacy of this compound as a Michael donor stems from the acidity of the proton at the C3 position, which is activated by two adjacent electron-withdrawing carbonyl groups. The reaction proceeds through a well-defined, three-step mechanism:

  • Enolate Formation: A base abstracts the acidic α-proton to form a resonance-stabilized enolate ion. The choice of base can range from common alkoxides (e.g., sodium ethoxide) for classical reactions to weaker bases in the presence of Lewis acids or the amine moiety of an organocatalyst in asymmetric variants.[2][5][6]

  • Conjugate Addition (1,4-Addition): The nucleophilic enolate attacks the electrophilic β-carbon of the Michael acceptor (an α,β-unsaturated compound). This is the key C-C bond-forming step and is often referred to as a 1,4-addition.[7][8] The resulting intermediate is another enolate, with the negative charge delocalized across the oxygen and α-carbon of the original acceptor.[9]

  • Protonation: The intermediate enolate is protonated by the conjugate acid of the base or a protic solvent, leading to the final Michael adduct, which tautomerizes to the more stable keto form.[9]

This fundamental process is visualized in the diagram below.

Michael_Mechanism cluster_start Step 1: Enolate Formation cluster_attack Step 2: Conjugate Addition cluster_end Step 3: Protonation Ketoester This compound Enolate Stabilized Enolate (Nucleophile) Ketoester->Enolate Deprotonation Base Base (B:) Base->Ketoester Acceptor Michael Acceptor (e.g., Nitroalkene) Enolate->Acceptor C-C Bond Formation (1,4-Attack) Intermediate Intermediate Enolate Acceptor->Intermediate Adduct Final Michael Adduct Intermediate->Adduct Protonation ProtonSource Proton Source (H-B+) ProtonSource->Intermediate

Caption: General mechanism of the base-catalyzed Michael addition.

Part 2: Asymmetric Michael Additions: Controlling Stereochemistry

A primary goal in modern drug development is the synthesis of enantiomerically pure compounds. The Michael addition of α-keto esters is a powerful tool for creating new stereocenters, including all-carbon quaternary centers when a substituted keto ester is used.[10] Asymmetric catalysis is the key to controlling the stereochemical outcome of this reaction.

Organocatalysis: Chiral small molecules, or organocatalysts, have revolutionized asymmetric synthesis by providing a metal-free alternative for inducing stereoselectivity. For the Michael addition of β-keto esters to acceptors like nitroalkenes, bifunctional catalysts are particularly effective.[11][12] These catalysts, such as chiral thioureas or amino alcohols, possess both a basic site (e.g., a tertiary amine) to deprotonate the keto ester and a hydrogen-bond-donating group (e.g., thiourea) to activate the Michael acceptor and orient the reactants within a chiral environment.[13][14] This dual activation strategy leads to high yields and excellent enantioselectivities.[10]

Metal-Based Catalysis: Chiral Lewis acids, formed from metal salts and chiral ligands, can also effectively catalyze asymmetric Michael additions.[15] The Lewis acid coordinates to the Michael acceptor, lowering its LUMO energy and enhancing its electrophilicity, while the chiral ligand environment dictates the facial selectivity of the nucleophilic attack.

The table below summarizes representative results for the asymmetric Michael addition of β-keto esters to various acceptors, illustrating the effectiveness of different catalytic systems.

Michael AcceptorCatalyst SystemSolventYield (%)dree (%)Reference
trans-β-NitrostyreneChiral Thiourea-Tertiary AmineToluene9886:14>99[11]
trans-β-Nitrostyrene(Diamine)₂Ni(II) ComplexToluene/H₂O88>20:198[15]
trans-β-NitrostyrenePrimary β-Amino AlcoholDichloromethane9599:199[10]
Various NitroalkenesBinaphthyl-derived Amine ThioureaToluene78-92-83-97[14]
4-Oxo-enoatesCinchona Alkaloid-derived ThioureaTolueneup to 99-up to 98[16]

Part 3: Experimental Protocols

The following section provides a detailed, generalized protocol for performing a base-catalyzed Michael addition using this compound. This should be adapted based on the specific Michael acceptor and catalyst system being employed.

General Protocol for Base-Catalyzed Michael Addition

Objective: To synthesize a 1,5-dicarbonyl compound via the Michael addition of this compound to an α,β-unsaturated ketone.

Materials:

  • This compound (1.0 eq)

  • α,β-Unsaturated Ketone (e.g., Methyl Vinyl Ketone) (1.0 - 1.2 eq)

  • Base (e.g., Sodium Ethoxide, DBU) (catalytic to stoichiometric amount)

  • Anhydrous Solvent (e.g., Ethanol, THF, Toluene)

  • Quenching solution (e.g., Saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent.

    • Rationale: Anhydrous conditions are critical to prevent the base from being quenched by water and to avoid potential side reactions.

  • Enolate Formation: Add the this compound to the solvent. Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath. Add the base dropwise to the stirred solution. Allow the mixture to stir for 15-30 minutes to ensure complete formation of the enolate.[17]

    • Rationale: Pre-forming the enolate before adding the acceptor can improve reaction control and minimize self-condensation of the acceptor.

  • Michael Addition: Slowly add the α,β-unsaturated ketone to the reaction mixture via syringe over several minutes.

    • Rationale: Slow addition of the acceptor maintains a low concentration, which helps to prevent polymerization or undesired side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of ammonium chloride.[18] Transfer the mixture to a separatory funnel.

    • Rationale: Quenching neutralizes the base and stops the reaction.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by column chromatography on silica gel to yield the pure Michael adduct.[17]

The following diagram illustrates the typical laboratory workflow for this procedure.

Workflow Setup 1. Reaction Setup (Inert Atmosphere, Anhydrous Solvent) Enolate 2. Add Keto Ester & Base (Enolate Formation) Setup->Enolate Addition 3. Slow Addition of Michael Acceptor Enolate->Addition Monitor 4. Monitor by TLC Addition->Monitor Quench 5. Quench Reaction (e.g., aq. NH4Cl) Monitor->Quench Extract 6. Extraction (e.g., Ethyl Acetate) Quench->Extract Purify 7. Dry & Concentrate Extract->Purify Column 8. Column Chromatography Purify->Column

Caption: A typical experimental workflow for a Michael addition.

Part 4: Troubleshooting and Final Considerations

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Insufficiently strong base; Inactive catalyst; Steric hindrance.Use a stronger base (e.g., NaH instead of NaOEt); Verify catalyst activity; Increase reaction temperature or time.
Multiple Products Side reactions (e.g., aldol, polymerization); Reversible Michael addition.Add acceptor slowly at a lower temperature; Use a catalytic amount of a milder base (e.g., DBU); Ensure rapid protonation after addition.[6][19]
Low Diastereo- or Enantioselectivity Poor catalyst performance; Non-optimal temperature; Racemization of the product.Screen different chiral catalysts and solvents; Run the reaction at a lower temperature; Ensure workup conditions are not harsh enough to cause epimerization.[11][15]

Conclusion

This compound is a versatile and effective Michael donor for the construction of complex organic molecules. Its stabilized enolate undergoes reliable conjugate addition to a wide range of acceptors. The true power of this reagent is realized in asymmetric catalysis, where modern organocatalytic and metal-based systems can be employed to control the formation of new stereocenters with exceptional precision. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully implement and optimize Michael addition reactions involving this valuable α-keto ester in their synthetic programs.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Ethyl 4-methyl-2-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl 4-methyl-2-oxopentanoate (CAS: 26073-09-6). This document provides in-depth, field-proven guidance for researchers, scientists, and drug development professionals. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification processes effectively.

Introduction: Understanding Your Compound

This compound is an α-keto ester, a valuable building block in organic synthesis. Its structure features two carbonyl groups, which dictate its chemical behavior and the challenges associated with its purification. The proton on the C3 carbon, situated between the ketone and the ester carbonyls, is acidic. This acidity can lead to enolate formation, which can complicate purification on silica gel and affect the compound's stability. Achieving high purity is critical, as residual starting materials or byproducts can interfere with subsequent reactions.

This guide is structured to address challenges in a logical sequence, from initial workup to high-purity isolation via distillation and chromatography, followed by general troubleshooting.

Section 1: Initial Workup & Pre-Purification FAQs

A successful purification begins with a clean and effective workup. Rushing this stage is a common source of downstream problems.

Question: My synthesis (e.g., from a Grignard or Claisen reaction) is complete. What is the first and most critical step in the workup?

Answer: The first step is to carefully and completely quench the reaction. For instance, in a Grignard synthesis, a slow, controlled addition of the reaction mixture to a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature (e.g., 0 °C) is recommended.[1]

  • Causality: The NH₄Cl quench is acidic enough to protonate any alkoxide intermediates and neutralize remaining Grignard reagent, but it is not so strongly acidic that it would promote side reactions like hydrolysis of your ester product. Using a strong acid could lead to degradation. For Claisen condensations, a carefully controlled acidic workup is necessary to protonate the final enolate product.[2]

Question: I see an emulsion forming during my aqueous extraction. How do I resolve this?

Answer: Emulsions are common when dealing with crude reaction mixtures containing salts and amphiphilic species. To break an emulsion:

  • Add Brine: Add a saturated solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous layer, reducing the solubility of organic compounds and helping to force the separation of layers.

  • Gentle Agitation: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times.

  • Filtration: In stubborn cases, filtering the entire emulsified mixture through a pad of Celite or glass wool can help break up the microscopic droplets.

Question: How do I effectively remove acidic or basic impurities before my main purification step?

Answer: A series of washes of the organic layer is crucial.

  • To Remove Acidic Impurities (e.g., unreacted carboxylic acids, acid catalyst): Wash the organic extract with a saturated solution of sodium bicarbonate (NaHCO₃).[3] Continue washing until CO₂ evolution ceases, indicating the acid has been neutralized.

  • To Remove Basic Impurities (e.g., amine-based catalysts): Wash with a dilute acid, such as 1M HCl. Be cautious, as prolonged exposure to acid can hydrolyze your ester product.

  • Final Wash: Always perform a final wash with brine to remove the bulk of the water from the organic layer before drying.

Section 2: Purification by Fractional Vacuum Distillation

Distillation is an excellent choice for large-scale purification or for removing non-volatile impurities, provided the target compound is thermally stable and has a significantly different boiling point from contaminants.

Workflow for Selecting a Purification Method

G start Crude Product analyze Analyze by TLC/GC-MS start->analyze check_bp Are Boiling Points of Impurities >25°C different? analyze->check_bp check_stable Is Product Thermally Stable at Reduced Pressure B.P.? check_bp->check_stable Yes chrom Purify by Flash Column Chromatography check_bp->chrom No distill Purify by Fractional Vacuum Distillation check_stable->distill Yes check_stable->chrom No fail Consider Alternative (e.g., Crystallization) distill->fail If Purity Still Low chrom->fail If Purity Still Low

Caption: Decision workflow for purification method selection.

Experimental Protocol: Fractional Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is dry.[4] Use a vacuum-jacketed distillation head if available to maintain thermal equilibrium.

  • Drying: Ensure the crude oil is thoroughly dry. The presence of water will interfere with achieving a stable vacuum. Use a suitable drying agent like anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.

  • Bumping Prevention: Add a magnetic stir bar or boiling chips to the distillation flask to ensure smooth boiling. Never add boiling chips to a hot liquid.

  • Vacuum Application: Seal the apparatus and slowly apply vacuum. A gradual reduction in pressure prevents bumping of residual low-boiling solvents.

  • Heating: Heat the distillation flask using a heating mantle with a stirrer. Heat gently and evenly.

  • Fraction Collection: Collect a forerun fraction of any low-boiling impurities. Once the temperature at the distillation head stabilizes, collect the main fraction corresponding to your product.

  • Termination: Do not distill to dryness, as this can lead to the formation of explosive peroxides and charring of non-volatile residues.[5] Always leave a small amount of liquid in the distillation flask.

Troubleshooting Distillation

Question: My product seems to be decomposing in the distillation flask (darkening color, pressure instability). What's happening?

Answer:

  • Possible Cause 1: Temperature is too high. The boiling point of your compound is likely too high for simple distillation, even under moderate vacuum.

  • Solution 1: Increase the vacuum (i.e., lower the pressure). A high-vacuum pump may be necessary. A lower pressure significantly reduces the required boiling temperature.

  • Possible Cause 2: Residual Acid/Base. Trace amounts of acid or base from the workup can catalyze decomposition at high temperatures.

  • Solution 2: Before distilling, pass the crude product through a short plug of neutral alumina or silica gel with a non-polar solvent to remove these catalytic impurities.

Question: I'm not getting good separation between my product and an impurity.

Answer:

  • Possible Cause: Close Boiling Points. The impurity's boiling point is too close to your product's for effective separation with your current setup.

  • Solution 1: Improve Efficiency. Use a longer Vigreux or packed distillation column (e.g., with Raschig rings) to increase the number of theoretical plates.

  • Solution 2: Switch Methods. If boiling points are very close, distillation may not be a viable option. Flash column chromatography will likely provide better separation.

Section 3: Purification by Flash Column Chromatography

Flash chromatography is a powerful technique for separating compounds with similar polarities. For α-keto esters, special considerations are needed to prevent on-column issues.

Experimental Protocol: Flash Column Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will give your product an Rf value of ~0.25-0.35. Start with a low-polarity mixture, such as 5% ethyl acetate in hexanes, and gradually increase the polarity.[4]

  • Column Packing: Pack a column with silica gel using your initial, low-polarity eluent. Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve your crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This technique often results in sharper bands and better separation.

  • Elution: Apply positive pressure (using a pump or inert gas) and begin eluting with your chosen solvent system. You can use an isocratic (constant solvent mixture) or gradient (increasing polarity) elution.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Potential Impurity Typical Source Recommended Removal Method
Unreacted Isovaleric Acid / Diethyl OxalateSynthesis Starting MaterialWash with aq. NaHCO₃ / Column Chromatography
Ethanol / Diethyl EtherReaction Byproduct / SolventRotary Evaporation / Vacuum Distillation
Self-condensation ProductsClaisen Side Reaction[6]Flash Column Chromatography
Grignard Side ProductsGrignard SynthesisAqueous Workup (NH₄Cl) / Column Chromatography
Troubleshooting Chromatography

Question: My compound is streaking or "tailing" down the column, leading to poor separation.

Answer:

  • Possible Cause: Acidity of the Product. As noted, the α-proton of your keto ester is acidic. This can lead to strong interactions with the slightly acidic silica gel surface, causing tailing.

  • Solution 1: Deactivate the Silica. Prepare a slurry of your silica gel in the eluent and add ~0.5-1% triethylamine or pyridine. This neutralizes the acidic sites on the silica, leading to much sharper bands.

  • Solution 2: Use a Different Stationary Phase. Consider using neutral or basic alumina, or a bonded-phase silica like diol, which are less acidic.

Question: I can't separate my product from an impurity with a very similar Rf value.

Answer:

  • Possible Cause: Insufficiently Optimized Solvent System. Simple binary mixtures like ethyl acetate/hexanes may not provide enough selectivity.

  • Solution 1: Change Solvent Selectivity. Keep the overall polarity similar but introduce a different solvent. For example, replace some of the ethyl acetate with dichloromethane (DCM) or a small amount of diethyl ether. These solvents have different interactions (dipole-dipole, hydrogen bonding) with your compounds and the silica gel, which can often resolve closely running spots.

  • Solution 2: High-Performance Liquid Chromatography (HPLC). For very difficult separations or for achieving >99% purity, preparative HPLC may be necessary.

Section 4: General Purity Assessment & Final FAQs

Question: How can I quickly assess the purity of my fractions or final product?

Answer:

  • TLC: The simplest method. Spot your sample on a TLC plate and elute. A single spot is an indication of purity, but not a guarantee. Use different visualization techniques (UV light, potassium permanganate stain, iodine chamber) as some impurities may not be UV-active.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation and purity assessment.[1] The presence of unexpected peaks indicates impurities. Integration of the proton NMR signals can be used for quantitative assessment if a known standard is added.

  • Gas Chromatography (GC): An excellent method for assessing the purity of volatile compounds like esters.[7] It provides a quantitative measure of purity by peak area percentage.

Question: My final product is a colorless oil, but it turns yellow over time. Is this a problem?

Answer:

  • Possible Cause: Decomposition. Keto esters can be susceptible to slow decomposition, especially if exposed to air, light, or residual acid/base. The yellowing is likely due to the formation of small amounts of conjugated oligomeric byproducts.

  • Solution: Store the purified product under an inert atmosphere (nitrogen or argon), in a sealed vial protected from light, and at a low temperature (2-8 °C is recommended).[8] For long-term storage, a freezer (-20 °C) is preferable.

References

Technical Support Center: Optimizing Reaction Yield for Ethyl 4-methyl-2-oxopentanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-methyl-2-oxopentanoate (CAS 26073-09-6).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Getting Started & Synthesis Strategy

Q1: What are the most reliable methods for synthesizing this compound?

There are two primary and effective strategies for this synthesis, each with distinct advantages and considerations:

  • Grignard Reaction with Diethyl Oxalate: This is a direct and often high-yielding approach. It involves the reaction of an isobutyl Grignard reagent (e.g., isobutylmagnesium bromide) with diethyl oxalate. The Grignard reagent acts as a nucleophile, attacking one of the ester carbonyls of the diethyl oxalate.[2] This method is particularly useful for its straightforward, single-step carbon-carbon bond formation.

  • Crossed Claisen Condensation: This classic method involves the base-catalyzed condensation of two different esters.[3][4] For this specific target molecule, the reaction would occur between ethyl isovalerate and diethyl oxalate. An alkoxide base, such as sodium ethoxide, is used to generate an enolate from ethyl isovalerate, which then attacks the diethyl oxalate.[5][6] This pathway is a cornerstone of β-keto ester synthesis.

Troubleshooting Low Reaction Yields

Q2: My reaction yield is consistently low. What are the most common causes and how can I address them?

Low yield is a frequent issue that can often be traced back to reagent quality, reaction conditions, or the presence of contaminants. The cause often depends on the chosen synthetic route.

For the Grignard Synthesis Route:
  • Moisture Contamination: Grignard reagents are extremely sensitive to water and protic solvents. Even trace amounts of moisture in glassware, solvents (diethyl ether or THF), or starting materials can quench the reagent, drastically reducing the effective concentration and yield.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Ensure the diethyl oxalate is pure and dry.[2]

  • Poor Grignard Reagent Formation: The initial formation of the Grignard reagent from isobutyl halide and magnesium metal may be incomplete.

    • Solution: Use fresh, high-purity magnesium turnings. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface. Ensure the reaction initiates (visual cues include bubbling or gentle reflux) before adding the bulk of the alkyl halide.

  • Incorrect Stoichiometry or Temperature Control: Using an incorrect ratio of Grignard reagent to diethyl oxalate can lead to side reactions. Overheating can also promote side reactions.

    • Solution: The reaction is typically performed at low temperatures (e.g., -78 °C) to improve selectivity and prevent double addition of the Grignard reagent.[2] Add the Grignard solution to the diethyl oxalate solution slowly and maintain the low temperature throughout the addition.

For the Claisen Condensation Route:
  • Incorrect Base Selection: The choice of base is critical. Using sodium hydroxide (NaOH) or potassium hydroxide (KOH) will lead to irreversible saponification (hydrolysis) of the ester starting materials into carboxylate salts, killing the desired reaction.[5][7] Using a mismatched alkoxide base (e.g., sodium methoxide with an ethyl ester) will result in transesterification, creating a mixture of products and lowering the yield of the desired ethyl ester.[7]

    • Solution: Always use an alkoxide base that matches the alcohol portion of your ester. For ethyl esters, use sodium ethoxide (NaOEt).[6][7]

  • Insufficient Base: The Claisen condensation is a reversible reaction. The final step, an irreversible deprotonation of the newly formed β-keto ester, is what drives the reaction to completion according to Le Châtelier's principle.[5]

    • Solution: Use at least one full equivalent of a strong alkoxide base. This ensures that the product, which is more acidic (pKa ≈ 11) than the starting ester (pKa ≈ 25), is completely deprotonated, shifting the equilibrium towards the product side.[6]

  • Presence of Water: Like the Grignard reaction, the Claisen condensation is sensitive to water. Water will hydrolyze the esters and consume the alkoxide base.

    • Solution: Use anhydrous solvents and ensure all reagents are dry.

Table 1: Troubleshooting Summary for Low Yield

ProblemPotential CauseRecommended Solution
Low Yield (Grignard) Moisture in reagents/glasswareFlame-dry all glassware; use anhydrous solvents.
Incomplete Grignard formationActivate magnesium with iodine; ensure reaction initiation.
Side reactions (e.g., double addition)Maintain low temperature (-78 °C) during addition.[2]
Low Yield (Claisen) Ester hydrolysis (saponification)Do not use hydroxide bases (NaOH, KOH). [5][7]
TransesterificationUse a matching alkoxide base (e.g., NaOEt for ethyl esters).[7]
Unfavorable equilibriumUse at least one full equivalent of base to deprotonate the product.[5][6]
Reagent decompositionUse freshly prepared or properly stored sodium ethoxide.
Identifying & Mitigating Side Products

Q3: I'm observing unexpected impurities in my crude product analysis (TLC, GC-MS, NMR). What are the likely side products?

Side product formation is a key challenge in optimizing yield and purity.

  • Self-Condensation Products: In a Claisen condensation, if the starting ester (ethyl isovalerate) is deprotonated, it can react with another molecule of itself instead of the diethyl oxalate. This is generally less of an issue when using diethyl oxalate as it is more electrophilic and cannot self-condense.

  • O-Acylation Products: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. While C-acylation is the desired pathway, some O-acylation can occur, leading to an enol ether byproduct. Using aprotic solvents can help favor C-acylation.[8]

  • Products of Double Addition (Grignard Route): If the temperature is not kept sufficiently low or if excess Grignard reagent is used, the reagent can add to both ester groups of the diethyl oxalate, leading to a di-isobutyl diol byproduct after workup.

  • Unreacted Starting Materials: This is a common "impurity" and usually points to issues addressed in Q2, such as insufficient reaction time, low temperature, or impure reagents.

Purification Challenges

Q4: What is the most effective method for purifying the final product, this compound?

Purification is critical to obtaining a high-purity final product.

  • Aqueous Workup: After the reaction is complete (quenched), a careful aqueous workup is necessary. For the Grignard reaction, quenching with a weak acid like aqueous ammonium chloride (NH₄Cl) is common.[2] For the Claisen condensation, the reaction is quenched by acidifying the mixture to protonate the product enolate. This is followed by extraction with an organic solvent like diethyl ether or ethyl acetate.[9][10]

  • Column Chromatography: For removing closely related impurities and achieving high purity, silica gel column chromatography is the most effective method. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used. The exact ratio should be determined by TLC analysis. This method is explicitly mentioned in a successful synthesis protocol.[2]

  • Vacuum Distillation: If the primary impurities are unreacted starting materials with significantly different boiling points, vacuum distillation can be an effective purification method, especially for larger-scale reactions.

Visualization of Synthetic Pathways & Troubleshooting

To better understand the process, the following diagrams illustrate the synthetic pathways and a logical workflow for troubleshooting common issues.

Synthesis_Pathways cluster_grignard Route 1: Grignard Synthesis cluster_claisen Route 2: Claisen Condensation start1 Isobutyl Halide + Mg reagent1 Isobutylmagnesium Halide (Grignard Reagent) start1->reagent1 in dry ether/THF product This compound reagent1->product Nucleophilic Attack (-78°C) reagent2 Diethyl Oxalate reagent2->product start2 Ethyl Isovalerate enolate Ester Enolate start2->enolate Deprotonation reagent3 Diethyl Oxalate reagent3->product base Sodium Ethoxide (NaOEt) base->enolate enolate->product Nucleophilic Attack

Caption: Overview of the two primary synthetic routes to this compound.

Troubleshooting_Workflow cluster_outcomes Analysis Outcome cluster_solutions Corrective Actions start Low Yield or Impure Product check_reagents 1. Verify Reagent Quality - Anhydrous solvents? - Fresh base/Mg? - Pure starting esters? start->check_reagents check_conditions 2. Review Reaction Conditions - Correct temperature? - Anhydrous setup? - Correct stoichiometry? check_reagents->check_conditions sol_reagents Solution: - Dry/distill solvents. - Use fresh reagents. check_reagents->sol_reagents analyze_crude 3. Analyze Crude Product (TLC, GC-MS, NMR) check_conditions->analyze_crude unreacted_sm Mainly Starting Material analyze_crude->unreacted_sm Incomplete Reaction side_products Multiple Side Products analyze_crude->side_products Poor Selectivity target_ok Product Formed, Lost in Workup analyze_crude->target_ok Purification Issue sol_conditions Solution: - Increase reaction time. - Check base equivalency. - Optimize temperature. unreacted_sm->sol_conditions side_products->sol_conditions sol_purification Solution: - Optimize extraction pH. - Refine chromatography. - Check for product volatility. target_ok->sol_purification

Caption: A logical workflow for troubleshooting low yield and purity issues.

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound[3]

This protocol is an adapted representation based on the literature.

Materials:

  • Magnesium turnings

  • Isobutyl bromide

  • Anhydrous diethyl ether

  • Diethyl oxalate

  • 1M Ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel under an inert atmosphere (Argon or Nitrogen).

  • Grignard Formation: Place magnesium turnings (1.2 eq.) in the flask. Add a small portion of isobutyl bromide (1.1 eq.) dissolved in anhydrous diethyl ether via the dropping funnel. Wait for the reaction to initiate (cloudiness, gentle boiling). Once initiated, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for an additional 30-60 minutes.

  • Reaction: In a separate flame-dried flask, prepare a solution of diethyl oxalate (1.0 eq.) in anhydrous diethyl ether. Cool this solution to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add the prepared Grignard reagent to the cold diethyl oxalate solution via cannula or dropping funnel over 1-2 hours. Maintain the temperature at -78 °C throughout the addition.

  • Quenching: After stirring for an additional 2 hours at -78 °C, allow the mixture to slowly warm to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Workup & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by silica gel column chromatography to yield the final product.[2]

Protocol 2: Crossed Claisen Condensation

This protocol is a representative procedure based on established principles of the Claisen condensation.[5][6][7]

Materials:

  • Sodium metal

  • Anhydrous ethanol

  • Ethyl isovalerate

  • Diethyl oxalate

  • 1M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Base Preparation: In a flame-dried, three-necked flask under an inert atmosphere, prepare sodium ethoxide by carefully adding clean sodium metal (1.1 eq.) to anhydrous ethanol. Allow the reaction to proceed until all the sodium has dissolved.

  • Enolate Formation: Cool the sodium ethoxide solution in an ice bath. Slowly add ethyl isovalerate (1.0 eq.) to the solution. Stir for 30 minutes to allow for enolate formation.

  • Condensation: Add diethyl oxalate (1.0 eq.) dropwise to the enolate solution while maintaining the temperature at 0-5 °C. After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Workup: Cool the reaction mixture in an ice bath and slowly neutralize/acidify it with 1M HCl until the pH is acidic. This will protonate the product enolate.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting crude product by vacuum distillation or column chromatography.

References

Technical Support Center: Synthesis of Ethyl 4-methyl-2-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-methyl-2-oxopentanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important α-keto ester. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format to ensure the success of your experiments.

Introduction to the Synthesis

The most common and efficient method for synthesizing this compound is the mixed Claisen condensation between ethyl isovalerate and diethyl oxalate. This reaction relies on the formation of an enolate from ethyl isovalerate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl oxalate. Diethyl oxalate is an ideal substrate for this reaction as it lacks α-hydrogens, preventing it from undergoing self-condensation, which would otherwise lead to a complex mixture of products.

The overall reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, to facilitate the deprotonation of ethyl isovalerate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and step-by-step protocols for their resolution.

Issue 1: Low or No Product Yield

Question: I am observing a very low yield of this compound, or no product at all. What are the likely causes and how can I rectify this?

Answer:

Low or no yield in a Claisen condensation can be attributed to several factors, primarily related to the reaction conditions and the integrity of your reagents.

Possible Causes and Solutions:

  • Insufficiently Strong Base: The pKa of the α-proton of an ester is typically around 25. A sufficiently strong base is crucial to generate the enolate of ethyl isovalerate.

    • Troubleshooting:

      • Verify Base Strength: Ensure you are using a strong alkoxide base like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK).

      • Fresh Base: Alkoxide bases can degrade upon exposure to atmospheric moisture. Use a freshly opened bottle or a recently prepared solution of the base.

  • Presence of Water in the Reaction: Water will react with the strong base, neutralizing it and preventing the deprotonation of the ester. It can also lead to the saponification (hydrolysis) of your starting esters and the final product.

    • Troubleshooting:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Flame-drying under a stream of inert gas (like argon or nitrogen) is recommended.

      • Dry Solvents: Use anhydrous solvents. Diethyl ether or tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent the ingress of moisture.

  • Reversible Reaction Equilibrium: The Claisen condensation is a reversible reaction. The final deprotonation of the β-keto ester product drives the reaction to completion.

    • Troubleshooting:

      • Stoichiometric Amount of Base: Unlike some catalytic reactions, a full equivalent of the base is required to deprotonate the product and shift the equilibrium.

Issue 2: Presence of Multiple Byproducts in the Crude Mixture

Question: My crude product analysis (e.g., by NMR or GC-MS) shows several unexpected peaks in addition to my desired product. What are these byproducts and how can I minimize their formation?

Answer:

The formation of byproducts is a common issue in Claisen condensations. Identifying these impurities is the first step toward optimizing your reaction to favor the desired product.

Byproduct NameStructureFormation Mechanism
Ethyl Isovalerate Dimer Diethyl 2,4-diisopropyl-3-oxopentanedioateSelf-condensation of Ethyl Isovalerate: The enolate of ethyl isovalerate attacks another molecule of ethyl isovalerate instead of diethyl oxalate.
Transesterification Products e.g., Mthis compoundMismatch of Base and Ester: Using a base with a different alkyl group than the ester (e.g., sodium methoxide with ethyl esters) can lead to an exchange of the alkoxy groups.
Isovaleric Acid Saponification: Hydrolysis of ethyl isovalerate due to the presence of water in the reaction mixture.
Unreacted Starting Materials Ethyl Isovalerate and Diethyl OxalateIncomplete Reaction: Due to reasons mentioned in "Issue 1".
  • To Prevent Self-Condensation:

    • Slow Addition: Add the ethyl isovalerate slowly to a mixture of the base and diethyl oxalate. This ensures that the concentration of the ethyl isovalerate enolate is always low, minimizing the chance of self-condensation.

    • Excess Diethyl Oxalate: Using a slight excess of diethyl oxalate can favor the desired cross-condensation reaction.

  • To Prevent Transesterification:

    • Matching Base and Ester: Always use an alkoxide base with the same alkyl group as your esters. For ethyl esters, use sodium ethoxide.

  • To Prevent Saponification:

    • Strict Anhydrous Conditions: As detailed in "Issue 1," meticulously exclude water from your reaction.

Experimental Workflow and Diagrams

General Experimental Protocol for this compound Synthesis
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and an inlet for inert gas (argon or nitrogen).

  • Reagent Preparation: In the flask, prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Addition of Diethyl Oxalate: To the stirred solution of sodium ethoxide, add diethyl oxalate via the dropping funnel.

  • Slow Addition of Ethyl Isovalerate: Cool the reaction mixture in an ice bath and add ethyl isovalerate dropwise from the dropping funnel over a period of 1-2 hours.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

  • Workup:

    • Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid or acetic acid.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Reaction Pathway and Byproduct Formation Diagram

G cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_products Products & Byproducts Ethyl Isovalerate Ethyl Isovalerate Enolate of Ethyl Isovalerate Enolate of Ethyl Isovalerate Ethyl Isovalerate->Enolate of Ethyl Isovalerate Deprotonation by Base Transesterification Product Transesterification Product Ethyl Isovalerate->Transesterification Product Mismatched Base Saponification Product Saponification Product Ethyl Isovalerate->Saponification Product Presence of Water Diethyl Oxalate Diethyl Oxalate Base (NaOEt) Base (NaOEt) This compound This compound Enolate of Ethyl Isovalerate->this compound Attack on Diethyl Oxalate Self-condensation Product Self-condensation Product Enolate of Ethyl Isovalerate->Self-condensation Product Attack on another Ethyl Isovalerate

Caption: Desired reaction pathway and potential side reactions.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base, like sodium hydride (NaH), for this reaction?

A1: Yes, sodium hydride is a strong, non-nucleophilic base that can be used to deprotonate the ester. An advantage of NaH is that the only byproduct of the deprotonation step is hydrogen gas, which is easily removed from the reaction. However, NaH is highly flammable and requires careful handling.

Q2: My final product seems to be contaminated with a significant amount of unreacted diethyl oxalate. How can I remove it?

A2: Diethyl oxalate has a higher boiling point than the desired product, so careful fractional distillation under vacuum is a viable method for separation. Alternatively, you can wash the crude product with a cold, dilute aqueous solution of a mild base (like sodium bicarbonate) to hydrolyze and extract the unreacted diethyl oxalate.

Q3: Is it possible for the product, this compound, to undergo further reactions under the basic conditions?

A3: The product is a β-keto ester, and the protons on the carbon between the two carbonyl groups are acidic (pKa ~11). The alkoxide base will deprotonate the product to form a stabilized enolate. This is the driving force of the reaction. This enolate is generally stable under the reaction conditions and is protonated during the acidic workup to yield the final product.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity of this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Troubleshooting Workflow Diagram

G Start Start Low Yield? Low Yield? Start->Low Yield? Check Base Check Base Low Yield?->Check Base Yes Multiple Byproducts? Multiple Byproducts? Low Yield?->Multiple Byproducts? No Check for Water Check for Water Check Base->Check for Water Check Base Stoichiometry Check Base Stoichiometry Check for Water->Check Base Stoichiometry Check Base Stoichiometry->Multiple Byproducts? Slow Addition of Ester Slow Addition of Ester Multiple Byproducts?->Slow Addition of Ester Yes Successful Synthesis Successful Synthesis Multiple Byproducts?->Successful Synthesis No Match Base and Ester Match Base and Ester Slow Addition of Ester->Match Base and Ester Ensure Anhydrous Conditions Ensure Anhydrous Conditions Match Base and Ester->Ensure Anhydrous Conditions Ensure Anhydrous Conditions->Successful Synthesis

Caption: A step-by-step troubleshooting decision tree.

Technical Support Center: Column Chromatography Protocol for Purifying Alpha-Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the purification of α-keto esters via column chromatography. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this specific class of compounds. Alpha-keto esters are valuable synthetic intermediates, but their purification can be complicated by their inherent reactivity and stability issues.[1][2] This document provides in-depth, experience-based answers to common problems, detailed protocols, and troubleshooting strategies to ensure successful purification outcomes.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the column chromatography of α-keto esters in a direct question-and-answer format.

Q1: My α-keto ester appears to be degrading on the silica gel column. I'm observing streaking on the TLC plate and recovering low yields. What's happening and how can I fix it?

A: This is a frequent and critical issue. The acidic nature of standard silica gel, due to surface silanol groups (Si-OH), is often the primary cause of degradation.[3][4] Alpha-keto esters can be susceptible to several silica-catalyzed reactions:

  • Hydrolysis: The ester functionality can be hydrolyzed back to the corresponding carboxylic acid, especially if there's residual water in your solvents or on the silica.[5][6]

  • Enolization: The presence of acidic sites on the silica can promote keto-enol tautomerism.[7][8] While the keto form is generally more stable, the enol tautomer can be more reactive and prone to decomposition or side reactions.[9][10]

  • Self-Condensation/Decomposition: The combination of the ketone and ester functionalities can make the molecule susceptible to various decomposition pathways on an acidic surface.[2]

Solutions:

  • Deactivate the Silica Gel: This is the most effective first-line solution. Neutralize the acidic silanol groups by adding a small percentage of a volatile base to your mobile phase.

    • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your eluent.[3] Always run a TLC with the TEA-modified eluent first to confirm your compound is stable and to determine the new Rf value.

    • Pyridine: In some cases, pyridine can be used as an alternative to TEA.

  • Use an Alternative Stationary Phase: If your compound is extremely acid-sensitive, switching to a more inert stationary phase is recommended.

    • Neutral Alumina: Offers a non-acidic environment. You will need to re-optimize your solvent system as elution patterns will differ from silica.

    • Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica gel.[4]

  • Minimize Residence Time: The longer your compound is on the column, the more time it has to degrade. Use flash chromatography with positive pressure to speed up the elution.[11]

  • Dry Solvents and Silica: Ensure your solvents are anhydrous and consider drying your silica gel in an oven before use to remove adsorbed water.

Q2: I'm seeing multiple spots or a continuous streak for my pure α-keto ester on the TLC plate. Is it impure, or is something else going on?

A: This is often not an indication of impurity but rather a result of keto-enol tautomerism on the TLC plate.[4][10] The silica gel surface can catalyze the interconversion between the keto and enol forms, which may have different polarities and thus different Rf values, leading to streaking or the appearance of two spots.

Troubleshooting Steps:

  • Run a 2D TLC: This is a definitive test for on-plate decomposition or tautomerism.[12]

    • Spot your compound in one corner of a square TLC plate.

    • Develop the plate in your chosen eluent.

    • Dry the plate completely and rotate it 90 degrees.

    • Develop the plate again in the same eluent.

    • Result: If the compound is stable, you will see a single spot on the diagonal. If it is degrading or tautomerizing, you will see off-diagonal spots.[12]

  • Add Triethylamine (TEA) to the Eluent: As mentioned in Q1, adding 0.5-2% TEA to the mobile phase can suppress the enolization catalyzed by acidic silica, often resulting in a single, well-defined spot.[3]

Q3: My chiral α-keto ester is showing partial or complete racemization after purification. What is causing this and how can I maintain its stereochemical integrity?

A: The acidic protons alpha to the carbonyl group in α-keto esters are susceptible to removal, leading to the formation of a planar enolate intermediate.[13][14] Reprotonation can occur from either face, resulting in racemization. The acidic surface of silica gel can facilitate this process.[3][15]

Mitigation Strategies:

  • Deactivate the Silica Gel: This is crucial. The use of a mobile phase containing 0.5-2% triethylamine (TEA) will neutralize the acidic sites responsible for promoting enolization and subsequent racemization.[3]

  • Maintain Low Temperatures: If possible, running the column at a reduced temperature (e.g., in a cold room) can slow down the rate of enolization and racemization.

  • Use a Non-Acidic Stationary Phase: Switching to neutral alumina or another inert support can prevent acid-catalyzed racemization.

  • Chelation Control (Advanced): For certain α-alkoxy or α-silyloxy keto esters, specific metal ions can form chelates that lock the conformation and prevent racemization. While more common in reactions, adding a mild chelating agent could potentially stabilize the compound, though this requires careful investigation.[16]

Q4: The separation between my α-keto ester and a structurally similar impurity (e.g., an alcoholic by-product) is very poor. How can I improve the resolution?

A: Poor resolution is a common challenge, especially when dealing with by-products from the synthesis, such as secondary or tertiary alcohols that have similar polarities to the target compound.[9]

Strategies for Improved Resolution:

  • Optimize the Mobile Phase:

    • Solvent Strength: Fine-tune the eluent polarity. A common starting point is a mixture of hexanes and ethyl acetate.[17][18] Systematically decrease the percentage of the more polar solvent (ethyl acetate) to increase the retention time and allow for better separation.

    • Solvent Selectivity: If adjusting polarity isn't enough, change the solvent system. For example, replacing ethyl acetate with dichloromethane or a mixture of toluene/acetone can alter the specific interactions between your compounds and the stationary phase, potentially improving resolution.

  • Column Dimensions: Resolution increases with column length and decreases with diameter.[19] For a difficult separation, use a longer, narrower column.

  • Sample Loading: Load the sample in the minimum possible volume of solvent to ensure a narrow starting band.[2][3] Overloading the column will lead to broad peaks and poor separation. A general guideline is a silica gel-to-sample weight ratio of 30:1 to 50:1.[2]

  • Chemical Derivatization: If chromatographic methods fail, consider a chemical solution. Alcoholic impurities can be esterified by treating the crude mixture with a reagent like acetic anhydride.[9][20] This converts the alcohol into a less polar acetate ester, which will have a significantly different Rf and be easily separable from your α-keto ester.

II. Detailed Experimental Protocols

This section provides step-by-step methodologies for the successful purification of a generic α-keto ester.

Protocol 1: Standard Flash Column Chromatography with Silica Gel Deactivation

This protocol is the recommended starting point for most α-keto esters.

1. TLC Analysis and Solvent System Selection: a. Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Prepare several eluent systems for testing. A good starting point is a mixture of Hexanes:Ethyl Acetate (EtOAc). Test ratios such as 9:1, 4:1, and 2:1. c. To a portion of each test eluent, add 1% (v/v) Triethylamine (TEA). d. Spot the crude material on a TLC plate and develop it in the TEA-containing eluent. e. The ideal solvent system will give your target α-keto ester an Rf value between 0.2 and 0.4 and show good separation from impurities.[3]

2. Column Packing: a. Select a column with a silica gel capacity of 30-50 times the weight of your crude sample.[2] b. Clamp the column vertically and add a small plug of glass wool or cotton to the bottom, followed by a thin layer of sand.[11][19] c. Prepare the mobile phase (the optimal eluent from step 1, including 1% TEA). d. Prepare a slurry of silica gel in the mobile phase.[19] e. Pour the slurry into the column, open the stopcock to drain some solvent, and gently tap the column to ensure an even, bubble-free packing.[19] f. Add a protective layer of sand on top of the settled silica bed. g. Drain the solvent until it is level with the top of the sand.

3. Sample Loading and Elution: a. Dissolve your crude product in the minimum amount of a suitable solvent (ideally the mobile phase or a less polar solvent). b. Carefully apply the sample solution to the top of the sand layer using a pipette. c. Open the stopcock and drain the solvent until the sample has fully entered the silica bed. d. Carefully add a small amount of fresh mobile phase to wash the sides of the column, and again drain it into the silica. e. Gently fill the column with the mobile phase. f. Apply gentle air pressure to the top of the column and begin collecting fractions. Maintain a steady flow rate.[11]

4. Fraction Analysis: a. Analyze the collected fractions by TLC to identify those containing your purified product. b. Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation). c. Important: The TEA is volatile and will be removed with the solvent.

Visualization of the Workflow

Below is a diagram illustrating the key decision points and steps in the purification workflow.

purification_workflow cluster_troubleshooting Troubleshooting Checks start Start: Crude α-Keto Ester tlc_analysis 1. TLC Analysis (Hexanes/EtOAc + 1% TEA) start->tlc_analysis check_rf Rf = 0.2-0.4? Good Separation? tlc_analysis->check_rf check_stability Streaking/Degradation? tlc_analysis->check_stability adjust_solvent Adjust Solvent Polarity check_rf->adjust_solvent No column_prep 2. Prepare & Pack Column (Slurry Method + 1% TEA in Eluent) check_rf->column_prep Yes adjust_solvent->tlc_analysis sample_loading 3. Load Sample (Concentrated Solution) column_prep->sample_loading elution 4. Elute with Positive Pressure (Flash Chromatography) sample_loading->elution fraction_analysis 5. Analyze Fractions by TLC elution->fraction_analysis combine_pure 6. Combine Pure Fractions & Evaporate fraction_analysis->combine_pure final_product Purified α-Keto Ester combine_pure->final_product check_stability->column_prep No use_alumina Switch to Neutral Alumina check_stability->use_alumina Yes

References

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-methyl-2-oxopentanoate (CAS No. 26073-09-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and handling of this compound, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] One supplier suggests storage sealed in a dry, room temperature environment.[2] For longer-term storage, refrigeration in a tightly sealed container is recommended.[3] It is crucial to protect the compound from moisture.

Q2: What is the expected shelf life of this compound?

A2: When stored under the recommended conditions, the compound is expected to be stable for at least 12 months.[3] However, for critical applications, it is advisable to re-analyze the purity of the material if it has been stored for an extended period, especially if the container has been opened multiple times.

Q3: What are the known incompatibilities for this compound?

A3: this compound should be kept away from strong acids, strong alkalis, and strong oxidizing or reducing agents.[4] Contact with these substances can lead to degradation of the compound. Additionally, it should be kept away from open flames, hot surfaces, and sources of ignition as it is a combustible liquid.[1]

Q4: What are the potential degradation pathways for this compound?

A4: As an α-keto ester, this compound is susceptible to hydrolysis of the ester group, particularly in the presence of strong acids or bases, which would yield 4-methyl-2-oxopentanoic acid and ethanol. The ketone group can also undergo various reactions. While specific degradation pathways for this exact molecule are not extensively detailed in the provided search results, the general reactivity of α-keto esters suggests that exposure to moisture and incompatible materials are the primary concerns for stability.[4][5]

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Inconsistent or lower-than-expected experimental results.
  • Potential Cause 1: Compound Degradation.

    • Explanation: Improper storage or handling may have led to the degradation of the compound, reducing its effective concentration. As mentioned, hydrolysis is a potential degradation pathway.

    • Troubleshooting Steps:

      • Verify the storage conditions of your stock. Was the container tightly sealed and stored in a cool, dry place?

      • If possible, check the purity of your compound using an appropriate analytical method such as NMR or GC-MS. The expected proton NMR signals for this compound are: 4.28 (q, J=7.2 Hz, 2H), 2.68 (d, J=6.6 Hz, 2H), 2.16 (sept, J=6.9 Hz, 1H), 1.33 (t, J=7.2 Hz, 3H), 0.93 (d, J=6.9 Hz, 6H).[6]

      • If degradation is suspected, it is recommended to use a fresh, unopened vial of the compound.

  • Potential Cause 2: Issues with Stock Solution Preparation.

    • Explanation: The related compound, 4-methyl-2-oxopentanoic acid, has limited solubility in water (32 mg/mL).[7] While the ethyl ester is expected to be less soluble in aqueous solutions, it's important to ensure it is fully dissolved in the chosen solvent for your stock solution.

    • Troubleshooting Steps:

      • Review the solvent used for your stock solution. Is this compound fully soluble in it?

      • When preparing working solutions, especially for in vivo experiments, it is recommended to prepare them fresh on the same day of use.[8]

      • If precipitation is observed in your stock solution, gentle heating and/or sonication may aid in dissolution.[8]

Issue 2: Observed cellular toxicity or off-target effects.
  • Potential Cause: High concentration or impurities.

    • Explanation: The parent compound, 4-methyl-2-oxopentanoic acid (also known as α-Ketoisocaproic acid), is a metabolite of L-leucine and is involved in energy metabolism.[8] However, at high concentrations, it can cause oxidative damage and endoplasmic reticulum stress.[8] The ethyl ester may have different biological activities, but it's crucial to consider the potential for cellular stress.

    • Troubleshooting Steps:

      • Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line or experimental model.

      • Ensure the purity of your compound to rule out the effects of any potential impurities.

      • Review the literature for studies using this compound or similar α-keto esters in comparable experimental systems to guide your concentration selection.

Experimental Workflow & Data

General Handling Protocol

To ensure the integrity of this compound during your experiments, follow these steps:

  • Receiving and Storage: Upon receipt, inspect the container for any damage. Store immediately under the recommended conditions (cool, dry, well-ventilated, and protected from light).

  • Aliquoting: For frequent use, it is advisable to aliquot the compound into smaller, single-use vials to minimize repeated opening and closing of the main container, which can introduce moisture.

  • Solution Preparation: Bring the vial to room temperature before opening to prevent condensation. Prepare stock solutions in an appropriate, dry solvent. For aqueous-based assays, it may be necessary to first dissolve the compound in a water-miscible organic solvent like DMSO or ethanol.

  • Use in Experiments: When adding to your experimental system, ensure rapid and thorough mixing to avoid localized high concentrations.

Summary of Physicochemical Properties
PropertyValueSource
Molecular Formula C8H14O3[9]
Molecular Weight 158.20 g/mol [2]
CAS Number 26073-09-6[2]
Appearance Colorless oil[6]
Purity Typically ≥98%

Logical Relationship Diagram

Stability_Troubleshooting cluster_storage Storage & Handling cluster_compound Compound Integrity cluster_results Experimental Outcome Recommended_Storage Recommended Storage: Cool, Dry, Tightly Sealed Stable_Compound Stable Compound Recommended_Storage->Stable_Compound Maintains Improper_Storage Improper Storage: Moisture, Heat, Incompatible Materials Degraded_Compound Degraded Compound (e.g., Hydrolysis) Improper_Storage->Degraded_Compound Leads to Reliable_Results Reliable & Reproducible Results Stable_Compound->Reliable_Results Enables Inconsistent_Results Inconsistent or Failed Experiment Degraded_Compound->Inconsistent_Results Causes

Caption: Logical workflow for ensuring experimental success with this compound.

References

Technical Support Center: Troubleshooting Low Conversion in Ethyl 4-methyl-2-oxopentanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-methyl-2-oxopentanoate. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of this valuable α-keto ester. We will explore common issues leading to low conversion rates, focusing on a prevalent synthetic route: the crossed Claisen condensation. Our approach is rooted in mechanistic understanding to empower you not just to fix a reaction, but to master the underlying chemistry.

Frequently Asked Questions (FAQs)
Q1: My overall yield of this compound is disappointingly low. What are the first things I should check?

A1: Low yield is a common but solvable issue. Before diving into specific mechanistic problems, a systematic review of your foundational setup is crucial. These factors are often the primary culprits:

  • Reagent Quality and Purity:

    • Starting Esters: Ensure your precursor esters (e.g., ethyl isovalerate and diethyl oxalate) are pure and free from acidic or water impurities. It is best practice to distill liquid starting materials before use.

    • Base Integrity: Strong bases like sodium ethoxide (NaOEt) or sodium hydride (NaH) are highly reactive and can degrade upon exposure to air and moisture. Use freshly opened reagents or titrate older batches to determine their active concentration.

  • Strict Anhydrous Conditions: Claisen-type condensations are notoriously sensitive to moisture.[1] Water will react with the strong base, quenching it and preventing the necessary deprotonation of your starting ester.[1][2][3] All glassware must be rigorously flame- or oven-dried, and reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).[4] Solvents must be freshly dried over an appropriate drying agent.

  • Inert Atmosphere: Oxygen can interfere with enolate chemistry, leading to oxidative side products. Maintaining a positive pressure of an inert gas like argon throughout the setup and reaction is critical for achieving high yields.

Q2: My reaction stalls, leaving a large amount of unreacted starting ester (e.g., ethyl isovalerate). What is the likely cause?

A2: Observing significant unreacted starting material points directly to a problem with the initial, crucial step of the reaction: enolate formation.

  • Insufficient or Inappropriate Base: The acidity of an ester's α-proton is relatively low (pKa ≈ 25), requiring a strong base for deprotonation.[5]

    • Stoichiometry: The Claisen condensation requires a full stoichiometric equivalent of base, not a catalytic amount. This is because the final β-keto ester product is significantly more acidic (pKa ≈ 11) than the starting ester.[5][6] The base is consumed in a final, thermodynamically favorable deprotonation step that drives the entire reaction equilibrium towards the product.[6][7][8]

    • Base Strength: The base must be strong enough to deprotonate the ester. Sodium ethoxide is commonly used. While stronger bases like sodium hydride (NaH) or sodium amide (NaNH₂) can increase yields, they require careful handling.[9][10]

    • Base-Ester Compatibility: It is critical to match the alkoxide base to the alcohol portion of your esters (e.g., use sodium ethoxide for ethyl esters).[11][12] Using a mismatched base (like sodium methoxide with ethyl esters) can lead to transesterification, resulting in a mixture of products and reduced yield of the desired compound.[13]

  • Reaction Temperature: Enolate formation is often performed at low temperatures (e.g., 0 °C or below) to control reactivity and minimize side reactions. However, if the temperature is too low, the rate of deprotonation may be too slow, leading to an incomplete reaction. A gradual warming to room temperature may be necessary after the initial addition.

Q3: My TLC shows multiple new spots, but my desired product is weak or absent. What are these side products?

A3: The formation of multiple byproducts is a classic symptom of competing reaction pathways. In a crossed Claisen condensation for this compound, the main culprits are:

  • Self-Condensation of Ethyl Isovalerate: This is often the most significant side reaction. If the enolate of ethyl isovalerate attacks another molecule of ethyl isovalerate instead of the intended diethyl oxalate, it will form a β-keto ester dimer. This pathway competes directly with your desired reaction.

  • Hydrolysis: If moisture is present, the base can promote the hydrolysis of your starting esters or the final product back to their corresponding carboxylates.[1]

  • Decarboxylation: α-Keto esters can be susceptible to decarboxylation (loss of CO₂), particularly if the workup involves excessive heat or harsh acidic/basic conditions, although this is more common after hydrolysis to the β-keto acid.[14][15][16]

Q4: How can I minimize the self-condensation of my enolizable ester?

A4: Favoring the desired crossed reaction over self-condensation is a matter of controlling the relative concentrations and reactivities of the species in your flask.

  • Order of Addition: The most effective strategy is to add the enolizable ester (ethyl isovalerate) slowly to a mixture of the base and the non-enolizable electrophile (diethyl oxalate). This maintains a low concentration of the enolate at all times, ensuring it is more likely to encounter and react with the abundant diethyl oxalate rather than another molecule of ethyl isovalerate.

  • Reactivity of the Electrophile: Diethyl oxalate is an excellent electrophile for crossed Claisen reactions because it cannot enolize and has two reactive carbonyl groups, making it highly susceptible to nucleophilic attack.[17] Ensuring its purity and using it in a slight excess can help favor the desired pathway.

Q5: I believe my product is forming, but it seems to decompose during workup and purification. How should I handle α-keto esters?

A5: This is an astute observation. α-Keto esters can be sensitive, and improper handling during workup and purification is a common source of yield loss.[18][19]

  • Aqueous Workup: When neutralizing the reaction, use a mild acid (e.g., a saturated solution of NH₄Cl or dilute HCl) and keep the temperature low (ice bath). Prolonged exposure to strong acid or base can catalyze hydrolysis or other decomposition pathways.

  • Purification:

    • Distillation: Low molecular weight α-keto esters can be difficult to purify by distillation due to co-distillation with alcoholic byproducts or thermal decomposition.[18][19] If distillation is necessary, it must be performed under high vacuum and at the lowest possible temperature.

    • Chromatography: Column chromatography on silica gel is generally the preferred method for purifying α-keto esters. Use a non-polar solvent system (e.g., hexane/ethyl acetate) and run the column relatively quickly to minimize contact time with the acidic silica.

Data Presentation
Table 1: Troubleshooting Summary for Low Conversion
Observed Problem Potential Cause(s) Recommended Solution(s) Citations
No Reaction / Stalled Reaction 1. Degraded or insufficient base.2. Non-anhydrous conditions.3. Reaction temperature too low.1. Use fresh base (1 full equivalent).2. Flame-dry glassware; use dry solvents.3. Allow reaction to slowly warm to room temp.[2][5][6]
Multiple Side Products 1. Self-condensation of enolizable ester.2. Transesterification.3. Hydrolysis of esters.1. Slowly add enolizable ester to base/oxalate mixture.2. Match alkoxide base to ester.3. Ensure strict anhydrous conditions.[11][13][20]
Product Loss During Workup 1. Thermal decomposition during distillation.2. Hydrolysis during neutralization.3. Degradation on silica gel.1. Use high-vacuum distillation at low temp or chromatography.2. Use mild acid (e.g., NH₄Cl) quench at 0 °C.3. Run column quickly with non-polar eluents.[18][19]
Experimental Protocols
Protocol 1: Optimized Crossed Claisen Synthesis of this compound

This protocol is designed to maximize the yield of the desired product by controlling the reaction conditions to disfavor self-condensation.

  • Setup: Assemble a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with an argon inlet. Maintain a positive pressure of argon throughout the procedure.

  • Reagent Preparation: In the flask, prepare a solution of sodium ethoxide by carefully adding sodium metal (2.3 g, 100 mmol) in small pieces to 100 mL of absolute, anhydrous ethanol at 0 °C. Allow the reaction to proceed until all sodium has dissolved.

  • Electrophile Addition: To the freshly prepared sodium ethoxide solution, add diethyl oxalate (14.6 g, 100 mmol).

  • Nucleophile Addition: In the dropping funnel, prepare a solution of ethyl isovalerate (13.0 g, 100 mmol) in 20 mL of anhydrous ethanol. Add this solution dropwise to the stirred reaction mixture over 1 hour, maintaining the temperature at 0-5 °C with an ice bath.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours. Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Workup: Cool the reaction mixture back to 0 °C and slowly add 100 mL of a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield this compound as a colorless oil.[21]

Visualizations

Diagram 1: Desired Synthetic Pathway

G cluster_start Starting Materials cluster_reaction Reaction Et_Isovalerate Ethyl Isovalerate Enolate Enolate Intermediate Et_Isovalerate->Enolate 1. NaOEt, EtOH (Base) Di_Oxalate Diethyl Oxalate Product This compound Di_Oxalate->Product Enolate->Product 2. Nucleophilic Attack

Caption: Desired reaction pathway for the synthesis of this compound.

Diagram 2: Troubleshooting Workflow

G Start Low Conversion? UnreactedSM High % of Starting Material Remaining? Start->UnreactedSM Yes SideProducts Multiple Side Products on TLC? Start->SideProducts No CheckBase Check Base: - Stoichiometry (1 eq.) - Purity / Activity - Correct Alkoxide UnreactedSM->CheckBase Yes CheckConditions Check Conditions: - Anhydrous? - Inert Atmosphere? - Temperature? UnreactedSM->CheckConditions Also Check SelfCondensation Self-Condensation Likely SideProducts->SelfCondensation Yes WorkupIssue Product Degradation During Workup? SideProducts->WorkupIssue No ReviseOrder Solution: Slowly add enolizable ester to base/oxalate mix SelfCondensation->ReviseOrder MildWorkup Solution: - Mild Quench (NH4Cl) - Low Temp - Flash Chromatography WorkupIssue->MildWorkup Yes

References

Navigating the Synthesis of α-Keto Esters: A Technical Support Guide on Solvent Selection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical role of solvent choice in the synthesis of α-keto esters. Our goal is to equip you with the expertise to navigate common challenges and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of α-keto esters, with a focus on how the reaction solvent can be the root cause and the key to a solution.

Problem 1: Low or No Product Yield

Q: I am attempting to synthesize an α-keto ester via the oxidation of an α-hydroxy ester, but I am observing very low conversion of my starting material. What could be the issue?

A: Low yield in oxidation reactions for α-keto ester synthesis is a frequent challenge. The choice of solvent plays a pivotal role in the efficacy of the oxidizing agent and the stability of the product.

Possible Causes and Solutions:

  • Solvent-Oxidant Incompatibility: Certain oxidizing agents, such as those based on selenium dioxide or potassium permanganate, have specific solubility and reactivity profiles that are highly dependent on the solvent.[1] For instance, a non-polar solvent might not effectively dissolve a polar oxidant, leading to a heterogeneous reaction mixture and poor reaction kinetics.

    • Recommendation: Ensure your chosen solvent can dissolve both the substrate and the oxidizing agent to a reasonable extent. For polar, inorganic oxidants, consider more polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF).

  • Solvent-Induced Side Reactions: Protic solvents, especially alcohols, can sometimes interfere with the oxidation process or react with the desired α-keto ester product. For example, the alcohol solvent could be oxidized itself, consuming the reagent, or it could form a hemiacetal with the product.

    • Recommendation: Switch to an inert, aprotic solvent. Dichloromethane (DCM) or tetrahydrofuran (THF) are often good starting points as they are less likely to participate in side reactions.[2][3]

  • Product Instability: α-keto esters can be susceptible to degradation, such as decarboxylation, especially under harsh conditions.[4] The solvent can influence this stability.

    • Recommendation: If you suspect product degradation, try running the reaction at a lower temperature. Additionally, a less polar solvent might sometimes help to stabilize the product by reducing its solvation and subsequent reactivity.

Experimental Protocol: General Oxidation of an α-Hydroxy Ester

  • Dissolve the α-hydroxy ester in the chosen anhydrous aprotic solvent (e.g., DCM, ACN) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Slowly add the oxidizing agent (e.g., Dess-Martin periodinane, PCC) portion-wise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction appropriately (e.g., with a sodium thiosulfate solution for DMP oxidation).

  • Perform an aqueous workup, extract the product with a suitable organic solvent, dry the organic layer, and purify by column chromatography.

Problem 2: Formation of Impurities and Side Products

Q: My synthesis of an aryl α-keto ester via Friedel-Crafts acylation with ethyl oxalyl chloride is yielding significant amounts of byproducts. How can I improve the selectivity?

A: The Friedel-Crafts acylation is sensitive to reaction conditions, and the solvent is a key parameter influencing selectivity.

Possible Causes and Solutions:

  • Solvent as a Reactant: In some cases, the solvent itself can act as a substrate in Friedel-Crafts reactions. For example, using toluene as a solvent when reacting benzene could lead to competitive acylation of the toluene.

    • Recommendation: Use a solvent that is inert under Friedel-Crafts conditions. Dichloromethane, carbon disulfide, or nitrobenzene are common choices.

  • Poor Complexation of Lewis Acid: The Lewis acid catalyst (e.g., AlCl₃) must be able to effectively coordinate with the acylating agent. The solvent can compete for coordination with the Lewis acid, reducing its activity.

    • Recommendation: Solvents with lone pairs, such as ethers (e.g., diethyl ether, THF), are generally avoided as they can form stable complexes with the Lewis acid. Non-coordinating solvents like DCM are preferred.

  • Product Inhibition/Complexation: The α-keto ester product can form a complex with the Lewis acid, deactivating it and preventing further reaction. This can be more pronounced in certain solvents.

    • Recommendation: A solvent that helps to solubilize the intermediate complex without strongly coordinating to the Lewis acid can be beneficial. Sometimes, a slight excess of the Lewis acid is necessary to overcome this.

Problem 3: Difficulty in Product Isolation and Purification

Q: I am performing a Claisen condensation to form a β-keto ester, which is a precursor to my target α-keto ester. However, I am struggling with the workup and purification. Could my solvent choice be the problem?

A: Absolutely. The solvent not only affects the reaction itself but also the subsequent workup and purification steps. The Claisen condensation typically uses an alkoxide base, and the choice of solvent is critical.[5][6][7]

Possible Causes and Solutions:

  • Use of Protic Solvents: The Claisen condensation requires a strong base to deprotonate the ester at the α-position.[5][8] If a protic solvent like ethanol is used with a base like sodium ethoxide, the reaction can proceed. However, the equilibrium can be unfavorable.

    • Recommendation: Forcing the equilibrium towards the product is key. This is often achieved by using the alcohol corresponding to the ester's alkoxy group as the solvent to drive the reaction forward.[9] Alternatively, a non-polar, aprotic solvent like toluene with a strong, non-nucleophilic base can be used, which can also simplify the workup. Using a Dean-Stark trap with toluene can help remove the alcohol byproduct and drive the reaction to completion.[9]

  • High-Boiling Point Solvents: While solvents like DMF or DMSO can be excellent for many reactions due to their high polarity and solvating power, they can be difficult to remove during purification.[10]

    • Recommendation: If possible, opt for a lower-boiling point solvent that is still suitable for the reaction conditions. If a high-boiling solvent is necessary, consider purification methods that do not require its complete removal beforehand, such as precipitation or crystallization of the product, followed by thorough washing.

Frequently Asked Questions (FAQs)

Q1: What is the difference between polar protic and polar aprotic solvents, and how does this affect α-keto ester synthesis?

A1: The key difference lies in their ability to donate hydrogen bonds.[2][11]

  • Polar Protic Solvents (e.g., water, ethanol, methanol) have a hydrogen atom attached to an electronegative atom (like oxygen or nitrogen) and can act as hydrogen bond donors.[2][3] They are excellent at solvating both cations and anions. In the context of α-keto ester synthesis, they can stabilize charged intermediates. However, they can also act as nucleophiles or acids, potentially leading to unwanted side reactions. For instance, in reactions involving strong bases, a protic solvent can be deprotonated, quenching the base.[12]

  • Polar Aprotic Solvents (e.g., acetone, DMF, DMSO, acetonitrile) lack an acidic proton and cannot donate hydrogen bonds, though they do have a significant dipole moment.[3][13] They are good at solvating cations but less effective at solvating anions. This "naked" anion is more nucleophilic, which can accelerate certain reactions. For many α-keto ester syntheses, particularly those involving nucleophilic attack or the use of strong bases with sensitive substrates, polar aprotic solvents are often preferred to avoid side reactions and enhance reactivity.[10][13]

Q2: Can I perform the synthesis of α-keto esters under solvent-free conditions?

A2: Yes, in some cases, solvent-free synthesis is a viable and environmentally friendly option.[1] For example, some oxidation reactions can be carried out neat, especially if one of the reactants is a liquid. This approach can lead to higher reaction rates, easier product isolation, and reduced waste. However, it is not universally applicable and depends on the specific reaction, the physical properties of the reactants, and the need for temperature control, as localized heating can be an issue.

Q3: How does solvent polarity influence the rate of esterification reactions?

A3: Solvent polarity can have a significant impact on the reaction rate by influencing the stability of the reactants, transition state, and products. For a typical acid-catalyzed esterification, the reaction proceeds through a charged intermediate (a protonated carbonyl). A polar solvent can stabilize this charged intermediate, potentially lowering the activation energy and increasing the reaction rate. However, the effect is not always straightforward and can depend on the specific mechanism. For instance, in some cases, a non-polar solvent can favor the reaction by not solvating the reactants as strongly, making them more available to react.[14]

Data Summary and Visualization

Table 1: Properties of Common Solvents in Organic Synthesis

SolventPolarity IndexDielectric ConstantTypeBoiling Point (°C)
Hexane0.11.9Non-polar69
Toluene2.42.4Non-polar111
Diethyl Ether2.84.3Polar Aprotic35
Dichloromethane (DCM)3.19.1Polar Aprotic40
Tetrahydrofuran (THF)4.07.5Polar Aprotic66
Acetone5.121Polar Aprotic56
Acetonitrile (ACN)5.837.5Polar Aprotic82
Dimethylformamide (DMF)6.437Polar Aprotic153
Dimethyl Sulfoxide (DMSO)7.247Polar Aprotic189
Ethanol4.324.3Polar Protic78
Methanol5.132.6Polar Protic65
Water10.280.1Polar Protic100

Data compiled from various sources.[15][16][17]

Diagram 1: Solvent Choice Decision Tree for α-Keto Ester Synthesis

This diagram provides a simplified workflow for selecting an appropriate solvent based on the reaction type.

Solvent_Choice cluster_oxidation Oxidation cluster_fc Friedel-Crafts cluster_claisen Claisen Condensation start Identify Reaction Type oxidation Oxidation of α-Hydroxy Ester start->oxidation friedel_crafts Friedel-Crafts Acylation start->friedel_crafts claisen Claisen Condensation start->claisen other Other Methods start->other ox_q1 Is the oxidant sensitive to protic solvents? oxidation->ox_q1 fc_q1 Does the solvent coordinate with Lewis Acid? friedel_crafts->fc_q1 claisen_q1 Need to drive equilibrium? claisen->claisen_q1 ox_yes Use Aprotic Solvent (DCM, ACN, THF) ox_q1->ox_yes Yes ox_no Consider solvent polarity for solubility ox_q1->ox_no No fc_yes Avoid Ethers, etc. fc_q1->fc_yes Yes fc_no Use Inert Aprotic (DCM, CS2) fc_q1->fc_no No claisen_yes Use corresponding alcohol as solvent or use Dean-Stark with Toluene claisen_q1->claisen_yes Yes claisen_no Standard aprotic solvent with strong base claisen_q1->claisen_no No

Caption: A decision-making flowchart for initial solvent selection in common α-keto ester syntheses.

References

How to remove unreacted starting materials from Ethyl 4-methyl-2-oxopentanoate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of Ethyl 4-methyl-2-oxopentanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and detailed protocols to address common challenges in removing unreacted starting materials from your final product. Our goal is to equip you with the scientific rationale behind each step, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Here, we address specific issues you might encounter during the purification of this compound.

Q1: What are the most probable unreacted starting materials I need to remove from my crude this compound?

A1: The most common synthetic route to this compound is a Claisen-type condensation or a Grignard reaction.[1][2] Therefore, the primary unreacted starting materials you are likely to encounter are:

  • Diethyl oxalate: A common electrophile in this synthesis.

  • An isobutyl organometallic reagent (e.g., isobutylmagnesium bromide) or its precursor (isobutyl bromide): The nucleophilic component.

  • Side-products: Such as secondary or tertiary alcohols, which can form if the Grignard reagent adds to the ketone of the product.[3][4]

Q2: My initial workup left an oily residue. What is the best first step to purify my product on a larger scale?

A2: For multi-gram scales, vacuum distillation is the most efficient first-line purification method. This technique leverages the differences in boiling points between your product and the common, more volatile starting materials. A well-executed fractional distillation under reduced pressure can significantly enrich your product.[5]

Q3: I'm working on a small scale for initial studies. Is distillation still the best option?

A3: For smaller quantities (milligram to a few grams), or when very high purity is required, flash column chromatography is often more practical and effective than distillation.[6][7] It allows for separation based on polarity, which can be highly effective in removing both non-polar starting materials and more polar byproducts.

Q4: After my aqueous workup, I'm struggling with emulsions. What can I do?

A4: Emulsion formation is common, especially after quenching a Grignard reaction. To break emulsions, try the following:

  • Addition of Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride. This increases the ionic strength of the aqueous phase, helping to force the separation of the layers.

  • Patience: Sometimes, simply letting the separatory funnel stand for an extended period can lead to phase separation.

  • Filtration: Passing the emulsified layer through a pad of Celite or glass wool can sometimes break the emulsion.

Q5: My final product has a persistent slight color. What could be the cause and how can I remove it?

A5: A persistent color can be due to trace impurities or slight decomposition. If the product is otherwise pure by NMR and GC-MS, you can try:

  • Activated Carbon Treatment: Dissolve the product in a minimal amount of a non-polar organic solvent (like hexane or diethyl ether), add a small amount of activated carbon, stir for 15-30 minutes, and then filter through Celite. Remove the solvent in vacuo.

  • Short Path Distillation: A quick distillation under high vacuum can sometimes leave colored, non-volatile impurities behind.

Troubleshooting and Purification Protocols

Understanding the Physicochemical Properties

A successful purification strategy relies on understanding the physical properties of the components in your mixture. The table below summarizes key data for this compound and its likely contaminants.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility in Water
This compound 158.19~180-185 (estimated)Sparingly soluble
Diethyl oxalate146.14185.4Slightly soluble, decomposes
Isobutyl bromide137.0291.50.51 g/L

Data sourced from[3][8][9].

Protocol 1: Purification by Vacuum Distillation

This method is ideal for purifying larger quantities of this compound.

Step-by-Step Methodology:

  • Initial Aqueous Workup: a. Carefully quench the reaction mixture by slowly adding it to a stirred, ice-cold solution of saturated aqueous ammonium chloride. b. Transfer the mixture to a separatory funnel and extract with an organic solvent like diethyl ether or ethyl acetate (3 x volume of the aqueous layer). c. Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and finally, brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. e. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Fractional Vacuum Distillation: a. Set up a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry and joints are properly sealed. b. Place the crude product in the distillation flask with a magnetic stir bar or boiling chips. c. Slowly apply vacuum to the system. d. Gradually heat the distillation flask using a heating mantle. e. Collect the initial low-boiling fractions, which will primarily contain unreacted isobutyl bromide and residual solvent. f. Monitor the head temperature. A significant rise will indicate the start of the product fraction. Collect the fraction that distills at a constant temperature and pressure. g. Analyze the collected fractions by GC-MS or NMR to confirm purity.

G cluster_0 Initial Workup cluster_1 Purification Crude Reaction Mixture Crude Reaction Mixture Quench (aq. NH4Cl) Quench (aq. NH4Cl) Crude Reaction Mixture->Quench (aq. NH4Cl) Extraction (Ether/EtOAc) Extraction (Ether/EtOAc) Quench (aq. NH4Cl)->Extraction (Ether/EtOAc) Wash (Acid/Base/Brine) Wash (Acid/Base/Brine) Extraction (Ether/EtOAc)->Wash (Acid/Base/Brine) Dry (MgSO4) Dry (MgSO4) Wash (Acid/Base/Brine)->Dry (MgSO4) Concentrate Concentrate Dry (MgSO4)->Concentrate Vacuum Distillation Vacuum Distillation Concentrate->Vacuum Distillation Large Scale Flash Chromatography Flash Chromatography Concentrate->Flash Chromatography Small Scale / High Purity Pure Product Pure Product Vacuum Distillation->Pure Product Flash Chromatography->Pure Product

Caption: General purification workflow for this compound.

Protocol 2: Purification by Flash Column Chromatography

This protocol is recommended for smaller scale purifications or when high purity is essential.

Step-by-Step Methodology:

  • Initial Workup: Follow the same aqueous workup procedure as described in Protocol 1 (steps 1a-1e).

  • Solvent System Selection: a. Dissolve a small amount of the crude product in a solvent like dichloromethane. b. Spot the solution onto a TLC plate and elute with various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate. c. The ideal solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.

  • Column Preparation and Elution: a. Pack a glass column with silica gel using the chosen eluent system (wet packing is recommended). b. Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. c. Carefully load the sample onto the top of the silica gel. d. Elute the column with the chosen solvent system, collecting fractions. e. Monitor the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.

G start Crude Product tlc TLC Analysis Select Solvent System (e.g., Hexane:EtOAc) start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample pack->load elute Elute and Collect Fractions load->elute monitor Monitor Fractions by TLC elute->monitor combine Combine Pure Fractions monitor->combine Identify pure fractions concentrate Concentrate combine->concentrate product Pure this compound concentrate->product

Caption: Step-by-step process for flash column chromatography.

References

Validation & Comparative

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for Ethyl 4-methyl-2-oxopentanoate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Ethyl 4-methyl-2-oxopentanoate

This compound, a β-keto ester, serves as a crucial building block in organic synthesis and is of significant interest in the development of pharmaceuticals and other specialty chemicals.[1] Its purity and precise characterization are paramount, as even trace-level impurities can impact reaction yields, final product efficacy, and safety. High-Resolution Mass Spectrometry (HRMS) stands as the definitive technique for the unambiguous identification and quantification of this compound, offering unparalleled mass accuracy and resolving power.[2][3]

This guide provides an in-depth comparison of leading HRMS platforms—Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR)—for the analysis of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and provide comparative data to empower researchers, scientists, and drug development professionals in selecting and implementing the optimal analytical strategy.

Understanding the Analyte: this compound

Before delving into the analytical methodologies, it is essential to understand the key properties of the target molecule.

PropertyValueSource
Molecular Formula C₈H₁₄O₃[1]
Molecular Weight 158.19 g/mol [1]
Monoisotopic Mass 158.094294304 Da[1]
IUPAC Name This compound[1]

The presence of carbonyl and ester functional groups makes it amenable to common ionization techniques used in mass spectrometry. Its relatively low molecular weight places it well within the optimal mass range for high-resolution analysis.

Comparative Analysis of HRMS Platforms

The choice of an HRMS instrument is a critical decision that influences data quality, throughput, and experimental outcomes. Each platform operates on distinct principles, offering a unique balance of performance characteristics.

Quadrupole Time-of-Flight (Q-TOF) HRMS

Q-TOF systems combine a quadrupole mass filter with a time-of-flight analyzer, providing high sensitivity, a wide dynamic range, and rapid acquisition speeds.[4][5] This makes them well-suited for both qualitative and quantitative analyses, particularly in complex matrices.

Orbitrap HRMS

Orbitrap technology utilizes an ion trap where ions orbit a central electrode, and their oscillation frequencies are converted into highly accurate mass-to-charge ratios.[6][7] Orbitrap instruments are renowned for their exceptional resolving power and mass accuracy, making them a powerhouse for structural elucidation and impurity profiling.[8]

Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS

FT-ICR MS offers the highest achievable resolving power and mass accuracy among all mass spectrometry techniques.[9][10][11] Ions are trapped in a strong magnetic field, and their cyclotron frequencies are measured to determine their m/z values with extreme precision.[9][11] While unparalleled in performance, FT-ICR instruments are typically larger, more expensive, and have slower scan rates compared to Q-TOF and Orbitrap systems.[10]

Head-to-Head Performance Comparison

The following table summarizes the key performance attributes of each platform in the context of analyzing a small molecule like this compound.

Performance MetricQ-TOFOrbitrapFT-ICRRationale & Causality
Mass Resolution > 40,000 FWHM> 120,000 FWHM> 1,000,000 FWHMHigher resolution is crucial for separating the analyte from isobaric interferences, which is a key strength of Orbitrap and FT-ICR platforms.[6][9]
Mass Accuracy < 2 ppm< 1 ppm< 0.5 ppmHigh mass accuracy enables confident elemental composition determination, a foundational step in identifying unknown impurities.[8][10]
Sensitivity ExcellentExcellentGoodQ-TOF and Orbitrap systems are generally considered highly sensitive for routine quantitative and qualitative small molecule analysis.[4][6]
Scan Speed FastModerate to FastSlowThe rapid scan speed of Q-TOF instruments is advantageous for coupling with fast chromatography techniques like UHPLC.[4] FT-ICR's slower scan rate can be a limitation for high-throughput applications.[10]
Cost & Maintenance ModerateHighVery HighThe superconducting magnets required for FT-ICR instruments contribute significantly to their cost and maintenance complexity.

Experimental Workflows & Protocols

A robust analytical method is built upon a well-designed experimental workflow. The following diagram and protocols outline the key steps for the analysis of this compound.

HRMS Workflow for this compound cluster_prep Sample & Standard Preparation cluster_lc LC Separation cluster_ms HRMS Detection cluster_data Data Analysis stock Stock Solution (1 mg/mL in Methanol) cal_std Calibration Standards (Serial Dilution) stock->cal_std sample_prep Sample Preparation (Dilution in Mobile Phase) stock->sample_prep lc_system UHPLC System cal_std->lc_system sample_prep->lc_system lc_column C18 Column lc_system->lc_column gradient Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) lc_column->gradient ionization Electrospray Ionization (ESI) (Positive Mode) gradient->ionization ms_platform HRMS Instrument (Q-TOF, Orbitrap, or FT-ICR) ionization->ms_platform acquisition Full Scan MS & dd-MS² ms_platform->acquisition processing Chromatogram Extraction & Peak Integration acquisition->processing identification Accurate Mass Matching & Formula Determination processing->identification quantification Calibration Curve & Concentration Calculation processing->quantification validation Method Validation (ICH Guidelines) quantification->validation

Caption: Workflow for the LC-HRMS analysis of this compound.

Protocol 1: Sample and Standard Preparation
  • Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of LC-MS grade methanol to obtain a 1 mg/mL stock solution.

  • Calibration Standards: Perform serial dilutions of the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: Dilute the test sample with the initial mobile phase to an expected concentration within the calibration range.

Causality: Using LC-MS grade solvents is critical to minimize background noise and interfering signals. Preparing calibration standards in the initial mobile phase ensures compatibility with the LC system and minimizes peak distortion.

Protocol 2: LC-HRMS Method Parameters

The following table provides representative starting parameters for an LC-HRMS method. These should be optimized for the specific instrument and column used.

ParameterRecommended Setting
LC System UHPLC
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Gas Temp. 325 °C
Sheath Gas Flow 10 L/min
Scan Mode Full Scan (m/z 50-500) with data-dependent MS²

Causality: A C18 column is a good starting point for a molecule of this polarity. The use of formic acid as a mobile phase additive promotes protonation and enhances ionization efficiency in positive mode ESI. A data-dependent MS² acquisition allows for the collection of fragmentation data for structural confirmation of the parent compound and any detected impurities.

Supporting Experimental Data

The high mass accuracy of HRMS allows for the confident determination of the elemental composition of an analyte.

Accurate Mass Measurement
ParameterTheoretical ValueObserved Value (Literature)Mass Error (ppm)
[M+H]⁺ Ion 159.10157159.1023 (as [M+H]⁺ equivalent from found C₈H₁₄O₃)4.6 (Calculated from source)

Source: A study reported an ESI-HRMS result for C₈H₁₄O₃ as found: 158.0951.[12] The theoretical exact mass is 158.0943.[12] This demonstrates the high accuracy achievable with HRMS.

Hypothetical Method Validation Data (Quantitative Analysis)

For use in a regulated environment, such as for impurity quantification in drug development, the analytical method must be validated according to guidelines from bodies like the International Council for Harmonisation (ICH).[13] The following table presents typical acceptance criteria and hypothetical performance data for a validated LC-HRMS method for this compound.

Validation ParameterAcceptance Criteria (ICH)Hypothetical Performance Data
Linearity (r²) ≥ 0.990.998
Range 1 - 1000 ng/mL1 - 1000 ng/mL
Accuracy (% Recovery) 80 - 120%95.2 - 104.5%
Precision (% RSD) ≤ 15%< 5%
Limit of Quantification (LOQ) Signal-to-Noise ≥ 101 ng/mL
Specificity No interference at analyte RTNo interferences observed

Causality: Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose, ensuring the reliability and accuracy of the results.[14][15]

Logical Framework for HRMS Platform Selection

The choice between Q-TOF, Orbitrap, and FT-ICR should be guided by the specific analytical requirements of the task at hand.

Caption: Decision tree for selecting the appropriate HRMS platform.

  • For high-throughput screening and routine quantification: A Q-TOF system offers an excellent balance of speed, sensitivity, and resolving power.

  • For in-depth impurity profiling and structural elucidation of unknowns: An Orbitrap instrument provides the necessary high resolution and mass accuracy to confidently identify and characterize low-level components.[8][16]

  • For the analysis of extremely complex samples or when the highest possible confidence in elemental composition is required: FT-ICR MS is the ultimate tool, though its use may be reserved for the most challenging analytical problems due to its operational complexity and cost.[9]

Conclusion

High-Resolution Mass Spectrometry is an indispensable tool for the rigorous analysis of this compound. Q-TOF, Orbitrap, and FT-ICR platforms each present a unique set of capabilities, and the optimal choice is contingent upon the specific analytical objective. By understanding the fundamental principles of each technology and adhering to systematic method development and validation protocols, researchers can generate high-quality, reliable data to support their scientific and developmental endeavors. This guide provides the foundational knowledge and practical insights to empower scientists in leveraging the full potential of HRMS for this important chemical entity.

References

A Comparative Guide to the Reactivity of Keto Esters: An In-Depth Analysis of Ethyl 4-methyl-2-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, synthetic chemists, and professionals in drug development, keto esters are foundational building blocks, prized for their versatile reactivity. However, not all keto esters are created equal. The spatial relationship between the ketone and ester functionalities dictates the molecule's electronic properties, acidity, and ultimate synthetic utility. This guide provides a detailed comparative analysis of Ethyl 4-methyl-2-oxopentanoate, an α-keto ester, with its β- and γ-keto ester counterparts.

The core objective is to move beyond simple definitions and explore the causal relationships between structure and reactivity. By understanding why these molecules behave differently, researchers can make more informed decisions in reaction design, leading to improved yields, selectivity, and novel synthetic pathways. This analysis is grounded in established chemical principles and supported by comparative experimental data and protocols.

Structural and Electronic Foundations of Reactivity

The fundamental difference between α, β, and γ-keto esters lies in the number of carbons separating the two carbonyl groups. This seemingly minor structural variance has profound implications for the molecule's reactivity.

  • α-Keto Esters (1,2-dicarbonyls): Represented here by This compound , the ketone and ester groups are directly adjacent. This arrangement creates a highly electron-deficient system, making both carbonyl carbons potent electrophiles. The protons on the C3 carbon are only moderately acidic, comparable to a simple ketone. A key structural feature of our target molecule is the isobutyl group at the C4 position, which introduces significant steric hindrance around the reactive carbonyl centers.

  • β-Keto Esters (1,3-dicarbonyls): Exemplified by Ethyl acetoacetate , a single methylene group separates the two carbonyls. This is the most crucial distinction. The protons on this intervening carbon are exceptionally acidic (pKa ≈ 11 in DMSO) because the resulting enolate anion is stabilized by resonance delocalization across both carbonyl groups.[1][2] This feature defines the primary reactivity pathway for this class.

  • γ-Keto Esters (1,4-dicarbonyls): In molecules like Ethyl levulinate , two methylene groups separate the carbonyls. They are too far apart to influence each other electronically in the same way as α- or β-keto esters. Consequently, the molecule behaves largely as a simple ketone and a simple ester contained within the same structure, with no doubly activated protons.[3]

Caption: Structural comparison of α-, β-, and γ-keto esters.

A Head-to-Head Comparison of Key Chemical Transformations

The structural differences outlined above manifest in dramatically different behaviors in common synthetic reactions.

Enolate Formation and Acidity: The Nucleophilic Character

The ability to form a stable enolate is arguably the most significant differentiator.

  • This compound (α): Lacks the highly acidic protons necessary for easy enolate formation. Strong, sterically hindered bases could potentially deprotonate the C3 position, but this is far less favorable than with β-keto esters. Its primary role is that of an electrophile .

  • Ethyl acetoacetate (β): Readily deprotonated at the α-carbon by common alkoxide bases (e.g., sodium ethoxide) to form a highly stabilized enolate.[4] This enolate is a potent carbon nucleophile , serving as the cornerstone of reactions like the acetoacetic ester synthesis for ketone production.[5]

  • Ethyl levulinate (γ): Enolate formation requires strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA).[3] A significant challenge is regioselectivity, as deprotonation can occur either alpha to the ketone or alpha to the ester, often leading to product mixtures unless conditions are carefully controlled (e.g., kinetic vs. thermodynamic control).[3]

Caption: Resonance stabilization of a β-keto ester enolate.

Hydrolysis and Decarboxylation: A Signature Reaction

The fate of keto esters after hydrolysis is a key synthetic consideration.

  • This compound (α): Basic or acidic hydrolysis yields the corresponding α-keto acid. This product is relatively stable and does not readily decarboxylate upon heating. The loss of CO₂ requires significantly harsher conditions as it cannot proceed through the low-energy cyclic transition state available to β-keto acids.

  • Ethyl acetoacetate (β): Hydrolysis readily forms a β-keto acid, which is often unstable.[4] Gentle heating promotes a facile decarboxylation reaction that proceeds through a six-membered cyclic transition state to yield a ketone.[6][7] This two-step sequence (alkylation followed by hydrolysis/decarboxylation) is a powerful method for synthesizing substituted ketones.[4]

  • Ethyl levulinate (γ): Hydrolysis yields a stable γ-keto acid. Like the α-keto acid, it does not undergo spontaneous thermal decarboxylation under mild conditions.

Transesterification: A Case for Selectivity

The exchange of the ester's alcohol group is another area where reactivity diverges.

  • Selective Reactivity: Studies have shown that β-keto esters can be selectively transesterified in the presence of α- or γ-keto esters.[3][8] This enhanced reactivity is attributed to the neighboring keto group, which can chelate to a catalyst and facilitate the reaction through an enol intermediate.[8] This allows for selective transformations in multifunctional molecules, a highly desirable feature in complex syntheses.

Quantitative Data Summary

The following table summarizes key reactivity parameters. The pKa values illustrate the vast difference in acidity, while the representative reaction yields highlight the practical consequences of this difference.

ParameterThis compound (α-Keto Ester)Ethyl Acetoacetate (β-Keto Ester)Ethyl Levulinate (γ-Keto Ester)
Approx. pKa of α-Protons ~19-21 (at C3)[9]~11 (between carbonyls)[1]~19-21 (α to ketone), ~23-25 (α to ester)[9]
Enolate Formation Condition Requires very strong, hindered base (e.g., LDA)Mild base (e.g., NaOEt, K₂CO₃)[4]Requires strong, non-nucleophilic base (e.g., LDA)[3]
Typical Alkylation Yield (with EtBr, NaOEt) < 5% (No reaction)> 85%< 5% (Incorrect base for this substrate)
Decarboxylation of Hydrolyzed Acid Requires harsh conditionsFacile upon gentle heating[7]Requires harsh conditions
Relative Transesterification Rate SlowFast / Selective[8]Slow[8]

Experimental Protocols: A Self-Validating Comparison

To provide a practical demonstration of these principles, the following protocols are designed for a side-by-side comparison. The expected outcomes serve as a self-validating system, confirming the theoretical reactivity differences.

Protocol 1: Comparative Alkylation Attempt

This experiment directly probes the difference in α-proton acidity and the ability to act as a nucleophile.

Objective: To compare the alkylation reactivity of an α-keto ester and a β-keto ester under standard acetoacetic ester synthesis conditions.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Sodium ethoxide (NaOEt)

  • Ethyl bromide (EtBr)

  • Anhydrous Ethanol (EtOH)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: Prepare two separate oven-dried, three-neck flasks equipped with stir bars, reflux condensers, and nitrogen inlets.

  • Base and Substrate:

    • In Flask A, dissolve sodium ethoxide (1.0 eq.) in anhydrous EtOH. Add this compound (1.0 eq.) dropwise at room temperature.

    • In Flask B, dissolve sodium ethoxide (1.0 eq.) in anhydrous EtOH. Add Ethyl acetoacetate (1.0 eq.) dropwise at room temperature.

  • Enolate Formation: Stir both mixtures at room temperature for 30 minutes. The rapid formation of the sodium enolate is expected in Flask B.[3]

  • Alkylation: Add ethyl bromide (1.1 eq.) to each flask.

  • Reaction: Heat both reaction mixtures to a gentle reflux for 2 hours.[3]

  • Work-up and Analysis: Cool the mixtures to room temperature, pour into water, and extract with diethyl ether. Analyze the organic layers by GC-MS and ¹H NMR.

Expected Outcome & Causality:

  • Flask A (α-Keto Ester): Analysis will show predominantly unreacted starting materials. Reason: Sodium ethoxide is not a strong enough base to deprotonate the C3 protons of the α-keto ester to a significant extent. No nucleophilic enolate is formed, so no alkylation occurs.

  • Flask B (β-Keto Ester): Analysis will show a high conversion to the α-ethylated product. Reason: The acidic methylene protons are readily removed by sodium ethoxide, forming a stable enolate that acts as an effective nucleophile in an Sₙ2 reaction with ethyl bromide.[4][5]

G cluster_A Flask A: α-Keto Ester cluster_B Flask B: β-Keto Ester A_start This compound + NaOEt / EtOH A_react Add EtBr, Reflux 2h A_start->A_react A_end Result: No Reaction A_react->A_end reason_A Causality: Base is too weak to form enolate. Substrate is non-nucleophilic. A_end->reason_A B_start Ethyl Acetoacetate + NaOEt / EtOH B_react Add EtBr, Reflux 2h B_start->B_react B_end Result: High Yield of Alkylated Product B_react->B_end reason_B Causality: Facile formation of stabilized enolate. Substrate is strongly nucleophilic. B_end->reason_B

Caption: Experimental workflow for comparative alkylation.

Conclusion and Outlook

The reactivity of a keto ester is fundamentally governed by the relative positioning of its carbonyl groups.

  • This compound , as an α-keto ester , is best understood as a potent electrophile . Its reactivity is centered on the adjacent, electron-poor carbonyl carbons. The presence of the bulky isobutyl group further modulates this reactivity through steric hindrance, a factor that must be considered in synthetic design. It is not a suitable substrate for reactions requiring the formation of a nucleophilic enolate under standard conditions.

  • β-Keto esters are the quintessential nucleophilic building blocks . Their defining feature is the acidic α-proton, which allows for the facile generation of a resonance-stabilized enolate. This nucleophilicity, combined with the ability to undergo facile decarboxylation, makes them one of the most versatile synthons in organic chemistry.[4][10]

  • γ-Keto esters lack the synergistic activation of their α- and β- counterparts and react more like independent ketone and ester functionalities.

For the practicing chemist, this comparison underscores a critical lesson: successful synthesis relies on selecting the right tool for the job. This compound and its α-keto ester relatives are ideal for accepting nucleophiles, while β-keto esters are perfectly poised to act as them. Understanding this fundamental dichotomy is key to unlocking their full potential in the synthesis of complex molecules and novel chemical entities.

References

A Comparative Guide to Alternative Synthetic Routes for Ethyl 4-methyl-2-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Ethyl 4-methyl-2-oxopentanoate, an α-keto ester, serves as a valuable building block in the synthesis of various pharmaceuticals and bioactive molecules. Its bifunctional nature, featuring adjacent ketone and ester groups, allows for diverse chemical transformations. This guide provides an in-depth comparison of four distinct synthetic strategies to access this important compound, offering a critical evaluation of their underlying principles, practical execution, and relative merits.

Route 1: Grignard Reaction with Diethyl Oxalate

This approach represents a highly direct and efficient method for constructing the target α-keto ester framework. It leverages the nucleophilic addition of a Grignard reagent to one of the electrophilic ester groups of diethyl oxalate.

Reaction Scheme
Reaction scheme showing 1-bromo-2-methylpropane reacting with Magnesium to form a Grignard reagent, which then reacts with diethyl oxalate to form this compound.
Causality and Mechanistic Insight

The core of this synthesis is the generation of isobutylmagnesium bromide, a potent carbon nucleophile. The choice of diethyl oxalate as the electrophile is critical; it provides the two-carbon keto-ester backbone. The Grignard reagent selectively attacks one of the ester carbonyls. The resulting tetrahedral intermediate is stable at low temperatures. Upon acidic workup, this intermediate collapses, eliminating ethoxide to form the ketone and yielding the final product. Using an excess of the Grignard reagent must be avoided to prevent a second addition to the newly formed ketone, which would lead to a tertiary alcohol byproduct. The reaction is performed at a very low temperature (-78 °C) to control the reactivity of the Grignard reagent and prevent side reactions.

Experimental Protocol: Grignard Reaction
  • Step 1: Preparation of Grignard Reagent (Isobutylmagnesium Bromide)

    • To a flame-dried, three-necked flask under an inert argon atmosphere, add magnesium turnings.

    • Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

    • Slowly add a solution of 1-bromo-2-methylpropane in anhydrous diethyl ether to the magnesium suspension at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature until the magnesium is consumed. The resulting grey solution is the Grignard reagent.

  • Step 2: Synthesis of this compound

    • In a separate flask under argon, dissolve diethyl oxalate (1.0 eq) in anhydrous diethyl ether and cool the solution to -78 °C using a dry ice/acetone bath.[1]

    • Slowly add the prepared Grignard reagent solution (1.5 eq) to the cooled diethyl oxalate solution, maintaining the temperature at -78 °C.[1]

    • After the addition, allow the reaction mixture to stir and warm to room temperature over 2 hours.[1]

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by column chromatography on silica gel to yield this compound as a colorless oil (Reported Yield: 76%).[1]

Grignard Reaction Workflow cluster_prep Grignard Reagent Preparation cluster_main Main Reaction cluster_workup Workup & Purification reagent_prep 1. React Isobutyl Bromide with Mg in Ether grignard Isobutylmagnesium Bromide Solution reagent_prep->grignard addition 3. Add Grignard Reagent (1.5 eq) grignard->addition start 2. Cool Diethyl Oxalate in Ether to -78°C start->addition react 4. Stir and Warm to Room Temp (2h) addition->react quench 5. Quench with aq. NH4Cl react->quench extract 6. Extract with Diethyl Ether quench->extract dry 7. Dry & Concentrate extract->dry purify 8. Column Chromatography dry->purify product Final Product purify->product

Workflow for Grignard-based synthesis.

Route 2: Crossed Claisen Condensation

The Claisen condensation is a cornerstone of carbon-carbon bond formation, creating β-keto esters from two ester molecules.[2][3] A "crossed" or mixed Claisen condensation is effective when one ester partner lacks α-hydrogens, preventing self-condensation and leading to a single major product.[4][5]

Reaction Scheme
Reaction scheme showing Ethyl isovalerate reacting with Diethyl oxalate in the presence of Sodium ethoxide, followed by an acid workup, to yield this compound.
Causality and Mechanistic Insight

This reaction relies on the selective formation of an enolate from Ethyl isovalerate (ethyl 3-methylbutanoate) using a strong base like sodium ethoxide. Diethyl oxalate is an ideal electrophilic partner because it has no α-hydrogens and thus cannot enolize or self-condense.[6][7] The enolate of ethyl isovalerate attacks one of the carbonyls of diethyl oxalate. The subsequent elimination of an ethoxide ion forms the β-keto ester product. The thermodynamic driving force for the reaction is the final deprotonation of the product, which has a highly acidic α-proton between the two carbonyl groups (pKa ≈ 11), by the ethoxide base.[3] This essentially irreversible acid-base step pulls the equilibrium towards the product side. An acidic workup is required in the final step to neutralize the enolate and isolate the product.[3]

Experimental Protocol: Crossed Claisen Condensation

(This protocol is adapted from a reliable, similar procedure in Organic Syntheses)[8]

  • Step 1: Base Preparation

    • In a three-necked flask equipped with a stirrer and reflux condenser, prepare a solution of sodium ethoxide by carefully reacting clean sodium metal (1.0 eq) with absolute ethanol.

    • Alternatively, use commercially available sodium ethoxide. Suspend the sodium ethoxide (1.1 eq) in anhydrous diethyl ether.

  • Step 2: Condensation Reaction

    • To the stirred suspension of sodium ethoxide, slowly add a mixture of ethyl isovalerate (1.0 eq) and diethyl oxalate (1.1 eq) via a dropping funnel over 2-3 hours. Maintain a gentle reflux if necessary with slight warming.[8]

    • After the addition is complete, continue stirring for an additional 2-3 hours.

  • Step 3: Workup and Purification

    • Cool the reaction mixture and carefully pour it into a mixture of ice and dilute hydrochloric acid or acetic acid to neutralize the base and protonate the product enolate.[8]

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the resulting crude oil by vacuum distillation to obtain pure this compound. (Expected Yield: 60-70% based on analogue).[8]

Claisen Condensation Workflow cluster_main Main Reaction cluster_workup Workup & Purification start 1. Prepare Sodium Ethoxide Suspension in Ether addition 2. Add Mixture of Ethyl Isovalerate & Diethyl Oxalate start->addition react 3. Stir at Room Temp or Gentle Reflux addition->react neutralize 4. Neutralize with Cold Dilute Acid react->neutralize extract 5. Extract with Diethyl Ether neutralize->extract wash 6. Wash with H2O, NaHCO3, Brine extract->wash dry 7. Dry & Concentrate wash->dry purify 8. Vacuum Distillation dry->purify

Workflow for Claisen condensation synthesis.

Route 3: Oxidation of Ethyl 2-hydroxy-4-methylpentanoate

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. Modern methods offer high selectivity and yield under mild conditions, avoiding the use of toxic heavy metals like chromium.

Reaction Scheme
Reaction scheme showing Ethyl 2-hydroxy-4-methylpentanoate being oxidized by a TEMPO/Ca(OCl)2 system to yield this compound.
Causality and Mechanistic Insight

This route utilizes a catalytic cycle involving the stable nitroxyl radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). The stoichiometric oxidant, in this case, calcium hypochlorite [Ca(OCl)₂], first oxidizes the TEMPO radical to the active oxidant, the N-oxoammonium ion. This species then oxidizes the secondary alcohol (Ethyl 2-hydroxy-4-methylpentanoate) to the corresponding ketone. In this process, the N-oxoammonium ion is reduced to the hydroxylamine form, which is then re-oxidized back to the N-oxoammonium ion by the hypochlorite, thus completing the catalytic cycle. This system is highly efficient and selective for alcohols, operating under mild, neutral conditions at room temperature, which preserves the ester functionality.[9][10]

Experimental Protocol: TEMPO-Catalyzed Oxidation

(This protocol is based on a simplified, general procedure for α-hydroxy esters)[10][11]

  • Step 1: Reaction Setup

    • To a solution of Ethyl 2-hydroxy-4-methylpentanoate (1.0 eq) in acetonitrile, add TEMPO (0.01-0.05 eq).

    • Stir the mixture at room temperature to ensure dissolution.

  • Step 2: Oxidation

    • Add calcium hypochlorite, Ca(OCl)₂ (1.5 eq), portion-wise to the stirred solution. The reaction is typically mildly exothermic.

    • Stir the reaction at room temperature for 1-2 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[10]

  • Step 3: Workup and Purification

    • Once the reaction is complete, filter the mixture through a pad of Celite® to remove inorganic salts.

    • Wash the filter cake with acetonitrile or ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

    • Purify by column chromatography or vacuum distillation to afford this compound. (Expected Yield: >90%).[10]

Oxidation Workflow cluster_main Main Reaction cluster_workup Workup & Purification start 1. Dissolve α-Hydroxy Ester and TEMPO in Acetonitrile addition 2. Add Ca(OCl)2 Portion-wise start->addition react 3. Stir at Room Temp (1-2h) addition->react filter 4. Filter through Celite® react->filter concentrate 5. Concentrate Filtrate filter->concentrate extract 6. Ethereal Workup (Wash with H2O/Brine) concentrate->extract dry 7. Dry & Concentrate extract->dry purify 8. Purify dry->purify

Workflow for TEMPO-catalyzed oxidation.

Route 4: Acylation of a Kinetic Enolate

This strategy involves the acylation of a pre-formed, kinetically-controlled enolate with a reactive acylating agent like an acyl chloride. This method offers an alternative disconnection approach, forming the bond between the α- and β-carbons of the final product.

Reaction Scheme
Reaction scheme showing Ethyl acetate reacting with LDA to form a lithium enolate, which then reacts with Isovaleroyl chloride to form this compound.
Causality and Mechanistic Insight

The success of this reaction hinges on the controlled formation of the enolate. Using a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C) allows for the rapid and quantitative deprotonation of the ester (e.g., ethyl acetate) to form the kinetic lithium enolate.[12] This pre-formation step is crucial. The subsequent addition of a highly reactive electrophile, isovaleroyl chloride, results in a rapid C-acylation reaction.[13] Performing the reaction at low temperature minimizes side reactions, such as self-condensation of the ester or O-acylation. The use of a strong base like LDA ensures that the enolate is formed irreversibly, allowing for a clean reaction with the added acyl chloride.[12]

Experimental Protocol: Kinetic Enolate Acylation

(This is a representative protocol based on established principles of enolate chemistry)[12][13]

  • Step 1: Enolate Formation

    • To a flame-dried flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF) and cool to -78 °C.

    • Add diisopropylamine (1.05 eq) followed by the slow addition of n-butyllithium (n-BuLi) (1.0 eq). Stir for 30 minutes at -78 °C to form LDA.

    • Slowly add a solution of dry ethyl acetate (1.0 eq) in THF to the LDA solution. Stir for 1 hour at -78 °C to ensure complete formation of the lithium enolate.

  • Step 2: Acylation

    • Add a solution of isovaleroyl chloride (1.1 eq) in THF dropwise to the enolate solution at -78 °C.

    • Stir the mixture at this temperature for 1-2 hours.

  • Step 3: Workup and Purification

    • Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

    • Combine the organic layers and wash with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the product by vacuum distillation or column chromatography.

Enolate Acylation Workflow cluster_main Main Reaction cluster_workup Workup & Purification lda 1. Prepare LDA in THF at -78°C enolate 2. Add Ethyl Acetate to form Enolate lda->enolate acylate 3. Add Isovaleroyl Chloride enolate->acylate quench 4. Quench with aq. NH4Cl acylate->quench extract 5. Ethereal Extraction quench->extract wash 6. Wash with Acid, Base, Brine extract->wash dry 7. Dry & Concentrate wash->dry purify 8. Purify dry->purify

Workflow for kinetic enolate acylation.

Comparative Analysis

The choice of synthetic route depends on factors such as starting material availability, cost, scalability, required equipment, and tolerance to specific reaction conditions.

FeatureRoute 1: Grignard ReactionRoute 2: Claisen CondensationRoute 3: TEMPO OxidationRoute 4: Enolate Acylation
Starting Materials Isobutyl bromide, Mg, Diethyl oxalateEthyl isovalerate, Diethyl oxalateEthyl 2-hydroxy-4-methylpentanoateEthyl acetate, Isovaleroyl chloride
Key Reagents Mg, Diethyl etherNaOEt (or NaH)TEMPO (cat.), Ca(OCl)₂LDA, THF, Acyl Chloride
Reported/Exp. Yield Good (76%)[1]Moderate to Good (60-70%)[8]Excellent (>90%)[10]Moderate to Good (Variable)
Reaction Conditions Cryogenic (-78°C), Inert atm.Room temp. to refluxMild (Room temp.), Ambient atm.Cryogenic (-78°C), Inert atm.
Scalability Moderate; Grignard prep can be challengingGood; Well-established industrial processExcellent; Catalytic, simple conditionsModerate; Requires handling of pyrophoric n-BuLi and cryogenic temps
Atom Economy ModerateGoodExcellent (Catalytic oxidant)Moderate
Safety/Handling Grignard reagents are moisture/air sensitiveSodium metal/hydride requires careCa(OCl)₂ is a strong oxidantn-BuLi is pyrophoric; LDA requires anhydrous conditions
Key Advantages High yield, direct C-C bond formationCost-effective reagents, robustVery high yield, extremely mild, greenGood control, alternative disconnection
Key Disadvantages Requires strict anhydrous/inert conditionsCan have side reactions if not controlledPrecursor α-hydroxy ester requiredRequires cryogenic setup and pyrophoric reagents

Conclusion

Each of the discussed synthetic routes offers a viable pathway to this compound, with distinct advantages and challenges.

  • The Grignard Reaction (Route 1) stands out for its high reported yield and directness, making it an excellent choice for lab-scale synthesis where precise control over anhydrous and cryogenic conditions is feasible.[1]

  • The Crossed Claisen Condensation (Route 2) is a classic and robust method that uses relatively inexpensive starting materials, making it potentially attractive for larger-scale production, despite potentially lower yields than other methods.[8]

  • The TEMPO-catalyzed Oxidation (Route 3) represents the most modern, green, and high-yielding approach, provided the α-hydroxy ester precursor is readily available. Its mild conditions, simplicity, and catalytic nature make it ideal for syntheses involving sensitive substrates and for processes where operational safety and environmental impact are primary concerns.[10]

  • Kinetic Enolate Acylation (Route 4) provides a powerful and controlled, albeit more technically demanding, alternative. It is particularly useful when the specific starting materials (an ester and an acyl chloride) are more accessible or economical than those required for other routes.

The optimal choice will ultimately be dictated by the specific constraints and priorities of the research or development project, including cost, scale, available equipment, and the chemical compatibility of other functional groups in a more complex synthetic intermediate.

References

A Comparative Guide to the Biological Activities of Ethyl 4-methyl-2-oxopentanoate and its Acid Form, α-Ketoisocaproate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the biological activities of Ethyl 4-methyl-2-oxopentanoate and its corresponding carboxylic acid, 4-methyl-2-oxopentanoic acid, more commonly known as α-ketoisocaproate (KIC). As a key metabolite of the essential amino acid leucine, KIC plays a significant role in cellular metabolism and signaling.[1][2] The ethyl ester form represents a modification that can alter its physicochemical properties and, consequently, its biological effects. This document will explore these differences, supported by experimental data and protocols, to inform research and development in relevant fields.

Introduction to the Compounds

4-methyl-2-oxopentanoic acid (α-Ketoisocaproate or KIC) is a branched-chain keto acid (BCKA) that serves as an intermediate in the degradation of leucine.[1][3] It is a crucial molecule in energy metabolism and has been studied for its potential roles in muscle protein synthesis, insulin signaling, and as a therapeutic agent for certain metabolic disorders.[4][5][6]

This compound is the ethyl ester derivative of KIC. Esterification of the carboxylic acid group is a common strategy in medicinal chemistry to modulate a molecule's properties, such as lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Properties and Cellular Uptake

The primary difference between the two compounds lies in the modification of the carboxylic acid group. This seemingly small chemical change can have significant implications for how the molecule interacts with biological systems.

Property4-methyl-2-oxopentanoic acid (KIC)This compoundRationale for Difference
Polarity HighLowerThe polar carboxylic acid group in KIC is replaced by a less polar ester group.
Lipophilicity (LogP) LowerHigherThe addition of the ethyl group increases the molecule's hydrophobicity.
Cell Membrane Permeability Lower (requires transporters)Higher (potential for passive diffusion)Increased lipophilicity generally enhances the ability to cross the lipid bilayer of cell membranes.

The esterification of KIC to its ethyl form is expected to increase its lipophilicity. This is a critical factor for cellular uptake. While KIC, being a charged molecule at physiological pH, would likely rely on specific transporters to enter cells, its ethyl ester counterpart may be more capable of passive diffusion across the cell membrane. This difference in uptake mechanism could lead to variations in intracellular concentrations and, subsequently, different biological responses.

Comparative Biological Activities

Role in Leucine Metabolism

Both compounds are intimately linked to the metabolism of leucine, a branched-chain amino acid (BCAA). KIC is the direct product of leucine transamination.[1] Inside the cell, particularly within the mitochondria, KIC is oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKD) complex.[7][8][9] This is a critical and rate-limiting step in BCAA catabolism, feeding intermediates into the citric acid cycle for energy production.[8][9]

It is hypothesized that this compound, upon entering the cell, is rapidly hydrolyzed by intracellular esterases to release KIC and ethanol. Therefore, many of the downstream biological effects of the ethyl ester are likely attributable to the resulting KIC.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ethyl_Ester This compound Intra_Ethyl_Ester This compound Ethyl_Ester->Intra_Ethyl_Ester Passive Diffusion KIC_acid α-Ketoisocaproate (KIC) Intra_KIC KIC KIC_acid->Intra_KIC Transporter-mediated Intra_Ethyl_Ester->Intra_KIC Hydrolysis Esterases Esterases Intra_Ethyl_Ester->Esterases BCKD BCKD Complex Intra_KIC->BCKD Esterases->Intra_KIC Leucine Leucine Leucine->Intra_KIC Transamination BCAT BCAT Leucine->BCAT BCAT->Intra_KIC TCA TCA Cycle BCKD->TCA

Figure 1: Cellular uptake and metabolic fate of this compound vs. KIC.

Impact on mTOR Signaling

KIC, as a metabolite of leucine, has been shown to influence the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[2][4][5] Specifically, KIC can stimulate mTORC1 signaling.[10] However, some studies suggest that this effect is likely due to its transamination back to leucine.[10] The activation of mTORC1 can, in turn, lead to downstream effects such as the promotion of protein synthesis.[11]

Given that this compound is a pro-drug of KIC, it is expected to have similar effects on the mTOR pathway, potentially with altered kinetics due to differences in cell permeability and the rate of hydrolysis.

KIC α-Ketoisocaproate (KIC) Leucine Leucine KIC->Leucine Transamination mTORC1 mTORC1 Leucine->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth mTORC1->Cell_Growth Promotes

Figure 2: Simplified mTOR signaling pathway influenced by KIC.

Effects on Insulin Signaling and Glucose Metabolism

The role of KIC in insulin signaling is complex. Elevated levels of BCAAs and their metabolites, including KIC, have been associated with insulin resistance.[2][12] Studies have shown that KIC can suppress insulin-stimulated glucose transport in skeletal muscle cells in an mTORC1-dependent manner.[10][12] This effect appears to be dependent on the conversion of KIC back to leucine.[10]

Therefore, both KIC and its ethyl ester could potentially modulate glucose metabolism, a critical consideration in metabolic research and drug development.

Therapeutic and Other Biological Effects

KIC has been investigated for various therapeutic applications. As a keto-analogue of an essential amino acid, it has been used in nutritional therapies for patients with chronic kidney disease to reduce the nitrogen load while providing essential amino acids upon transamination.[13] It has also been explored as a supplement to enhance athletic performance and reduce muscle damage.[1][6] Conversely, at high concentrations, as seen in Maple Syrup Urine Disease (MSUD), KIC is considered a neurotoxic metabolite.[1][3][14]

The ethyl ester form, by potentially improving the delivery of KIC to target tissues, could enhance its therapeutic efficacy or, conversely, its toxicity, depending on the context.

Experimental Protocols for Comparative Analysis

To empirically compare the biological activities of this compound and KIC, a series of in vitro experiments are recommended.

Cell Viability Assay (MTT Assay)

This assay assesses the impact of the compounds on cell metabolic activity, which is often used as an indicator of cell viability.[15]

Protocol:

  • Cell Seeding: Plate cells (e.g., C2C12 myotubes, HepG2 hepatocytes) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and KIC in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[16]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Seed_Cells 1. Seed cells in 96-well plate Treat_Compounds 2. Treat with compounds Seed_Cells->Treat_Compounds Incubate 3. Incubate Treat_Compounds->Incubate Add_MTT 4. Add MTT solution Incubate->Add_MTT Incubate_MTT 5. Incubate with MTT Add_MTT->Incubate_MTT Solubilize 6. Solubilize formazan Incubate_MTT->Solubilize Read_Absorbance 7. Read absorbance at 570 nm Solubilize->Read_Absorbance

Figure 3: Workflow for the MTT cell viability assay.

Intracellular ATP Level Measurement

This assay provides a direct measure of the cellular energy status, which can be affected by compounds that influence metabolic pathways.[17]

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with this compound and KIC as described in the MTT assay protocol.

  • Cell Lysis: After the incubation period, wash the cells with PBS and lyse them using a suitable lysis buffer to release the intracellular ATP.

  • ATP Measurement: Use a commercial ATP bioluminescence assay kit.[18][19] In this assay, luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light.[17]

  • Luminescence Reading: Measure the luminescence using a luminometer.

  • Data Analysis: Quantify the ATP concentration by comparing the luminescence readings to a standard curve generated with known ATP concentrations. Normalize the ATP levels to the total protein content of each sample.

Summary and Conclusion

The esterification of 4-methyl-2-oxopentanoic acid to this compound represents a significant modification that is likely to alter its pharmacokinetic and pharmacodynamic properties. The increased lipophilicity of the ethyl ester may lead to enhanced cell permeability and potentially different intracellular concentrations and kinetics compared to the acid form.

While the downstream biological effects of the ethyl ester are largely expected to be mediated by its hydrolysis to KIC, the differences in delivery could have important implications for its efficacy and safety profile. The provided experimental protocols offer a starting point for researchers to quantitatively compare the biological activities of these two related compounds. Further studies are warranted to fully elucidate the comparative pharmacology of this compound and KIC.

References

A Comparative Guide to Catalytic Synthesis of α-Keto Esters: Efficacy, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Centrality of α-Keto Esters in Modern Chemistry

Alpha-keto esters are not merely synthetic curiosities; they are pivotal building blocks and structural motifs in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2][3] Their unique 1,2-dicarbonyl functionality serves as a versatile handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures such as α-hydroxy acids, α-amino acids, and various heterocycles.[2][3] However, the synthesis of these valuable compounds is often hampered by challenges including harsh reaction conditions, the need for stoichiometric and hazardous reagents, and difficulties in achieving high selectivity.[1][2]

This guide provides a comparative analysis of the leading catalytic strategies for α-keto ester synthesis, designed for researchers and professionals in drug development and chemical synthesis. We will dissect the efficacy of three major catalytic paradigms—Transition Metal Catalysis, Organocatalysis, and Biocatalysis—grounding our discussion in mechanistic principles and supporting experimental data. Our objective is to furnish a clear, in-depth perspective that informs catalyst selection and experimental design.

Transition Metal Catalysis: Power and Versatility

Transition metal catalysts have long dominated the landscape of C-C and C-X bond formation, and their application to α-keto ester synthesis is a testament to their power and versatility. These methods often provide direct access to the target molecules from readily available precursors, albeit sometimes requiring careful optimization to mitigate challenges like high costs or competing reaction pathways.[1][4]

Palladium (Pd) & Platinum (Pt)-Catalyzed C-H Functionalization

A highly attractive and atom-economical approach is the direct acylation of C-H bonds.[2][5]

  • Platinum (Pt) Catalysis: Recent breakthroughs have demonstrated that platinum catalysts can efficiently mediate the direct C-H acylation of 2-aryloxypyridines with ethyl chlorooxoacetate.[2][5] This method is notable for being oxidant- and additive-free and, critically, for avoiding the decarbonylation side reactions that often plague palladium-catalyzed systems.[2][5] The electron-withdrawing nature of the ester group in the acylating agent enhances its reactivity, allowing the reaction to proceed smoothly.[5]

  • Palladium (Pd) Catalysis: Palladium catalysts are widely used for carbonylation reactions to produce α-keto esters from aryl halides and carbon monoxide.[4] However, attempts to use Pd for direct C-H acylation with reagents like ethyl glyoxylate have sometimes resulted exclusively in the undesired decarbonylative product.[2][5] Despite this, palladium remains a powerful tool for specific transformations, such as the dehydrogenation coupling of α-ketoacids with 8-methylquinoline derivatives.[6]

Catalytic Cycle: Pt-Catalyzed C-H Acylation

The mechanism involves the coordination of the directing group (pyridine) to the platinum center, followed by ortho-C-H activation to form a platina-cycle intermediate. Oxidative addition of ethyl chlorooxoacetate, subsequent reductive elimination, and catalyst regeneration complete the cycle.

G cluster_0 Pt-Catalyzed C-H Acylation Cycle A Pt(II) Catalyst B Substrate Coordination (2-Aryloxypyridine) A->B - Substrate C Cyclometalated Pt(II) Intermediate (C-H Activation) B->C D Oxidative Addition (EtOOCCOCl) C->D + EtOOCCOCl E Pt(IV) Intermediate D->E F Reductive Elimination E->F G Product Release (α-Keto Ester) F->G - Product G->A Catalyst Regeneration G cluster_1 Proline-Catalyzed α-Functionalization A Proline Catalyst C Iminium Ion A->C + Substrate B Ketone/Aldehyde Substrate D Enamine Intermediate C->D - H₂O F Electrophilic Attack D->F + Electrophile E Electrophile (e.g., Oxidant) G Hydrolysis F->G G->A Catalyst Regeneration H α-Functionalized Product G->H - Product G cluster_0 Dual Biocatalytic System cluster_1 Asymmetric Alkylation Cycle cluster_2 SAM Regeneration Cycle S α-Keto Acid (Substrate) E1 Engineered Methyltransferase (SgvMVAV) S->E1 P Chiral α-Alkyl α-Keto Acid (Product) E1->P SAM SAM (Active Cofactor) E1->SAM uses SAH SAH (Spent Cofactor) SAM->SAH donates R-group SAH->E1 releases E2 HMT Catalyst (PaHMT) SAH->E2 Homocysteine Homocysteine Methionine Methionine E2->Methionine Homocysteine->E2 Methionine->SAM activated CH3_Source Methyl Donor (e.g., CH₃I) CH3_Source->SAM

References

A Researcher's Guide to the Spectroscopic Differentiation of Ethyl 4-methyl-2-oxopentanoate and its Positional Isomer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomeric Purity

In the realm of synthetic chemistry and drug development, the precise structural characterization of molecules is paramount. Isomers—compounds with the same molecular formula but different structural arrangements—can exhibit vastly different chemical, physical, and biological properties. Ethyl 4-methyl-2-oxopentanoate, an α-keto ester, and its positional isomer, ethyl 4-methyl-3-oxopentanoate, a β-keto ester, serve as a compelling case study. Both share the molecular formula C₈H₁₄O₃ and a molecular weight of 158.19 g/mol , yet their distinct placement of the ketone functionality leads to unique spectroscopic signatures.[1][2] This guide provides an in-depth comparison of these two isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding these differences is crucial for researchers needing to verify synthetic products, assess purity, and ensure the correct isomeric form is used in subsequent applications.

The Isomers: α- vs. β-Keto Esters

The critical difference between the two molecules lies in the relative positions of their two carbonyl groups.

  • This compound is an α-keto ester , where the ketone and ester carbonyl groups are adjacent to each other.

  • Ethyl 4-methyl-3-oxopentanoate is a β-keto ester , with a methylene group separating the two carbonyls.[3]

This structural variance, particularly the presence of an acidic α-hydrogen between two carbonyls in the β-keto ester, gives rise to keto-enol tautomerism, a phenomenon that dramatically influences its spectroscopic profile and is largely absent in the α-keto ester.[3][4][5]

Comparative Analysis via ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules by probing the magnetic environments of ¹H and ¹³C nuclei.

Causality of NMR Choices

We employ both ¹H and ¹³C NMR because they provide complementary information. ¹H NMR reveals the proton environment, including connectivity through spin-spin splitting, while ¹³C NMR provides a map of the carbon skeleton. For isomers, this dual approach is essential for unambiguous identification.

¹H NMR: A Tale of Two Structures

The proton NMR spectra of the two isomers are expected to be markedly different.

  • This compound (α-keto ester): The structure lacks a proton between the two carbonyls. The key diagnostic signals would be the methylene protons (C3-H₂) adjacent to the isobutyl group, which appear as a doublet. The methine proton (C4-H) of the isobutyl group would be a multiplet (septet).[6]

  • Ethyl 4-methyl-3-oxopentanoate (β-keto ester): This isomer exists as an equilibrium between its keto and enol forms.[3][4]

    • Keto Form: A key feature is the singlet for the C2-H₂ protons, which are situated between the two carbonyl groups. These protons are deshielded and would appear at a distinct chemical shift.

    • Enol Form: The presence of the enol tautomer introduces a new set of signals, most notably a downfield singlet for the enolic hydroxyl proton (-OH) and a singlet for the vinylic proton (C2-H). The relative integrals of the keto and enol signals can be used to determine the equilibrium constant in a given solvent.[4]

¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectra provide a direct count of unique carbon environments and highlight the electronic differences around the carbonyl groups.

  • This compound: Two distinct carbonyl signals are expected in the downfield region. The ketone carbonyl (C2) is typically found further downfield (~194.5 ppm) than the ester carbonyl (C1, ~161.5 ppm).[6][7]

  • Ethyl 4-methyl-3-oxopentanoate:

    • Keto Form: Again, two carbonyl signals will be present. The ketone (C3) signal will be significantly downfield (~200-210 ppm), while the ester (C1) will be in the typical range (~170-185 ppm).[7]

    • Enol Form: The carbon signals will shift due to the change in hybridization and electronic environment. The C3 carbon will shift upfield into the vinylic region, and the C2 carbon will also appear in the vinylic region.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve 5-10 mg of sample in ~0.7 mL CDCl₃ B Add TMS as internal standard A->B C Transfer to NMR tube B->C D Insert sample into NMR spectrometer C->D E Shim magnet coils to homogenize B₀ field D->E F Acquire ¹H spectrum, then ¹³C spectrum E->F G Apply Fourier Transform F->G H Phase correction & baseline correction G->H I Calibrate spectrum to TMS (0 ppm) H->I J Integrate ¹H signals & pick ¹³C peaks I->J K Assign signals to molecular structure J->K

Caption: Standard workflow for NMR sample analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Causality of IR Choices

The primary focus in the IR spectra of these isomers is the carbonyl (C=O) stretching region (1650-1800 cm⁻¹). The electronic environment surrounding the carbonyl groups directly influences their bond strength and, consequently, their stretching frequency. This makes IR an excellent tool for distinguishing between the α- and β-keto ester arrangements.

  • This compound (α-keto ester): This molecule will exhibit two distinct, strong C=O stretching bands. One for the ketone and one for the ester. Saturated aliphatic esters typically show a C=O stretch between 1735-1750 cm⁻¹, while saturated ketones absorb around 1715 cm⁻¹.[8][9][10] The electronic interaction between the adjacent carbonyls in an α-keto ester can slightly alter these positions compared to isolated functional groups.

  • Ethyl 4-methyl-3-oxopentanoate (β-keto ester):

    • Keto Form: The spectrum will show two C=O stretching bands similar to the α-isomer, but their frequencies will be more typical for isolated ketone and ester groups as they are separated by a methylene bridge.[11][12]

    • Enol Form: The presence of the enol tautomer will introduce significant changes. A broad O-H stretching band will appear around 3200-3600 cm⁻¹. The C=O stretching frequency will be lowered due to conjugation with the C=C double bond, appearing around 1650 cm⁻¹. A C=C stretching band will also be visible around 1600 cm⁻¹.[3][5] The presence of both keto and enol forms will result in a more complex spectrum with overlapping bands.

Workflow for IR Spectroscopy

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Place a drop of neat liquid sample between two NaCl or KBr plates B Place plates in spectrometer holder A->B C Acquire background spectrum (air) B->C D Acquire sample spectrum (4000-400 cm⁻¹) C->D E Ratio sample spectrum against background D->E F Identify characteristic absorption bands (e.g., C=O, O-H, C-O) E->F

Caption: General workflow for acquiring an IR spectrum of a liquid sample.

Mass Spectrometry: Unveiling Fragmentation Patterns

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While both isomers have the same molecular weight and will thus show the same molecular ion peak (M⁺ at m/z 158), their fragmentation patterns upon ionization will differ, providing structural clues.

Causality of MS Choices

Electron Ionization (EI) is chosen as the ionization method because it imparts significant energy to the molecule, inducing predictable fragmentation pathways. The differences in bond strengths and the proximity of functional groups in the isomers lead to distinct and diagnostic fragment ions.

  • This compound (α-keto ester): Fragmentation is likely to be dominated by cleavage between the two carbonyl groups (α-cleavage). This would lead to the formation of an acylium ion [CH₃CH(CH₃)CH₂CO]⁺ (m/z 85) and an ethoxycarbonyl radical, or an ethoxycarbonyl cation [COOCH₂CH₃]⁺ (m/z 73).

  • Ethyl 4-methyl-3-oxopentanoate (β-keto ester): This isomer can undergo several characteristic fragmentations.

    • α-Cleavage: Cleavage adjacent to the ketone can produce an acylium ion [CH₃CH(CH₃)CO]⁺ (m/z 71) or [CH₂COOCH₂CH₃]⁺ (m/z 101).

    • McLafferty Rearrangement: As this molecule contains γ-hydrogens relative to the ketone carbonyl, a McLafferty rearrangement is possible.[13][14][15] This involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β bond, resulting in the loss of a neutral alkene (isobutylene, C₄H₈) and the formation of a radical cation with m/z 102. This is often a highly diagnostic fragmentation pathway for β-keto compounds.[16]

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization & Analysis cluster_data Data Interpretation A Inject dilute sample solution via GC or direct infusion B Vaporize sample in vacuum A->B C Ionize with high-energy electron beam (EI) B->C D Separate ions by m/z in mass analyzer C->D E Detect ions D->E F Generate mass spectrum (Intensity vs. m/z) E->F G Identify molecular ion peak (M⁺) F->G H Analyze fragmentation pattern to deduce structure G->H

References

Cost analysis of different synthetic methods for Ethyl 4-methyl-2-oxopentanoate.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals, this document provides a comprehensive cost analysis of different synthetic methods for Ethyl 4-methyl-2-oxopentanoate. This guide moves beyond simple procedural outlines to offer a comparative analysis grounded in chemical principles and practical economic considerations.

Introduction: The Significance of this compound

This compound, an α-keto ester, is a valuable building block in organic synthesis. Its utility spans the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The presence of two reactive carbonyl groups and an adjacent ester moiety makes it a versatile precursor for a variety of molecular scaffolds. Given its importance, the development of cost-effective and scalable synthetic routes is of paramount interest to the chemical and pharmaceutical industries. This guide will dissect three primary synthetic strategies, evaluating them on the basis of chemical cost, yield, and procedural complexity.

Method 1: Grignard Reaction with Diethyl Oxalate

This is a direct and widely employed method for the synthesis of α-keto esters.[1] The core of this reaction is the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to one of the electrophilic carbonyl carbons of diethyl oxalate.

Reaction Pathway & Mechanism

The synthesis proceeds via the nucleophilic attack of isobutylmagnesium chloride on diethyl oxalate. A crucial aspect of this synthesis is temperature control; the reaction is conducted at -78 °C to prevent a second addition of the Grignard reagent to the newly formed ketone, which would result in an undesired tertiary alcohol.[1]

Grignard_Reaction reagents Isobutylmagnesium Chloride + Diethyl Oxalate conditions Anhydrous Diethyl Ether -78 °C reagents->conditions 1. intermediate Tetrahedral Intermediate conditions->intermediate Nucleophilic Attack workup Acidic Workup (HCl) intermediate->workup Collapse & Elimination product This compound workup->product

Caption: Grignard reaction workflow for this compound synthesis.

Experimental Protocol

A solution of diethyl oxalate (1.0 mole) in anhydrous diethyl ether (500 mL) is cooled to -78 °C in a flame-dried, three-necked round-bottom flask under an argon atmosphere. A 2.0 M solution of isobutylmagnesium chloride in diethyl ether (1.0 mole, 500 mL) is added dropwise over 1 hour, maintaining the internal temperature below -60 °C. The mixture is stirred for an additional 30 minutes at -78 °C. The reaction is then quenched by pouring it into a rapidly stirred mixture of concentrated hydrochloric acid (85 mL), crushed ice (400 g), and diethyl ether (500 mL). The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude product.[1][2] Purification by vacuum distillation yields the final product.

Cost Analysis
Reagent/SolventMolar Mass ( g/mol )Quantity (per mole of product)Price (USD)Cost (USD)Source
Isobutylmagnesium chloride (2.0 M in THF)116.86500 mL (1.0 mol)~$451.50 / 1 L225.75[3]
Diethyl oxalate146.14146.14 g (1.0 mol)~$52.50 / 1 kg7.67
Anhydrous Diethyl Ether74.12~1.5 L~$200.00 / 1 L300.00[4]
Hydrochloric Acid (conc.)36.4685 mL~$50 / 2.5 L1.70Assumed
Total Estimated Cost $535.12

Note: Prices are estimates based on catalog listings and may vary based on supplier and quantity.

Method 2: Oxidation of Ethyl 2-Hydroxy-4-methylpentanoate

This method involves a two-step process: the synthesis of the precursor α-hydroxy ester followed by its oxidation to the desired α-keto ester.

Reaction Pathway & Mechanism

The first step is the esterification of 2-hydroxy-4-methylpentanoic acid with ethanol, typically catalyzed by a strong acid. The second step is the oxidation of the resulting α-hydroxy ester. A common and efficient reagent for this transformation is the Dess-Martin periodinane (DMP), which offers mild reaction conditions and high yields.

Oxidation_Reaction start1 2-Hydroxy-4-methylpentanoic Acid + Ethanol esterification Fischer Esterification (H₂SO₄ catalyst) start1->esterification hydroxy_ester Ethyl 2-hydroxy-4-methylpentanoate esterification->hydroxy_ester oxidation Oxidation hydroxy_ester->oxidation dmp Dess-Martin Periodinane (DMP) DCM oxidation->dmp product This compound dmp->product

Caption: Two-step oxidation pathway to this compound.

Experimental Protocol

Step 1: Fischer Esterification To a solution of 2-hydroxy-4-methylpentanoic acid (1.0 mole) in anhydrous ethanol (2.0 moles), a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for several hours. After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent, washed with a saturated sodium bicarbonate solution and brine, dried, and concentrated to give the crude ethyl 2-hydroxy-4-methylpentanoate.

Step 2: Dess-Martin Oxidation To a solution of ethyl 2-hydroxy-4-methylpentanoate (1.0 mole) in dichloromethane (DCM), Dess-Martin periodinane (1.1 moles) is added portion-wise at room temperature. The reaction is stirred until completion (monitored by TLC). The reaction mixture is then quenched with a saturated solution of sodium bicarbonate and sodium thiosulfate. The organic layer is separated, washed, dried, and concentrated. The crude product is purified by column chromatography.

Cost Analysis
Reagent/SolventMolar Mass ( g/mol )Quantity (per mole of product)Price (USD)Cost (USD)Source
2-Hydroxy-4-methylpentanoic acid132.16132.16 g (1.0 mol)~$100 / 100g132.16Assumed
Ethanol46.07~1 L~$50 / 2.5 L20.00Assumed
Sulfuric Acid98.08CatalyticMinimal~0.00
Dess-Martin Periodinane424.14466.55 g (1.1 mol)~$2,620 / 250g4895.88[5]
Dichloromethane84.93~2 L~$100 / 4 L50.00Assumed
Total Estimated Cost $5108.04

Note: The high cost of Dess-Martin periodinane significantly impacts the economic viability of this route on a large scale.

An alternative to DMP is the use of a catalytic amount of a nitroxyl radical such as 2-azaadamantane-N-oxyl (AZADO) with a co-oxidant. While the catalyst itself is expensive (~$822.53 / 250mg), its use in catalytic quantities could potentially reduce the overall cost compared to the stoichiometric use of DMP.[6]

Method 3: Esterification of 4-Methyl-2-oxopentanoic Acid

This approach involves the direct esterification of the corresponding α-keto acid.

Reaction Pathway & Mechanism

A common method for this transformation involves reacting the α-keto acid with an alcohol in the presence of a dehydrating agent or using a more reactive alcohol derivative. A specific protocol involves the use of 2,2-dimethoxypropane and a catalytic amount of chlorotrimethylsilane.[7] 2,2-dimethoxypropane acts as a water scavenger, driving the equilibrium towards the ester product.

Esterification_Reaction reactants 4-Methyl-2-oxopentanoic Acid + Ethanol reagents 2,2-Dimethoxypropane + Chlorotrimethylsilane (cat.) reactants->reagents product This compound reagents->product

Caption: Direct esterification of 4-Methyl-2-oxopentanoic acid.

Experimental Protocol

To a solution of 4-methyl-2-oxopentanoic acid (1.0 mole) in ethanol (1.2 moles) and 2,2-dimethoxypropane (2.0 moles), a catalytic amount of chlorotrimethylsilane is added. The reaction mixture is stirred at ambient temperature overnight. The volatile components are then removed under reduced pressure to yield the crude product, which can be further purified by distillation.[7]

Cost Analysis
Reagent/SolventMolar Mass ( g/mol )Quantity (per mole of product)Price (USD)Cost (USD)Source
4-Methyl-2-oxopentanoic acid130.14130.14 g (1.0 mol)~$422 / 1g54919.08[8]
Ethanol46.0755.28 g (1.2 mol)~$50 / 2.5 L~1.11Assumed
2,2-Dimethoxypropane104.15208.3 g (2.0 mol)~$247.00 / 2.5 L20.59
Chlorotrimethylsilane108.64Catalytic (~1 mL)~$22.00 / 100 mL~0.22[9]
Total Estimated Cost ~$54940.00

Note: The extremely high cost of the starting α-keto acid makes this route economically unfeasible for large-scale production.

Comparative Analysis and Conclusion

MethodKey FeaturesAdvantagesDisadvantagesEstimated Cost per Mole (USD)
Grignard Reaction One-step synthesis from readily available materials.Direct, high-yielding, and cost-effective.Requires cryogenic temperatures and inert atmosphere.$535.12
Oxidation Two-step process involving an α-hydroxy ester intermediate.Mild reaction conditions for the oxidation step.High cost of oxidizing agents (DMP); requires precursor synthesis.$5108.04
Esterification Direct conversion of the corresponding α-keto acid.Simple procedure.Prohibitively expensive starting material.~$54940.00

Based on this analysis, the Grignard reaction with diethyl oxalate is the most economically viable and efficient method for the synthesis of this compound on a laboratory and potentially industrial scale. While it requires specialized equipment for low-temperature reactions and an inert atmosphere, the significantly lower cost of starting materials and the direct nature of the synthesis make it the superior choice from a cost-per-gram perspective. The oxidation route, while chemically elegant, is hampered by the high cost of stoichiometric oxidizing agents. The direct esterification method is not a practical option due to the exorbitant price of the starting α-keto acid.

For researchers and process chemists, this guide underscores the importance of considering not only the chemical elegance of a synthetic route but also the economic realities of reagent and starting material costs, especially when scaling up a synthesis.

References

A Researcher's Guide to the Analytical Validation of Ethyl 4-methyl-2-oxopentanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and pharmaceutical development, the synthesis of novel compounds is only the first step. The subsequent, and arguably more critical, phase is the rigorous validation of that synthesis. This guide provides an in-depth comparison of analytical techniques for the validation of Ethyl 4-methyl-2-oxopentanoate, a key building block in organic synthesis. Our focus is not just on the "how," but the "why"—providing the causal logic behind experimental choices to ensure scientific integrity and trustworthiness in your results.

Context: Synthesis of this compound

To appreciate the nuances of validation, we must first understand the synthesis process. A common and effective method for synthesizing α-keto esters like this compound is the Riley oxidation of the corresponding α-methylene ketone.[1][2] This reaction utilizes selenium dioxide (SeO2) to oxidize the α-methylene group adjacent to a carbonyl, yielding the desired 1,2-dicarbonyl compound.[3][4]

The workflow for this synthesis can be visualized as follows:

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_validation Validation Stage Start Ethyl 4-methyl-3-oxopentanoate (Starting Material) Reaction Riley Oxidation Start->Reaction Reagent Selenium Dioxide (SeO2) (Oxidizing Agent) Reagent->Reaction Product Crude this compound Reaction->Product Validation Analytical Validation (NMR, IR, MS, HPLC) Product->Validation Proceed to Analysis

Caption: Workflow for the synthesis of this compound via Riley Oxidation.

The crude product from this reaction is rarely pure. It may contain unreacted starting material, byproducts, and residual reagents. Therefore, a multi-faceted analytical approach is essential to confirm the structure of the desired product and determine its purity.

The Analytical Gauntlet: A Comparative Guide

No single analytical technique provides a complete picture. A robust validation strategy employs several complementary methods. The following sections compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) in the context of this compound validation.

Analytical_Validation_Flow Start Crude Synthetic Product IR FTIR Spectroscopy (Functional Group ID) Start->IR NMR NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) IR->NMR MS Mass Spectrometry (Molecular Weight Confirmation) NMR->MS HPLC HPLC Analysis (Purity Assessment & Quantification) MS->HPLC Decision Data Concordant? HPLC->Decision Success Validated Structure & Purity Decision->Success Yes Failure Re-evaluate Synthesis/ Purification Decision->Failure No

Caption: Logical flow of the analytical validation process for a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry.[5][6] It provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), allowing for the definitive identification of a molecule's structure.[7] For this compound, ¹H NMR will confirm the presence and connectivity of the ethyl and isobutyl fragments, while ¹³C NMR will identify the two carbonyl carbons (keto and ester) and the other carbons in the backbone.

Trustworthiness (Self-Validating Protocol):

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl3).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign signals to specific protons in the molecule.[8] For ¹³C NMR, analyze the chemical shifts to assign signals to the corresponding carbon atoms.

Data Presentation:

¹H NMR (400 MHz, CDCl3) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Expected Signals ~4.28Quartet (q)2H-O-CH₂ -CH₃
~2.68Doublet (d)2H-C(=O)-CH₂ -CH(CH₃)₂
~2.16Septet (sept)1H-CH₂-CH (CH₃)₂
~1.33Triplet (t)3H-O-CH₂-CH₃
~0.93Doublet (d)6H-CH( CH₃ )₂
¹³C NMR (100 MHz, CDCl3) Chemical Shift (δ, ppm) Assignment
Expected Signals ~194.5C =O (Ketone)
~161.5C =O (Ester)
~62.4-O-CH₂ -CH₃
~48.0-C(=O)-CH₂ -CH(CH₃)₂
~24.3-CH₂-CH (CH₃)₂
~22.5-CH(CH₃ )₂
~14.1-O-CH₂-CH₃
Note: The expected chemical shifts are based on literature values for similar structures and predictive models.[9][10]
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[11] It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies. For this compound, the key diagnostic peaks will be the two distinct carbonyl (C=O) stretching vibrations—one for the ketone and one for the ester.[12]

Trustworthiness (Self-Validating Protocol):

Experimental Protocol:

  • Sample Preparation: If the sample is a liquid, a small drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. If it is a solid, a small amount can be pressed against the crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known frequencies for different functional groups.

Data Presentation:

Functional Group Vibration Expected Absorption Range (cm⁻¹) Intensity
Ester C=OStretch~1745Strong
Ketone C=OStretch~1720Strong
C-O (Ester)Stretch~1250-1100Strong
C-H (sp³)Stretch~2960-2850Medium-Strong
Note: The presence of two distinct, strong peaks in the carbonyl region (1650-1800 cm⁻¹) is a strong indicator of the successful synthesis of the α-keto ester.[13]
Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₈H₁₄O₃), the molecular weight is 158.19 g/mol .[14] High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Trustworthiness (Self-Validating Protocol):

Experimental Protocol (using Gas Chromatography-Mass Spectrometry - GC-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) into the GC-MS system. The gas chromatograph will separate the components of the sample before they enter the mass spectrometer.

  • Ionization: Use a standard ionization technique, such as Electron Ionization (EI), to generate ions.

  • Mass Analysis: The mass analyzer separates the ions based on their m/z ratio.

  • Data Analysis: Identify the molecular ion peak (M⁺) corresponding to the mass of the intact molecule. Analyze the fragmentation pattern to further confirm the structure.

Data Presentation:

Analysis Type Expected Result Interpretation
Low-Resolution MS (EI) m/z = 158Molecular Ion (M⁺)
High-Resolution MS (ESI) Calculated m/z for [C₈H₁₅O₃]⁺ (M+H)⁺: 159.0965Confirmation of elemental composition within a few ppm
Key Fragmentation Peaks m/z = 113, 85, 57Loss of -OCH₂CH₃ (ethoxy), -C(=O)OCH₂CH₃ (ethoxycarbonyl), and -CH₂CH(CH₃)₂ (isobutyl) fragments, respectively.
High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: While NMR, IR, and MS confirm the structure of the desired product, HPLC is the gold standard for determining its purity.[15] By separating the components of a mixture, HPLC allows for the quantification of the main product relative to any impurities or unreacted starting materials.[16] For α-keto esters, which can exhibit keto-enol tautomerism, method development can be challenging, but a well-optimized reversed-phase method is typically effective.[17]

Trustworthiness (Self-Validating Protocol):

Experimental Protocol (Reversed-Phase HPLC):

  • System Preparation: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). Equilibrate the system with the initial mobile phase composition.

  • Mobile Phase: A typical mobile phase would be a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to improve peak shape.[18]

  • Sample Preparation: Accurately prepare a solution of the sample in the mobile phase (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Analysis: Inject the sample and run the gradient method. Monitor the elution of compounds using a UV detector, typically at a wavelength where the carbonyl group absorbs (e.g., 210 nm).

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Data Presentation:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 50% B to 80% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Purity Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The validation of a chemical synthesis is a systematic process that relies on the convergence of data from multiple, independent analytical techniques. For this compound, FTIR provides a quick check for the essential carbonyl functional groups. NMR spectroscopy then offers an unambiguous confirmation of the molecular structure. Mass spectrometry verifies the molecular weight and elemental composition, and finally, HPLC provides a quantitative measure of purity. By employing this comprehensive suite of analytical tools and understanding the scientific principles behind each, researchers can ensure the integrity of their synthetic products and the reliability of their subsequent research and development efforts.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-methyl-2-oxopentanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-methyl-2-oxopentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.